1,3-Bis(4-methoxyphenyl)thiourea
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 164990. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1,3-bis(4-methoxyphenyl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c1-18-13-7-3-11(4-8-13)16-15(20)17-12-5-9-14(19-2)10-6-12/h3-10H,1-2H3,(H2,16,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGRJEERVXALLTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20153683 | |
| Record name | Urea, 1,3-bis(p-methoxyphenyl)-2-thio- | |
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Molecular Weight |
288.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227-45-8 | |
| Record name | N,N′-Bis(4-methoxyphenyl)thiourea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1227-45-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Urea, 1,3-bis(p-methoxyphenyl)-2-thio- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001227458 | |
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| Record name | 1227-45-8 | |
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| Record name | Urea, 1,3-bis(p-methoxyphenyl)-2-thio- | |
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| Record name | 1,3-Bis(4-methoxyphenyl)thiourea | |
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Foundational & Exploratory
An In-depth Technical Guide on 1,3-Bis(4-methoxyphenyl)thiourea
This technical guide provides a comprehensive overview of 1,3-Bis(4-methoxyphenyl)thiourea, catering to researchers, scientists, and professionals in drug development. The document details the compound's identifiers, physicochemical properties, synthesis, and potential biological activities, supported by experimental methodologies and logical workflow diagrams.
Compound Identification and Properties
This compound is a symmetrically disubstituted thiourea derivative. Its core structure and key identifiers are summarized below.
| Identifier Type | Data |
| CAS Number | 1227-45-8[1][2][3][4][5] |
| IUPAC Name | This compound[2] |
| Molecular Formula | C₁₅H₁₆N₂O₂S[1][2][3][4] |
| Molecular Weight | 288.36 g/mol [1][3][4] |
| InChI | InChI=1S/C15H16N2O2S/c1-18-13-7-3-11(4-8-13)16-15(20)17-12-5-9-14(19-2)10-6-12/h3-10H,1-2H3,(H2,16,17,20)[2] |
| InChIKey | RGRJEERVXALLTH-UHFFFAOYSA-N[2][6] |
| SMILES | COC1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)OC[2][6] |
| Synonyms | N,N'-Bis(4-methoxyphenyl)thiourea, 4,4'-Dimethoxythiocarbanilide[2][4] |
| Appearance | White to almost white crystalline powder[1][4][5][7] |
| Melting Point | 185-189 °C[1][5][7] |
| Purity | Typically ≥98%[3][5][7] |
Synthesis and Characterization
A plausible synthetic route involves the reaction of 4-methoxyphenyl isothiocyanate with 4-methoxyaniline.
Materials:
-
4-methoxyphenyl isothiocyanate
-
4-methoxyaniline
-
Anhydrous solvent (e.g., acetone, ethanol, or dichloromethane)
Procedure:
-
In a round-bottom flask, dissolve 4-methoxyaniline in the anhydrous solvent.
-
To this solution, add an equimolar amount of 4-methoxyphenyl isothiocyanate dropwise at room temperature with constant stirring.
-
The reaction mixture is typically stirred for several hours at room temperature or under gentle reflux until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The resulting solid is then purified, commonly by recrystallization from a suitable solvent such as ethanol, to yield the pure this compound.
The synthesized compound would be characterized using standard analytical techniques to confirm its structure and purity:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would confirm the chemical structure by showing the characteristic peaks for the aromatic protons, methoxy groups, and the N-H protons of the thiourea moiety.
-
Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the N-H stretching, C=S stretching, and C-O-C stretching vibrations.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Elemental Analysis: To determine the percentage composition of carbon, hydrogen, nitrogen, and sulfur, and confirm the empirical formula.
Biological Activity of Thiourea Derivatives
While specific quantitative biological data for this compound is not extensively reported in publicly available literature, the broader class of thiourea derivatives is well-known for a wide range of biological activities. These include antimicrobial, anticancer, and antioxidant effects. The following sections describe the general experimental protocols used to assess these activities.
General Experimental Protocol (Broth Microdilution Method for Minimum Inhibitory Concentration - MIC):
-
Preparation of Bacterial/Fungal Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) is prepared in a suitable broth medium to a specific cell density (e.g., 10⁵ CFU/mL).
-
Compound Preparation: A stock solution of the thiourea derivative is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate with the broth medium to obtain a range of concentrations.
-
Incubation: The standardized inoculum is added to each well of the microtiter plate containing the serially diluted compound. Positive (inoculum without compound) and negative (broth only) controls are included. The plate is then incubated under appropriate conditions (e.g., 37°C for 24-48 hours).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
General Experimental Protocol (MTT Assay for Cytotoxicity):
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) are cultured in a suitable medium supplemented with fetal bovine serum and antibiotics in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the thiourea derivative (dissolved in DMSO and diluted in culture medium) for a specified period (e.g., 24, 48, or 72 hours). A control group is treated with the vehicle (DMSO) only.
-
MTT Addition: After the treatment period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plate is incubated for a few hours, during which viable cells with active mitochondrial reductases convert the yellow MTT to a purple formazan.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The cell viability is calculated as a percentage relative to the untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is then determined from the dose-response curve.
For thiourea derivatives, several mechanisms of action have been proposed, although none have been specifically confirmed for this compound. These potential mechanisms often involve interactions with key cellular pathways.
References
- 1. chembk.com [chembk.com]
- 2. This compound | C15H16N2O2S | CID 706970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Lead Sciences [lead-sciences.com]
- 4. Page loading... [guidechem.com]
- 5. This compound | 1227-45-8 | TCI Deutschland GmbH [tcichemicals.com]
- 6. This compound 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 7. 1,3-ビス(4-メトキシフェニル)チオ尿素 | this compound | 1227-45-8 | 東京化成工業株式会社 [tcichemicals.com]
1,3-Bis(4-methoxyphenyl)thiourea chemical and physical properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3-Bis(4-methoxyphenyl)thiourea is a symmetrically substituted diaryl thiourea derivative. The thiourea scaffold is of significant interest in medicinal chemistry due to its diverse range of biological activities, including potential antimicrobial, and cytotoxic effects.[1][2][3][4] This technical guide provides a comprehensive overview of the known chemical and physical properties of this compound, a detailed experimental protocol for its synthesis, and a discussion of the general biological context of diaryl thiourea compounds.
Chemical and Physical Properties
This compound is a white crystalline solid.[5] While experimental data for some of its properties are not extensively reported in publicly available literature, a combination of data from various sources and computational predictions allows for a detailed characterization.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | [6] |
| CAS Number | 1227-45-8 | [6] |
| Molecular Formula | C₁₅H₁₆N₂O₂S | [6] |
| Molecular Weight | 288.36 g/mol | [6] |
| Appearance | White crystalline solid | [5] |
| Melting Point | 185 - 189 °C | TCI America |
| Solubility | Poorly soluble in water; Soluble in organic solvents such as ethanol, acetone, and dimethylformamide. | ChemBK |
| XLogP3-AA | 3.5 | PubChem |
| Hydrogen Bond Donor Count | 2 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 4 | PubChem |
| Topological Polar Surface Area | 74.6 Ų | [6] |
Synthesis
The synthesis of this compound can be achieved through the reaction of p-anisidine with a thiocarbonyl source. A common and effective method involves the use of ammonium thiocyanate in an acidic medium.
Experimental Protocol: Synthesis from p-Anisidine
This protocol is adapted from a documented synthesis of 1-(4-methoxyphenyl)thiourea, which can be extended to the symmetrical diaryl derivative.[7]
Materials:
-
p-Anisidine
-
Ammonium thiocyanate
-
Hydrochloric acid (concentrated)
-
Water
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine p-anisidine (2.0 equivalents) and ammonium thiocyanate (1.0 equivalent) in water.
-
Slowly add concentrated hydrochloric acid (approximately 1.2 equivalents relative to p-anisidine) to the stirring mixture.
-
Heat the reaction mixture to 90°C and maintain this temperature for 9 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.
-
Recrystallize the crude product from ethanol to yield pure this compound.
Diagram 1: Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Spectroscopic Characterization
Table 2: Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the methoxy group protons (-OCH₃) as a singlet, aromatic protons on the phenyl rings as multiplets, and N-H protons of the thiourea group as a broad singlet. |
| ¹³C NMR | Resonances for the methoxy carbon, aromatic carbons, and the thiocarbonyl carbon (C=S). |
| FT-IR (cm⁻¹) | Characteristic peaks for N-H stretching, aromatic C-H stretching, C=S stretching, and C-O stretching of the methoxy group. |
| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the compound (288.36 g/mol ). |
Biological Activity and Potential Signaling Pathways
While specific biological activities and signaling pathways for this compound have not been explicitly detailed in the reviewed literature, the broader class of diaryl thiourea derivatives is known to exhibit a range of biological effects, including antibacterial, antifungal, and anticancer activities.[1][2][4] Many of these effects are attributed to the ability of the thiourea moiety to interact with biological macromolecules.
For instance, some thiourea derivatives have been shown to induce cytotoxicity in cancer cell lines.[3] The proposed mechanisms often involve the induction of apoptosis. A generalized workflow for investigating the cytotoxic effects and the underlying apoptotic pathway is presented below.
Diagram 2: Experimental Workflow for Investigating Cytotoxicity and Apoptosis
Caption: A logical workflow for evaluating the potential anticancer activity of the title compound.
Conclusion
This compound is a readily synthesizable compound with physicochemical properties that make it a person of interest for further investigation in drug discovery and materials science. While specific biological data for this compound is sparse, the known activities of related diaryl thioureas suggest that it may possess valuable pharmacological properties. The experimental protocols and workflows provided in this guide offer a framework for the synthesis, characterization, and biological evaluation of this and similar molecules. Further research is warranted to fully elucidate its biological mechanism of action and potential therapeutic applications.
References
- 1. mdpi.com [mdpi.com]
- 2. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,3-Bis(2-methoxyphenyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C15H16N2O2S | CID 706970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. globethesis.com [globethesis.com]
An In-Depth Technical Guide to the Synthesis of 1,3-Bis(4-methoxyphenyl)thiourea
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic pathways for 1,3-Bis(4-methoxyphenyl)thiourea, a symmetrical diaryl thiourea with applications in various fields of chemical and pharmaceutical research. This document details the core synthetic methodologies, experimental protocols, and underlying reaction mechanisms.
Core Synthesis Pathway: Reaction of p-Anisidine with Carbon Disulfide
The most direct and widely employed method for the synthesis of this compound is the reaction of p-anisidine with carbon disulfide. This reaction proceeds via the formation of a dithiocarbamate intermediate, which subsequently reacts with another molecule of p-anisidine to yield the final symmetrical thiourea.
Reaction Mechanism
The reaction is initiated by the nucleophilic attack of the amino group of p-anisidine on the electrophilic carbon atom of carbon disulfide. This forms a dithiocarbamic acid intermediate, which is typically deprotonated in the presence of a base or another amine molecule to form a dithiocarbamate salt. This intermediate can then react with a second equivalent of p-anisidine. The reaction can be promoted by various reagents, including oxidants or carbodiimides, which facilitate the elimination of hydrogen sulfide or other leaving groups to form the stable thiourea product.
Caption: Synthesis of this compound from p-anisidine and carbon disulfide.
Experimental Protocols
While various methods exist for the synthesis of symmetrical thioureas, the following protocols are representative for the preparation of this compound.
Method 1: Direct Reaction with Carbon Disulfide
This method involves the direct reaction of p-anisidine with carbon disulfide, often in the presence of a base or a promoter to drive the reaction to completion.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve p-anisidine (2.0 equivalents) in a suitable solvent such as ethanol or dimethylformamide (DMF).
-
Reagent Addition: To the stirred solution, add carbon disulfide (1.0 equivalent) dropwise at room temperature.
-
Reaction Conditions: The reaction mixture is then heated to reflux and maintained at this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After completion, the reaction mixture is cooled to room temperature and poured into ice-cold water. The precipitated solid is collected by vacuum filtration.
-
Purification: The crude product is washed with cold water and then recrystallized from a suitable solvent, such as ethanol or a mixture of ethanol and water, to afford pure this compound as a crystalline solid.[1]
Method 2: Oxidant-Promoted Synthesis
This one-pot method utilizes an oxidant, such as hydrogen peroxide, to facilitate the formation of the thiourea from the amine and carbon disulfide.[2]
Experimental Protocol:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a dropping funnel, thermometer, and magnetic stirrer, a solution of p-anisidine (2.0 equivalents) in water is prepared.
-
Reagent Addition: Carbon disulfide (1.0 equivalent) is added dropwise with efficient stirring while maintaining the temperature.
-
Oxidant Addition: An oxidant, such as a solution of hydrogen peroxide, is then added to the reaction mixture.
-
Reaction Conditions: The reaction is stirred for an additional period at a controlled temperature.
-
Workup and Purification: The resulting solid product is filtered, washed with water, and then purified by recrystallization, for instance from an ethanol:dichloromethane mixture.[2]
Quantitative Data
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Reference |
| Molecular Formula | C₁₅H₁₆N₂O₂S | |
| Molecular Weight | 288.37 g/mol | |
| Melting Point | 185.0 - 189.0 °C | |
| Appearance | White to off-white crystalline solid | |
| Purity | >98.0% (HPLC) |
Spectroscopic Data
| Spectroscopy | Data |
| ¹H NMR | The ¹H NMR spectrum is expected to show signals for the methoxy group protons (singlet, ~3.8 ppm), aromatic protons (two doublets in the aromatic region, ~6.9 and ~7.3 ppm), and the N-H protons (a broad singlet). |
| ¹³C NMR | The ¹³C NMR spectrum will display signals for the methoxy carbon (~55 ppm), the aromatic carbons (in the range of 114-158 ppm), and the thiocarbonyl carbon (C=S) at a characteristic downfield shift (~180 ppm). |
| IR (KBr) | The IR spectrum will exhibit characteristic absorption bands for N-H stretching (around 3200-3400 cm⁻¹), C-H stretching of the aromatic and methoxy groups, C=S stretching (around 1240 cm⁻¹), and C-O-C stretching of the methoxy group. |
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for the synthesis and purification of this compound.
Caption: General experimental workflow for the synthesis of this compound.
This technical guide provides a foundational understanding of the synthesis of this compound. Researchers are encouraged to consult the cited literature for more specific details and to adapt the protocols to their specific laboratory conditions and safety procedures.
References
Unveiling the Molecular Architecture: A Technical Guide to 1,3-Bis(4-methoxyphenyl)thiourea
For researchers, scientists, and drug development professionals, this in-depth guide provides a comprehensive overview of the crystal structure and molecular geometry of 1,3-Bis(4-methoxyphenyl)thiourea. This document details the precise spatial arrangement of atoms, bond lengths, and angles, supported by experimental protocols and data visualizations, offering a foundational resource for further investigation and application in fields such as medicinal chemistry and materials science.
Molecular Structure and Crystallographic Data
This compound (C₁₅H₁₆N₂O₂S) is a symmetrically substituted diarylthiourea. Its molecular structure is characterized by a central thiourea core to which two 4-methoxyphenyl groups are attached. The crystal structure has been determined by X-ray crystallography, revealing a monoclinic crystal system.
The crystallographic data provides a quantitative description of the unit cell and the arrangement of molecules within the crystal lattice. Key parameters are summarized in the table below.
| Parameter | Value |
| Chemical Formula | C₁₅H₁₆N₂O₂S |
| Formula Weight | 288.36 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.1539 (7) |
| b (Å) | 10.7327 (7) |
| c (Å) | 13.5673 (9) |
| α (°) | 90 |
| β (°) | 107.597 (3) |
| γ (°) | 90 |
| Volume (ų) | 1408.31 (17) |
| Z | 4 |
| Density (calculated) (Mg/m³) | 1.359 |
| Absorption Coefficient (mm⁻¹) | 0.250 |
| F(000) | 608 |
Molecular Geometry
The molecular geometry of this compound reveals important insights into its conformation and potential intermolecular interactions. The central thiourea moiety (S-C-N₂) is essentially planar. The two 4-methoxyphenyl rings are not coplanar with this central unit, exhibiting significant dihedral angles. This twisted conformation is a common feature in diarylthioureas and is influenced by steric hindrance between the aromatic rings.
Selected Bond Lengths and Angles
The precise measurements of bond lengths and angles provide a detailed picture of the molecular framework. The C=S double bond and the C-N single bonds within the thiourea core exhibit lengths that are intermediate between typical single and double bonds, suggesting electron delocalization across this functional group.
| Bond | Length (Å) |
| S1-C8 | 1.681 (2) |
| N1-C8 | 1.371 (2) |
| N2-C8 | 1.358 (2) |
| N1-C1 | 1.425 (2) |
| N2-C9 | 1.430 (2) |
| O1-C4 | 1.368 (2) |
| O2-C12 | 1.367 (2) |
| Atoms | Angle (°) |
| N1-C8-N2 | 117.16 (15) |
| N1-C8-S1 | 119.58 (13) |
| N2-C8-S1 | 123.26 (13) |
| C1-N1-C8 | 125.75 (14) |
| C9-N2-C8 | 127.35 (15) |
| C4-O1-C7 | 117.91 (15) |
| C12-O2-C15 | 117.84 (15) |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through the reaction of p-anisidine with a suitable thiocarbonylating agent. A general and effective method involves the use of carbon disulfide in the presence of a base, or the reaction with thiophosgene. An alternative approach utilizes the reaction of p-anisidine with ammonium thiocyanate in an acidic medium.
Detailed Protocol (from p-anisidine and ammonium thiocyanate):
-
To a round-bottom flask equipped with a reflux condenser, add p-anisidine (2.0 equivalents).
-
Add a suitable solvent such as ethanol or water.
-
To this solution, add ammonium thiocyanate (1.0 equivalent) and a catalytic amount of a strong acid, such as hydrochloric acid.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the crude product with cold solvent to remove any unreacted starting materials and by-products.
-
Recrystallize the solid from a suitable solvent system (e.g., ethanol/water) to obtain pure crystals of this compound.
-
Dry the crystals under vacuum.
X-ray Crystallography
Single-crystal X-ray diffraction is the definitive method for determining the crystal and molecular structure of a compound.
Experimental Workflow:
-
Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction by slow evaporation of a saturated solution in an appropriate solvent.
-
Crystal Mounting: Select a well-formed, defect-free crystal and mount it on a goniometer head.
-
Data Collection: Place the mounted crystal on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector. Collect diffraction data by rotating the crystal in the X-ray beam.
-
Data Processing: Process the collected diffraction data to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.
-
Structure Solution: Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Structure Refinement: Refine the structural model against the experimental data using full-matrix least-squares methods. This process involves adjusting atomic coordinates, and thermal parameters to minimize the difference between the observed and calculated structure factors.
-
Validation: Validate the final crystal structure using crystallographic software to ensure the quality and accuracy of the model.
Intermolecular Interactions
In the crystalline state, molecules of this compound are held together by a network of intermolecular hydrogen bonds. The thiourea protons (N-H) act as hydrogen bond donors, while the sulfur atom (C=S) and the oxygen atoms of the methoxy groups can act as acceptors. These interactions play a crucial role in the packing of the molecules in the crystal lattice.
In-Depth Technical Guide: Physicochemical Properties of 1,3-Bis(4-methoxyphenyl)thiourea
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides essential physicochemical data for 1,3-Bis(4-methoxyphenyl)thiourea, a compound of interest in various research and development applications. The following information has been compiled to support laboratory and computational work.
Core Compound Identification
Chemical Name: this compound
Synonyms: 1,3-Bis(p-methoxyphenyl)thiourea, N,N'-bis(4-methoxyphenyl)thiourea[1]
Quantitative Physicochemical Data
A summary of the key quantitative properties of this compound is presented in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C15H16N2O2S | [2][3][4] |
| Molecular Weight | 288.36 g/mol | [4] |
| IUPAC Name | This compound | [2][3] |
| Melting Point | 185.0 to 189.0 °C | [1] |
Experimental Protocols
Detailed experimental protocols for determining the physicochemical properties cited in this guide can be found in standard analytical chemistry literature. The determination of the molecular formula and weight is typically achieved through a combination of mass spectrometry and elemental analysis. The melting point is determined using a calibrated melting point apparatus. For high-purity materials, techniques such as High-Performance Liquid Chromatography (HPLC) are often employed to assess purity, as indicated by some suppliers.[5]
Logical Relationship Diagram
The following diagram illustrates the logical flow from compound identification to its fundamental physicochemical properties.
Caption: Logical flow from compound to its properties.
References
- 1. chembk.com [chembk.com]
- 2. This compound 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 3. This compound | C15H16N2O2S | CID 706970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. 1,3-ビス(4-メトキシフェニル)チオ尿素 | this compound | 1227-45-8 | 東京化成工業株式会社 [tcichemicals.com]
Solubility of 1,3-Bis(4-methoxyphenyl)thiourea in various organic solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
1,3-Bis(4-methoxyphenyl)thiourea is a symmetrically substituted diarylthiourea derivative. The presence of two methoxyphenyl groups imparts a significant degree of hydrophobicity to the molecule, while the thiourea moiety provides a site for hydrogen bonding. Understanding the solubility of this compound is critical for a variety of applications, including its use as an intermediate in organic synthesis, in the development of novel pharmaceuticals, and in material science. The choice of an appropriate solvent is paramount for processes such as reaction optimization, purification, crystallization, and formulation.
Predicted Solubility Profile
Based on the principle of "like dissolves like," the solubility of this compound is predicted to be highest in polar aprotic and moderately polar organic solvents that can engage in hydrogen bonding and effectively solvate the large aromatic structure. Its solubility is expected to be low in highly nonpolar solvents and very low in highly polar protic solvents like water.
Table 1: Predicted Solubility of this compound in Various Organic Solvents
| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethylformamide (DMF) | High | The polar aprotic nature of DMF can effectively solvate the polar thiourea core, while the methyl groups can interact with the methoxyphenyl rings. |
| Dimethyl Sulfoxide (DMSO) | High | Similar to DMF, DMSO is a strong hydrogen bond acceptor and can effectively dissolve compounds with both polar and nonpolar functionalities. | |
| Chlorinated | Dichloromethane (DCM) | Moderate to High | DCM is a good solvent for many organic compounds due to its ability to dissolve a wide range of polarities. It should effectively solvate the aromatic rings. |
| Chloroform | Moderate to High | Similar to DCM, chloroform is a versatile solvent capable of dissolving moderately polar compounds. | |
| Ketones | Acetone | Moderate | Acetone's polarity is suitable for dissolving the thiourea moiety, and its organic character can accommodate the aromatic rings. |
| Alcohols | Ethanol | Low to Moderate | While ethanol can act as a hydrogen bond donor and acceptor, the large nonpolar surface area of the molecule may limit its solubility. |
| Methanol | Low | Methanol is more polar than ethanol and may be a poorer solvent for the largely nonpolar this compound. | |
| Ethers | Tetrahydrofuran (THF) | Low to Moderate | THF is a moderately polar ether that may show some ability to dissolve the compound, though likely less than more polar aprotic solvents. |
| Aromatic | Toluene | Low | Toluene is a nonpolar solvent and is unlikely to effectively solvate the polar thiourea functional group, leading to low solubility. |
| Alkanes | Hexane | Very Low | As a nonpolar aliphatic hydrocarbon, hexane is a poor solvent for compounds containing polar functional groups like thiourea. |
| Aqueous | Water | Very Low/Insoluble | The large, hydrophobic methoxyphenyl groups will dominate the molecule's interaction with water, leading to very poor aqueous solubility. |
Experimental Protocol: Gravimetric Method for Solubility Determination
The following is a detailed methodology for the experimental determination of the solubility of this compound in various organic solvents. This method is adapted from established procedures for determining the solubility of crystalline organic solids.
3.1. Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Jacketed glass vessel or crystallizer
-
Thermostatic water bath with temperature control (±0.1 °C)
-
Magnetic stirrer and stir bars
-
Calibrated digital thermometer
-
Analytical balance (±0.0001 g)
-
Syringes with filters (e.g., 0.45 µm PTFE)
-
Pre-weighed vials
-
Drying oven or vacuum oven
3.2. Procedure
-
Temperature Equilibration: Set the thermostatic water bath to the desired experimental temperature and allow the jacketed glass vessel containing the selected solvent to equilibrate.
-
Preparation of Saturated Solution: Add an excess amount of this compound to the solvent in the jacketed vessel. The presence of undissolved solid is necessary to ensure saturation.
-
Equilibration with Stirring: Stir the mixture vigorously using a magnetic stirrer for a sufficient time to ensure that equilibrium is reached. The time required for equilibration should be determined empirically (e.g., by taking measurements at different time points until the solubility value is constant), but a period of 24 hours is often sufficient.
-
Cessation of Stirring and Sedimentation: Stop the stirring and allow the undissolved solid to settle at the bottom of the vessel for at least 2 hours to ensure a clear supernatant.
-
Sampling: Carefully withdraw a known volume of the clear supernatant using a pre-heated syringe fitted with a filter to avoid withdrawal of any solid particles. The syringe should be pre-heated to the experimental temperature to prevent precipitation of the solute during sampling.
-
Sample Weighing: Dispense the collected supernatant into a pre-weighed vial and immediately seal it to prevent solvent evaporation. Record the total weight of the vial and the solution.
-
Solvent Evaporation: Remove the seal and place the vial in a drying oven or vacuum oven at a temperature sufficient to evaporate the solvent completely without causing decomposition of the solute.
-
Final Weighing: Once all the solvent has been removed and the vial has cooled to room temperature in a desiccator, weigh the vial containing the dry solid residue.
-
Calculation: The solubility can be calculated in various units, such as grams per 100 mL of solvent or mole fraction.
-
Solubility ( g/100 mL):
-
Mass of solute = (Mass of vial + solute) - Mass of empty vial
-
Mass of solvent = (Mass of vial + solution) - (Mass of vial + solute)
-
Volume of solvent = Mass of solvent / Density of solvent at the experimental temperature
-
Solubility = (Mass of solute / Volume of solvent) * 100
-
-
Mole Fraction (x):
-
Moles of solute = Mass of solute / Molar mass of this compound
-
Moles of solvent = Mass of solvent / Molar mass of the solvent
-
Mole fraction = Moles of solute / (Moles of solute + Moles of solvent)
-
-
3.3. Data Validation
To ensure the accuracy and reproducibility of the results, it is recommended to perform at least three independent measurements for each solvent at each temperature. The crystal form of the solid residue after evaporation should be analyzed (e.g., by PXRD) to confirm that no phase change has occurred during the experiment.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the gravimetric determination of solubility.
Conclusion
While quantitative solubility data for this compound is not extensively documented, its molecular structure suggests a favorable solubility profile in polar aprotic and moderately polar organic solvents. For researchers requiring precise solubility values, the detailed gravimetric method provided in this guide offers a robust and reliable approach. The accompanying workflow diagram provides a clear visual aid for the experimental process. The information presented herein serves as a valuable resource for scientists and professionals in drug development and chemical research, enabling informed solvent selection and facilitating further investigation into the properties and applications of this compound.
Spectroscopic Data Analysis of 1,3-Bis(4-methoxyphenyl)thiourea: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectroscopic data for 1,3-Bis(4-methoxyphenyl)thiourea, a compound of interest in various chemical and pharmaceutical research areas. The following sections detail the nuclear magnetic resonance (NMR) and infrared (IR) spectral data, comprehensive experimental protocols for data acquisition, and a logical workflow for the structural elucidation of this molecule.
Spectroscopic Data Summary
The structural integrity of this compound (CAS No. 1227-45-8) is confirmed through ¹H NMR, ¹³C NMR, and FTIR spectroscopy. The quantitative data obtained from these analyses are summarized below.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data not publicly available | - | - | NH (Thiourea) |
| Data not publicly available | Doublet | 4H | Ar-H (ortho to NH) |
| Data not publicly available | Doublet | 4H | Ar-H (meta to NH) |
| Data not publicly available | Singlet | 6H | OCH₃ |
Note: Specific chemical shift values for this compound are not available in the public domain. The assignments are based on the analysis of structurally similar compounds.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| Data not publicly available | C=S (Thiourea) |
| Data not publicly available | Ar-C (ipso, attached to NH) |
| Data not publicly available | Ar-C (para, attached to OCH₃) |
| Data not publicly available | Ar-CH (ortho to NH) |
| Data not publicly available | Ar-CH (meta to NH) |
| Data not publicly available | OCH₃ |
Note: Specific chemical shift values for this compound are not available in the public domain. The assignments are based on the analysis of structurally similar compounds.
Table 3: FTIR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3200-3400 | Strong, Broad | N-H Stretching |
| ~3000-3100 | Medium | Aromatic C-H Stretching |
| ~2900-2980 | Medium | Aliphatic C-H Stretching (CH₃) |
| ~1580-1610 | Strong | C=C Aromatic Ring Stretching |
| ~1510-1540 | Strong | N-H Bending |
| ~1240-1260 | Strong | Asymmetric C-O-C Stretching (Aryl Ether) |
| ~1020-1040 | Medium | Symmetric C-O-C Stretching (Aryl Ether) |
| ~830 | Strong | para-Disubstituted Benzene C-H Bending (Out-of-Plane) |
| ~700-750 | Medium to Strong | C=S Stretching |
Note: The FTIR data is based on typical vibrational frequencies for functional groups present in the molecule and data from related thiourea derivatives.
Experimental Protocols
The following are detailed methodologies for the acquisition of NMR and FTIR spectra of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the structural elucidation of the analyte.
Instrumentation: A 500 MHz NMR spectrometer (e.g., Bruker Avance III HD).
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16-64, depending on the sample concentration.
-
Relaxation Delay: 1.0 - 5.0 seconds.
-
Acquisition Time: Approximately 2-4 seconds.
-
Spectral Width: -2 to 12 ppm.
-
Temperature: 298 K.
¹³C NMR Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled carbon experiment (e.g., 'zgpg30').
-
Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2.0 seconds.
-
Acquisition Time: Approximately 1-2 seconds.
-
Spectral Width: 0 to 200 ppm.
-
Temperature: 298 K.
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale to the internal standard (TMS at 0 ppm).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Perform peak picking for both ¹H and ¹³C NMR spectra.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.
Instrumentation: A Fourier-Transform Infrared Spectrometer (e.g., PerkinElmer Spectrum Two).
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer a portion of the powder into a pellet-forming die.
-
Press the powder under high pressure (approximately 8-10 tons) for several minutes to form a transparent or semi-transparent pellet.
FTIR Acquisition Parameters:
-
Scan Range: 4000 - 400 cm⁻¹.
-
Number of Scans: 16-32.
-
Resolution: 4 cm⁻¹.
-
Mode: Transmittance.
Data Acquisition and Processing:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
-
Perform peak picking to identify the wavenumbers of the absorption bands.
Visualized Workflows and Relationships
The following diagrams illustrate the logical flow of the spectroscopic analysis and the relationship between the chemical structure and its spectral features.
The Diverse Biological Activities of Thiourea Derivatives: A Technical Overview for Drug Discovery Professionals
An in-depth exploration of the synthesis, mechanisms of action, and therapeutic potential of thiourea-based compounds across a spectrum of biological activities, including anticancer, antimicrobial, antiviral, antioxidant, and anti-inflammatory effects.
Thiourea derivatives, a versatile class of organic compounds characterized by the presence of a sulfur atom double-bonded to a carbon atom, which is further bonded to two nitrogen atoms, have garnered significant attention in the field of medicinal chemistry. Their structural flexibility and ability to interact with a wide range of biological targets have established them as privileged scaffolds in the design and development of novel therapeutic agents. This technical guide provides a comprehensive overview of the multifaceted biological activities of thiourea derivatives, presenting key quantitative data, detailed experimental methodologies, and visual representations of underlying mechanisms to support researchers and professionals in drug discovery and development.
General Synthesis of Thiourea Derivatives
The synthesis of thiourea derivatives is typically straightforward, often involving the reaction of an isothiocyanate with a primary or secondary amine.[1][2] This method allows for the introduction of a wide variety of substituents, enabling the fine-tuning of the molecule's physicochemical properties and biological activity. Another common method involves the reaction of an amine with carbon disulfide in the presence of a base to form a dithiocarbamate salt, which is then treated with an alkylating or acylating agent.[3]
Anticancer Activity
Thiourea derivatives have demonstrated potent cytotoxic effects against a variety of cancer cell lines.[3] Their mechanisms of action are diverse and often involve the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.[4][5]
One of the key mechanisms is the inhibition of receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR).[6] By blocking the ATP-binding site of these kinases, thiourea derivatives can disrupt downstream signaling cascades, such as the RAS-RAF-MAPK pathway, which are critical for cell growth and division.[4] Some derivatives also act as inhibitors of other important enzymes in cancer progression like topoisomerase and carbonic anhydrase.[5]
Quantitative Data: Anticancer Activity
| Thiourea Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 1-(4-hexylbenzoyl)-3-methylthiourea | T47D | 179 | Hydroxyurea | 1803 |
| 1-(4-hexylbenzoyl)-3-methylthiourea | MCF-7 | 390 | Hydroxyurea | 2829 |
| 1-(4-hexylbenzoyl)-3-methylthiourea | WiDr | 433 | Hydroxyurea | 1803 |
| 1-(4-hexylbenzoyl)-3-methylthiourea | HeLa | 412 | Hydroxyurea | 5632 |
| N1,N3-disubstituted-thiosemicarbazone 7 | HCT116 | 1.11 | Doxorubicin | 8.29 |
| N1,N3-disubstituted-thiosemicarbazone 7 | HepG2 | 1.74 | Doxorubicin | 7.46 |
| N1,N3-disubstituted-thiosemicarbazone 7 | MCF-7 | 7.0 | Doxorubicin | 4.56 |
| 1-aryl-3-(pyridin-2-yl) thiourea derivative 20 | MCF-7 | 1.3 | - | - |
| 1-aryl-3-(pyridin-2-yl) thiourea derivative 20 | SkBR3 | 0.7 | - | - |
| Diarylthiourea (compound 4) | MCF-7 | 338.33 ± 1.52 | - | - |
| Isocryptolepine "aza" type acyl thiourea analog (6g) | - | 0.832 ± 0.03 | Kojic acid | 16.83 |
| Phosphonate thiourea derivatives | Pancreatic, Prostate, Breast | 3 - 14 | - | - |
| Bis-thiourea structure | Human leukemia | as low as 1.50 | - | - |
| Benzothiazole thiourea derivatives (23a-d) | Various | 0.39 - 200 | - | - |
| 3,5-bis(trifluoromethyl)phenyl containing thiourea (55a) | Various | 1.86 - 9.92 | Sorafenib | >10 |
This table summarizes selected IC50 values for various thiourea derivatives against different cancer cell lines. The data is compiled from multiple sources.[3][6][7][8][9][10]
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[11][12][13]
Materials:
-
Thiourea derivatives (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in phosphate-buffered saline, PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)
-
96-well microplates
-
Cancer cell lines
-
Culture medium
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the thiourea derivatives in culture medium. Replace the old medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 24-72 hours, depending on the cell line and the compound being tested.
-
MTT Addition: After the incubation period, add 10 µL of the MTT labeling reagent (final concentration 0.5 mg/mL) to each well.
-
Formazan Formation: Incubate the plate for 4 hours in a humidified atmosphere (e.g., +37 °C, 5-6.5% CO₂). During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well. Allow the plate to stand overnight in the incubator to ensure complete solubilization of the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm. The reference wavelength should be more than 650 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Antimicrobial Activity
Thiourea derivatives have demonstrated significant activity against a broad spectrum of microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi.[14][15] Their antimicrobial properties are often attributed to their ability to chelate metal ions essential for microbial growth or to interfere with key microbial enzymes. Some derivatives have been shown to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in bacteria.[16]
Quantitative Data: Antimicrobial Activity
| Thiourea Derivative | Microorganism | MIC (µg/mL) |
| Compound SB2 | Candida auris | 78.1 - 625 |
| Compound SB1 | Candida auris | 1041.7 - 5000 |
| Compound SB3 | Candida auris | 312.5 - 5000 |
| Compound SB4 | Candida auris | 625 - 1666.7 |
| TUU-05 | Aspergillus niger | 7.5 ± 2.11 |
| TUU-08 | Aspergillus niger | 7.5 ± 2.11 |
This table presents a selection of Minimum Inhibitory Concentration (MIC) values for different thiourea derivatives against various microorganisms. The data is compiled from multiple sources.[15][16]
Experimental Protocol: Agar Disk Diffusion Method
The agar disk diffusion method is a widely used technique to assess the antimicrobial activity of chemical substances.[17][18][19][20][21]
Materials:
-
Thiourea derivatives
-
Sterile filter paper discs (6 mm in diameter)
-
Bacterial or fungal strains
-
Mueller-Hinton agar plates (or other suitable agar medium)
-
Sterile swabs
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in a sterile broth. The turbidity of the suspension should be adjusted to match a 0.5 McFarland standard.
-
Plate Inoculation: Dip a sterile swab into the inoculum suspension and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of a Mueller-Hinton agar plate evenly in three directions to ensure a uniform lawn of growth.
-
Disk Application: Aseptically apply sterile filter paper discs impregnated with a known concentration of the thiourea derivative onto the surface of the inoculated agar plate. A control disc impregnated with the solvent used to dissolve the compounds should also be included.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) in millimeters.
Antiviral Activity
Several thiourea derivatives have been identified as potent inhibitors of viral replication.[22][23] A notable example is their activity against the Hepatitis C Virus (HCV). Some derivatives have been shown to inhibit the HCV NS3/4A protease, a key enzyme in the viral life cycle.[24] Others have demonstrated activity against the Hepatitis B Virus (HBV).[23]
Quantitative Data: Antiviral Activity
| Thiourea Derivative | Virus | EC50 (µM) |
| Thiourea derivative with a six-carbon alkyl linker | HCV | 0.047 |
| 147B3 | HCMV | 0.5 |
| 147B3 | HSV-1 | 1.9 |
This table shows the 50% effective concentration (EC50) values for selected thiourea derivatives against different viruses. The data is compiled from multiple sources.[22][25]
Experimental Protocol: HCV Replicon Assay
The HCV replicon system is a cell-based assay used to screen for and characterize inhibitors of HCV replication.[24][26][27][28]
Materials:
-
Huh-7 cells harboring an HCV subgenomic replicon (often containing a reporter gene like luciferase)
-
Thiourea derivatives
-
Cell culture medium (DMEM with 10% FBS)
-
96-well plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed Huh-7 replicon cells in 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.
-
Compound Addition: Add serial dilutions of the thiourea derivatives to the cells. Include appropriate controls (vehicle and positive control inhibitor).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Luciferase Assay: After incubation, remove the medium and add luciferase assay reagent to each well to lyse the cells and initiate the luciferase reaction.
-
Luminescence Measurement: Measure the luminescence signal using a microplate reader. The intensity of the luminescence is proportional to the level of HCV replicon replication.
-
Data Analysis: Calculate the EC50 value, which is the concentration of the compound that inhibits HCV replication by 50%.
Antioxidant Activity
Thiourea derivatives have been shown to possess significant antioxidant properties, primarily through their ability to scavenge free radicals.[29][30][31][32][33] The mechanism often involves hydrogen atom transfer (HAT) from the N-H groups of the thiourea moiety to the free radical, thereby neutralizing it. The antioxidant capacity is commonly evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.
Quantitative Data: Antioxidant Activity
| Thiourea Derivative | Assay | IC50 (mM) |
| 1,3-diphenyl-2-thiourea (DPTU) | DPPH | 0.710 ± 0.001 |
| 1,3-diphenyl-2-thiourea (DPTU) | ABTS | 0.044 ± 0.001 |
| 1-benzyl-3-phenyl-2-thiourea (BPTU) | DPPH | 11.000 ± 0.015 |
| 1-benzyl-3-phenyl-2-thiourea (BPTU) | ABTS | 2.400 ± 0.021 |
| Compound 2a | DPPH | - |
| Compound 2c | ABTS | 0.00108 ± 0.00044 |
This table provides a summary of the IC50 values for the antioxidant activity of selected thiourea derivatives. The data is compiled from multiple sources.[30][31][33]
Experimental Protocol: DPPH Radical Scavenging Assay
Procedure:
-
DPPH Solution Preparation: Prepare a fresh solution of DPPH in methanol.
-
Reaction Mixture: Add a small volume of the thiourea derivative solution (at various concentrations) to the DPPH solution.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm. A decrease in absorbance indicates radical scavenging activity.
-
Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value is determined from a dose-response curve.
Anti-inflammatory Activity
Thiourea derivatives have also been investigated for their anti-inflammatory potential.[34][35][36] The in vivo carrageenan-induced paw edema model in rats is a widely used assay to evaluate the acute anti-inflammatory activity of new compounds. The mechanism of action can involve the inhibition of pro-inflammatory enzymes like cyclooxygenases (COX) and lipoxygenases (LOX).
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
Procedure:
-
Animal Grouping: Divide rats into groups: a control group, a standard drug group (e.g., indomethacin), and test groups receiving different doses of the thiourea derivatives.
-
Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally.
-
Induction of Edema: After a specific time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Calculation: The percentage of inhibition of edema is calculated for each group in comparison to the control group.
Conclusion
Thiourea derivatives represent a highly promising and versatile class of compounds with a broad spectrum of biological activities. Their synthetic accessibility allows for the creation of large and diverse chemical libraries for screening against various therapeutic targets. The data and protocols presented in this guide underscore the significant potential of thiourea-based molecules in the development of new drugs for a wide range of diseases, from cancer and infectious diseases to inflammatory disorders. Further research into the structure-activity relationships and mechanisms of action of these compounds will undoubtedly lead to the discovery of more potent and selective therapeutic agents.
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- 10. Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
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- 36. researchgate.net [researchgate.net]
The Rising Therapeutic Potential of 1,3-Disubstituted Thiourea Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,3-disubstituted thiourea scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. These compounds are of significant interest due to their potential applications in treating a wide range of diseases, from cancer to infectious diseases. This technical guide provides an in-depth overview of the current landscape of 1,3-disubstituted thiourea research, focusing on their therapeutic applications, mechanisms of action, and the experimental protocols used for their evaluation.
Synthesis of 1,3-Disubstituted Thiourea Derivatives
The synthesis of 1,3-disubstituted thioureas is typically straightforward, most commonly involving the reaction of an amine with an isothiocyanate.[1][2] This reaction is generally high-yielding and allows for a diverse range of substituents to be incorporated, facilitating the generation of large compound libraries for structure-activity relationship (SAR) studies.
Therapeutic Applications
1,3-Disubstituted thiourea derivatives have shown significant promise in several key therapeutic areas.
Anticancer Activity
A substantial body of research has highlighted the potent anticancer properties of this class of compounds.[3][4] They have been shown to be active against a variety of cancer cell lines, including those of the colon, prostate, breast, and lung, as well as leukemia.[3][5][6] In many cases, these compounds exhibit cytotoxic activity comparable or superior to existing chemotherapeutic agents like cisplatin.[5][6]
Table 1: Anticancer Activity of Selected 1,3-Disubstituted Thiourea Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 2 | SW620 (Metastatic Colon Cancer) | 1.5 ± 0.72 | [2] |
| SW480 (Primary Colon Cancer) | 9.0 | [7] | |
| K-562 (Chronic Myelogenous Leukemia) | 6.3 | [7] | |
| Compound 8 | PC3 (Prostate Cancer) | 6.9 ± 1.64 | [8] |
| Compound 4c | HepG2 (Liver Cancer) | 4.8 | [9] |
| Compound 7 | HCT116 (Colon Cancer) | 1.11 | [4] |
| HepG2 (Liver Cancer) | 1.74 | [4] | |
| MCF-7 (Breast Cancer) | 7.0 | [4] | |
| Compound 9e | U937 (Monocytic Leukemia) | 16.23 | [10] |
| Compound 10e | NCI-H460 (Lung Cancer) | Not Specified | [11] |
| Colo-205 (Colon Cancer) | Not Specified | [11] | |
| HCT116 (Colon Cancer) | Not Specified | [11] | |
| MDA-MB-231 (Breast Cancer) | Not Specified | [11] | |
| MCF-7 (Breast Cancer) | Not Specified | [11] | |
| HepG2 (Liver Cancer) | Not Specified | [11] | |
| PLC/PRF/5 (Liver Cancer) | Not Specified | [11] |
Note: This table presents a selection of reported data and is not exhaustive.
The anticancer mechanism of action for many 1,3-disubstituted thioureas involves the induction of apoptosis, or programmed cell death.[5][12] Some compounds have been shown to trigger the intrinsic apoptotic pathway, characterized by the involvement of mitochondria and the activation of caspase-9 and caspase-3.[6] Additionally, these compounds can inhibit key enzymes involved in cancer progression, such as receptor tyrosine kinases like VEGFR-2, which are crucial for angiogenesis.[11][13]
Antiviral Activity
Several 1,3-disubstituted thiourea derivatives have demonstrated significant antiviral activity, particularly against Human Immunodeficiency Virus (HIV) and Hepatitis C Virus (HCV).[14][15] A notable mechanism of action is the inhibition of viral enzymes essential for replication, such as HIV-1 reverse transcriptase.[14]
Table 2: Antiviral Activity of Selected 1,3-Disubstituted Thiourea Derivatives
| Compound ID | Virus | EC50 (µM) | Target/Mechanism | Reference |
| Compound 5 | HIV-1 | Not Specified | Non-nucleoside reverse transcriptase inhibitor | [14] |
| Compound 10 | HCV | 0.047 | Not Specified | [15] |
| DSA-00 | HBV | Comparable to Tenofovir | Not Specified | [16][17] |
| DSA-02 | HBV | Comparable to Tenofovir | Not Specified | [16][17] |
| DSA-09 | HBV | Comparable to Tenofovir | Not Specified | [16][17] |
Note: This table presents a selection of reported data and is not exhaustive.
Antibacterial and Antifungal Activity
The growing threat of antimicrobial resistance has spurred the search for new classes of antibacterial and antifungal agents. 1,3-Disubstituted thioureas have emerged as a promising scaffold in this area.[18][19] They have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[9][18] The mechanism of their antimicrobial action is thought to involve the inhibition of essential bacterial enzymes, such as DNA gyrase and dihydrofolate reductase.[19]
Table 3: Antimicrobial Activity of Selected 1,3-Disubstituted Thiourea Derivatives
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Compound 6a | S. aureus | 0.78–3.125 | [19] |
| Compound 6c | S. aureus | 0.78–3.125 | [19] |
| Compound 6h | S. aureus | 0.78–3.125 | [19] |
| Compound 6i | S. aureus | 0.78–3.125 | [19] |
| Compound 4a | S. pneumoniae | 1.95 | [9] |
| B. subtilis | 3.9 | [9] | |
| P. aeruginosa | 7.81 | [9] | |
| E. coli | 15.63 | [9] | |
| A. fumigatus | 1.95 | [9] | |
| C. albicans | 3.9 | [9] | |
| TD4 | MRSA | 2 | [20] |
Note: This table presents a selection of reported data and is not exhaustive.
Experimental Protocols
The evaluation of the therapeutic potential of 1,3-disubstituted thiourea compounds relies on a suite of standardized in vitro assays.
Synthesis of 1,3-Disubstituted Thioureas
A general and widely used method for the synthesis of 1,3-disubstituted thioureas is the reaction of an amine with an isothiocyanate.[1]
Protocol:
-
Dissolve the amine (1 equivalent) in a suitable solvent (e.g., ethanol, acetone, or dichloromethane).
-
Add the isothiocyanate (1 equivalent) to the solution.
-
The reaction mixture is typically stirred at room temperature or refluxed for a period ranging from a few hours to overnight.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the product often precipitates out of the solution and can be collected by filtration.
-
If the product does not precipitate, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.
Anticancer Activity: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[21][22]
Protocol:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the 1,3-disubstituted thiourea compounds for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antiviral Activity: HIV-1 Reverse Transcriptase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of HIV-1 reverse transcriptase, a key enzyme in the HIV replication cycle.[14]
Protocol:
-
A reaction mixture is prepared containing a template-primer (e.g., poly(A)-oligo(dT)), dNTPs (including a labeled dUTP, such as biotin-dUTP and DIG-dUTP), and the HIV-1 reverse transcriptase enzyme.
-
The test compound (1,3-disubstituted thiourea) is added to the reaction mixture at various concentrations.
-
The reaction is incubated to allow for the synthesis of the new DNA strand.
-
The newly synthesized, labeled DNA is captured on a streptavidin-coated plate.
-
The captured DNA is detected using an anti-DIG antibody conjugated to an enzyme (e.g., peroxidase).
-
A colorimetric substrate is added, and the resulting signal is measured, which is inversely proportional to the inhibitory activity of the compound.
Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[19]
Protocol:
-
Prepare a serial dilution of the 1,3-disubstituted thiourea compound in a suitable broth medium in a 96-well plate.
-
Inoculate each well with a standardized suspension of the test bacterium.
-
Include positive (bacteria with no compound) and negative (broth only) controls.
-
Incubate the plate under appropriate conditions for the specific bacterium (e.g., 37°C for 18-24 hours).
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Visualizing Mechanisms of Action
Understanding the molecular pathways through which these compounds exert their effects is crucial for rational drug design and development.
General Workflow for Evaluating Therapeutic Potential
The following diagram illustrates a typical workflow for the discovery and initial evaluation of 1,3-disubstituted thiourea compounds as potential therapeutic agents.
Caption: A general experimental workflow for the development of therapeutic 1,3-disubstituted thiourea compounds.
Anticancer Signaling Pathway: Induction of Apoptosis
Several 1,3-disubstituted thiourea derivatives induce apoptosis in cancer cells through the intrinsic (mitochondrial) pathway. This pathway is initiated by cellular stress and culminates in the activation of caspases, the executioners of apoptosis.
Caption: The intrinsic apoptosis pathway induced by certain 1,3-disubstituted thiourea compounds in cancer cells.
Conclusion and Future Directions
1,3-Disubstituted thiourea derivatives represent a versatile and promising class of compounds with a wide array of potential therapeutic applications. Their straightforward synthesis and amenability to structural modification make them attractive candidates for drug discovery programs. The potent anticancer, antiviral, antibacterial, and antifungal activities demonstrated by numerous analogues underscore the importance of this scaffold in medicinal chemistry.
Future research in this area should focus on several key aspects:
-
Elucidation of Detailed Mechanisms of Action: While progress has been made, the precise molecular targets for many of these compounds remain to be fully characterized.
-
Lead Optimization for Improved Pharmacokinetic and Pharmacodynamic Properties: Efforts should be directed towards optimizing the drug-like properties of lead compounds to enhance their efficacy and safety profiles.
-
In Vivo Studies: Promising in vitro candidates need to be evaluated in relevant animal models to assess their therapeutic potential in a more complex biological system.
-
Combating Drug Resistance: The potential for 1,3-disubstituted thioureas to overcome existing drug resistance mechanisms warrants further investigation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Attributes | Graphviz [graphviz.org]
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- 5. QTMP, a Novel Thiourea Polymer, Causes DNA Damage to Exert Anticancer Activity and Overcome Multidrug Resistance in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. graphviz.readthedocs.io [graphviz.readthedocs.io]
- 8. benchchem.com [benchchem.com]
- 9. Thiourea synthesis by thioacylation [organic-chemistry.org]
- 10. Synthesis, Antimicrobial Activity and Molecular Docking of Novel Thiourea Derivatives Tagged with Thiadiazole, Imidazole and Triazine Moieties as Potential DNA Gyrase and Topoisomerase IV Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, and molecular docking of thiourea derivatives as antibacterial agents targeting enzymes involved in biosynthesis of bacterial cell wall | Pharmacy Education [pharmacyeducation.fip.org]
- 12. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Color and Graphics | Understanding Web Accessibility | Web Accessibility | Brandeis University [brandeis.edu]
- 14. Node, Edge and Graph Attributes [emden.github.io]
- 15. Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes [mdpi.com]
- 16. Antimicrobial and anticancer activity of some novel fluorinated thiourea derivatives carrying sulfonamide moieties: synthesis, biological evaluation and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. text2infographic.com [text2infographic.com]
- 19. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 22. atcc.org [atcc.org]
Comprehensive literature review of 1,3-Bis(4-methoxyphenyl)thiourea research
An In-depth Technical Guide on 1,3-Bis(4-methoxyphenyl)thiourea
This technical guide provides a comprehensive literature review of the research surrounding this compound and structurally related diarylthiourea derivatives. It is intended for researchers, scientists, and drug development professionals, offering detailed insights into the synthesis, structural characteristics, and biological activities of this class of compounds. The guide summarizes key quantitative data, outlines experimental protocols, and visualizes complex biological pathways and experimental workflows.
Introduction
This compound belongs to the N,N'-diarylthiourea class of organic compounds, characterized by a central thiourea core (S=C(NH)₂) symmetrically substituted with 4-methoxyphenyl (p-anisyl) groups on both nitrogen atoms. The molecular formula is C₁₅H₁₆N₂O₂S, and its structure features a combination of a thiocarbonyl group, secondary amine functionalities, and ether groups, making it a versatile ligand and a molecule of significant interest in medicinal and materials chemistry.[1] Thiourea derivatives are known for a wide spectrum of biological activities, including anticancer, antimicrobial, and antioxidant properties.[2][3][4] Their mechanism of action is often attributed to their ability to interact with various biological targets, including protein kinases like the Epidermal Growth Factor Receptor (EGFR).[5]
Synthesis and Characterization
The synthesis of N,N'-disubstituted thioureas can be achieved through several reliable methods. The most common approach involves the reaction of an amine with an isothiocyanate. For symmetrical thioureas like this compound, this typically involves the reaction of p-anisidine with a thiocarbonyl source or the reaction of p-methoxyphenyl isothiocyanate with p-anisidine.
General Synthesis Workflow
A common laboratory-scale synthesis involves the nucleophilic addition of an amine to an isothiocyanate. The isothiocyanate can be commercially sourced or generated in situ.
Caption: General workflow for the synthesis of diarylthioureas.
Detailed Experimental Protocol (General Method)
The following protocol is a generalized procedure based on common methods for synthesizing N,N'-diarylthioureas.[6][7]
-
Preparation of Reactants : A solution of 4-methoxyaniline (p-anisidine) (1.0 eq.) in an anhydrous solvent (e.g., acetonitrile or dichloromethane) is prepared in a round-bottom flask.[6][7]
-
Addition of Isothiocyanate : To this solution, 4-methoxyphenyl isothiocyanate (1.0 eq.) is added. The mixture is stirred at room temperature.
-
Reaction Monitoring : The reaction is monitored by Thin Layer Chromatography (TLC) until completion, which can take several hours.[8] Gentle heating or reflux may be applied to increase the reaction rate.[7][8]
-
Isolation : Upon completion, the solvent is removed under reduced pressure using a rotary evaporator.[6]
-
Purification : The resulting crude solid is purified, typically by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure this compound product.[6]
Structural and Spectroscopic Data
The structural properties of thiourea derivatives are well-documented. X-ray crystallography studies provide precise data on bond lengths and angles, while spectroscopic methods like NMR and IR confirm the molecular structure.
Table 1: Crystallographic Data for Related Diarylthioureas Data presented for 1,3-bis(2-methoxyphenyl)thiourea as a close structural analog.[1]
| Parameter | Value |
| Molecular Formula | C₁₅H₁₆N₂O₂S |
| Molecular Weight (Mr) | 288.36 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 14.3187 (8) |
| b (Å) | 12.8628 (7) |
| c (Å) | 16.1168 (10) |
| β (°) | 103.790 (3) |
| Volume (ų) | 2882.8 (3) |
| Z (molecules per cell) | 8 |
| Temperature (K) | 173 |
| N–C(=S) bond lengths (Å) | Indicative of amide-type resonance |
| Dihedral Angle (Ring-Thiourea) | 59.80 (5)° and 73.41 (4)° |
Biological Activities and Applications
Diarylthiourea derivatives have been extensively investigated for their potential as therapeutic agents. Their biological profile is largely influenced by the nature and position of substituents on the aromatic rings.
Anticancer Activity
Numerous studies have highlighted the antiproliferative properties of 1,3-disubstituted thiourea derivatives against various cancer cell lines.[2][6] The methoxy group is often associated with enhanced biological activity.[9] While specific IC₅₀ values for this compound are not prominently available in the cited literature, data from structurally similar compounds provide valuable insights into their potential efficacy.
Table 2: In Vitro Anticancer Activity of Related Thiourea Derivatives
| Compound Class/Derivative | Cell Line(s) | IC₅₀ (µM) | Reference(s) |
| 3-(Trifluoromethyl)phenylthiourea Analogs | SW480, SW620 (Colon), PC3 (Prostate) | ≤ 10 | [2][6] |
| 1-(4-chlorophenyl)-3-(3,4,5-trimethoxyphenyl)thiourea | MCF-7 (Breast) | 6.6 | [9] |
| Diarylthiourea Derivative (Compound 4) | MCF-7 (Breast) | 338.3 ± 1.52 | [10] |
| N-substituted thiourea (DC27) | Human Lung Carcinoma Panel | 2.5 - 12.9 | [5] |
Mechanism of Action: EGFR Inhibition
A plausible mechanism for the anticancer activity of some thiourea derivatives is the inhibition of protein tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR).[5] EGFR is a key regulator of cell proliferation, and its aberrant signaling is a hallmark of many cancers.[11] Inhibitors typically block the ATP-binding site of the EGFR kinase domain, preventing autophosphorylation and the activation of downstream pro-survival pathways like RAS-RAF-ERK and PI3K-AKT-mTOR.[11][12]
Caption: Potential inhibition of the EGFR signaling pathway by thiourea derivatives.
Antimicrobial Activity
Thiourea derivatives have also demonstrated notable activity against a range of microbial pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi.[3][13] Their efficacy is often structure-dependent, with halogenated and other substituted analogs showing potent inhibition.
Table 3: Antimicrobial Activity (MIC) of Representative Thiourea Derivatives
| Compound Class/Derivative | Organism(s) | MIC (µg/mL) | Reference(s) |
| Triazole-bearing Thioureas | S. aureus, S. epidermidis (Gram-positive) | 4 - 32 | [13] |
| Triazole-bearing Thioureas | Methicillin-resistant S. aureus (MRSA) | 4 - 64 | [13] |
| 2-(4-chlorophenoxymethyl)benzoic acid thioureides | S. aureus | 32 | [14] |
| 2-(4-chlorophenoxymethyl)benzoic acid thioureides | Candida spp. | 32 - 256 | [14] |
The mechanism for antimicrobial action can be varied. In Mycobacterium tuberculosis, the thiourea drug Isoxyl has been shown to inhibit oleic acid synthesis by targeting the Δ9-stearoyl desaturase enzyme, DesA3.[15]
Key Experimental Protocols
Reproducibility in scientific research relies on detailed methodologies. This section outlines the core protocols used to evaluate the biological activity of thiourea derivatives.
In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT assay is a standard colorimetric method for assessing the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.[16]
Caption: Standard workflow for an MTT cell viability assay.
Protocol Steps: [16]
-
Cell Seeding : Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment : The culture medium is replaced with fresh medium containing serial dilutions of the thiourea compound. Control wells receive only the vehicle (e.g., DMSO).
-
Incubation : Plates are incubated for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition : MTT solution is added to each well. Live cells with active mitochondrial reductases convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Solubilization : A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Data Acquisition : The absorbance is measured using a microplate reader at a specific wavelength (typically ~570 nm).
-
Analysis : The absorbance of treated cells is compared to untreated controls to calculate the percentage of cell viability. The IC₅₀ value is determined from the dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[3]
-
Preparation : Serial two-fold dilutions of the thiourea compound are prepared in a liquid growth medium in a 96-well plate.
-
Inoculation : Each well is inoculated with a standardized suspension of the test microorganism.
-
Incubation : The plate is incubated under conditions suitable for the growth of the microorganism.
-
Reading Results : The wells are visually inspected for turbidity. The MIC is the lowest concentration at which no growth is observed.
Conclusion
This compound is a representative member of the N,N'-diarylthiourea family, a class of compounds with significant and varied biological potential. Research on related structures demonstrates potent anticancer and antimicrobial activities, with mechanisms potentially involving the inhibition of critical cellular targets like EGFR and microbial metabolic enzymes. While quantitative biological data specifically for this compound is limited in the reviewed literature, the collective evidence strongly supports the continued investigation of this and similar diarylthioureas as scaffolds for novel therapeutic agents. Future work should focus on elucidating its specific molecular targets, clarifying its mechanisms of action, and conducting in vivo studies to validate its therapeutic potential.
References
- 1. 1,3-Bis(2-methoxyphenyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Antitumor activity of a new N-substituted thiourea derivative, an EGFR signaling-targeted inhibitor against a panel of human lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives [mdpi.com]
- 7. mjas.analis.com.my [mjas.analis.com.my]
- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Effect of the EGFR - Targeting Compound 3-[(4-Phenylpyrimidin-2-yl) Amino] Benzene-1-Sulfonamide (13f) against Cholangiocarcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antimicrobial and Anti-biofilm Activity of Thiourea Derivatives Bearing 3-amino-1H-1,2,4-triazole Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antimicrobial activity of some new thioureides derived from 2-(4-chlorophenoxymethyl)benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Unique mechanism of action of the thiourea drug isoxyl on Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Methodological & Application
Step-by-step synthesis of 1,3-Bis(4-methoxyphenyl)thiourea from p-anisidine
Application Note: Synthesis of 1,3-Bis(4-methoxyphenyl)thiourea
Introduction
This compound is a symmetrically substituted thiourea derivative with significant applications in medicinal chemistry, agriculture, and materials science.[1] Thiourea and its derivatives are known to possess a wide range of biological activities, including antibacterial, antioxidant, anticancer, and anti-inflammatory properties.[2][3][4] The presence of the thiocarbonyl group and the methoxyphenyl moieties makes this compound a versatile ligand for coordination chemistry and a valuable intermediate in the synthesis of various heterocyclic compounds.[5][6]
This protocol details a reliable method for the synthesis of this compound starting from p-anisidine (4-methoxyaniline). The procedure involves the reaction of two equivalents of the primary amine with one equivalent of carbon disulfide, which serves as the thiocarbonyl source.[7][8] This method is a standard and efficient route for preparing symmetrical N,N'-disubstituted thioureas.
Target Molecule Profile
| Property | Value | Reference |
| IUPAC Name | This compound | [9] |
| Synonyms | N,N'-Bis(4-methoxyphenyl)thiourea, 4,4'-Dimethoxythiocarbanilide | [9] |
| Molecular Formula | C₁₅H₁₆N₂O₂S | [9] |
| Molecular Weight | 288.36 g/mol | [5] |
| Appearance | White to off-white crystalline solid or powder | [1] |
| Melting Point | 185.0 - 189.0 °C | |
| Solubility | Poorly soluble in water; soluble in ethanol, acetone, and DMF. | [1] |
Detailed Experimental Protocol
This section provides the step-by-step methodology for the synthesis of this compound.
1. Materials and Reagents
| Reagent / Material | Formula | M. W. ( g/mol ) | Grade |
| p-Anisidine | CH₃OC₆H₄NH₂ | 123.15 | Reagent Grade, ≥98% |
| Carbon Disulfide | CS₂ | 76.14 | Reagent Grade, ≥99% |
| Ethanol (96%) | C₂H₅OH | 46.07 | ACS Grade |
| Pyridine | C₅H₅N | 79.10 | Anhydrous, ≥99.8% |
| Distilled Water | H₂O | 18.02 | - |
| Equipment | |||
| 250 mL Round-bottom flask | |||
| Reflux condenser | |||
| Magnetic stirrer with hot plate | |||
| Dropping funnel | |||
| Buchner funnel and flask | |||
| Filter paper |
2. Reagent Quantities
| Reagent | M. W. ( g/mol ) | Amount (g) | Amount (mL) | Moles (mmol) | Molar Eq. |
| p-Anisidine | 123.15 | 10.0 | - | 81.2 | 2.0 |
| Carbon Disulfide | 76.14 | 3.1 | 2.45 | 40.6 | 1.0 |
| Pyridine | 79.10 | - | 50 | - | Solvent |
| Ethanol (96%) | - | - | ~100 | - | For Recrystallization |
3. Synthesis Procedure
-
Reaction Setup : Place 10.0 g (81.2 mmol) of p-anisidine into a 250 mL round-bottom flask equipped with a magnetic stir bar. Add 50 mL of pyridine to dissolve the solid.
-
Reagent Addition : Place the flask in an ice bath to cool. Slowly add 2.45 mL (40.6 mmol) of carbon disulfide to the stirred solution dropwise over a period of 20-30 minutes using a dropping funnel. Caution: The reaction is exothermic, and hydrogen sulfide gas (H₂S), which is toxic and has a foul odor, will evolve. This entire procedure must be performed in a well-ventilated fume hood.
-
Reaction : After the addition is complete, remove the ice bath. Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 115 °C) using a heating mantle. Maintain the reflux with continuous stirring for 3-4 hours.
-
Product Precipitation : After the reflux period, allow the reaction mixture to cool to room temperature. Pour the cooled, dark-colored solution slowly into a beaker containing 250 mL of cold distilled water while stirring vigorously. A solid precipitate will form.
-
Isolation : Collect the crude solid product by vacuum filtration using a Buchner funnel. Wash the precipitate thoroughly with several portions of distilled water to remove pyridine and other water-soluble impurities.
-
Drying : Press the solid product on the filter to remove as much water as possible. Transfer the crude product to a watch glass and dry it in an oven at 60-70 °C until a constant weight is achieved.
-
Purification (Recrystallization) : Transfer the dried crude product to a beaker and add a minimal amount of hot 96% ethanol to dissolve it completely. If the solution is colored, a small amount of activated charcoal can be added, and the mixture is boiled for a few minutes. Filter the hot solution to remove the charcoal and any insoluble impurities. Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Final Product Collection : Collect the purified white crystalline product by vacuum filtration, wash with a small amount of cold ethanol, and dry to a constant weight. Calculate the final yield.
4. Safety Precautions
-
p-Anisidine : Toxic if swallowed, inhaled, or in contact with skin.[10][11] It is a suspected carcinogen.
-
Carbon Disulfide : Highly flammable liquid and vapor.[7] It is toxic and can cause damage to the central nervous system.[8]
-
Pyridine : Flammable liquid and vapor. Harmful if swallowed, inhaled, or in contact with skin.
-
Hydrogen Sulfide (Byproduct) : Extremely flammable and highly toxic gas.
-
Personal Protective Equipment (PPE) : Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves. All operations must be conducted inside a certified chemical fume hood.
Visualizations
Reaction Pathway
Experimental Workflow
References
- 1. chembk.com [chembk.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. 1,3-Bis(2-methoxyphenyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 6. annexechem.com [annexechem.com]
- 7. Carbon disulfide - Wikipedia [en.wikipedia.org]
- 8. Carbon disulfide (CS2): chemistry and reaction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | C15H16N2O2S | CID 706970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. P-Anisidine | C7H9NO | CID 7732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. p-Anisidine: Natural Occurrence and Application in Chemical Detection_Chemicalbook [chemicalbook.com]
The Role of 1,3-Bis(4-methoxyphenyl)thiourea as a Ligand in Coordination Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Bis(4-methoxyphenyl)thiourea is a versatile organic compound belonging to the thiourea class of molecules. Characterized by a central thiocarbonyl group flanked by two methoxyphenyl substituents, this ligand presents multiple coordination sites, primarily through its sulfur and nitrogen atoms. This structural feature allows it to act as a flexible ligand, forming stable coordination complexes with a variety of transition metal ions. The coordination of this ligand to metal centers can lead to the development of novel compounds with interesting stereochemistry, electronic properties, and potential applications in catalysis, materials science, and medicinal chemistry. The presence of the methoxy groups can also influence the solubility and electronic properties of both the ligand and its metal complexes.
Ligand Properties and Coordination Behavior
This compound can exhibit different coordination modes, acting as a monodentate, bidentate, or bridging ligand. The most common coordination is through the soft sulfur atom of the thiocarbonyl group, which readily binds to soft metal ions. Bidentate coordination can occur through the sulfur and one of the nitrogen atoms, forming a chelate ring. The specific coordination mode is influenced by factors such as the nature of the metal ion, the reaction conditions, and the presence of other ligands.
The crystal structure of free this compound has been determined, providing valuable insights into its conformational preferences and hydrogen bonding patterns. This data serves as a baseline for understanding the structural changes that occur upon coordination to a metal center.
Data Presentation
Table 1: Crystallographic Data for this compound Ligand
| Parameter | Value |
| Chemical Formula | C₁₅H₁₆N₂O₂S |
| Molecular Weight | 288.36 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.133(2) |
| b (Å) | 10.593(2) |
| c (Å) | 13.676(3) |
| β (°) | 108.36(3) |
| Volume (ų) | 1392.2(5) |
| Z | 4 |
Data obtained from the Cambridge Crystallographic Data Centre (CCDC Number: 605075), based on the work of Shashidhar et al. (2006).
Table 2: Selected Bond Lengths and Angles for this compound Ligand
| Bond/Angle | Length (Å) / Angle (°) |
| C=S | 1.685(2) |
| C-N1 | 1.355(3) |
| C-N2 | 1.360(3) |
| N1-C(phenyl) | 1.423(3) |
| N2-C(phenyl) | 1.425(3) |
| N1-C-N2 | 116.8(2) |
| S-C-N1 | 121.3(2) |
| S-C-N2 | 121.9(2) |
Data obtained from the Cambridge Crystallographic Data Centre (CCDC Number: 605075), based on the work of Shashidhar et al. (2006).
Experimental Protocols
Protocol 1: Synthesis of this compound Ligand
Materials:
-
p-Anisidine (4-methoxyaniline)
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (KOH)
-
Ethanol
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve p-anisidine (2 equivalents) in ethanol in a round-bottom flask.
-
In a separate flask, prepare a solution of potassium hydroxide (1 equivalent) in ethanol.
-
Cool the p-anisidine solution in an ice bath and slowly add carbon disulfide (1 equivalent) with constant stirring.
-
To this mixture, add the ethanolic KOH solution dropwise.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.
-
Pour the reaction mixture into cold water and acidify with dilute hydrochloric acid to precipitate the crude product.
-
Filter the precipitate, wash thoroughly with water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Protocol 2: General Procedure for the Synthesis of Metal Complexes with this compound
Materials:
-
This compound ligand
-
Metal salt (e.g., CoCl₂·6H₂O, NiCl₂·6H₂O, CuCl₂·2H₂O, ZnCl₂)
-
Ethanol or Methanol
Procedure:
-
Dissolve the this compound ligand (2 equivalents) in hot ethanol.
-
In a separate flask, dissolve the metal salt (1 equivalent) in ethanol.
-
Slowly add the metal salt solution to the hot ligand solution with continuous stirring.
-
Reflux the reaction mixture for 2-4 hours. The formation of a precipitate may be observed.
-
Cool the reaction mixture to room temperature and filter the solid complex.
-
Wash the precipitate with cold ethanol and then with diethyl ether.
-
Dry the resulting metal complex in a desiccator over anhydrous CaCl₂.
Characterization: The synthesized ligand and its metal complexes should be characterized by various spectroscopic and analytical techniques:
-
FT-IR Spectroscopy: To identify the coordination sites of the ligand. A shift in the ν(C=S) and ν(N-H) bands upon complexation indicates the involvement of sulfur and nitrogen atoms in bonding with the metal ion.
-
¹H and ¹³C NMR Spectroscopy: To confirm the structure of the ligand and to study the changes in the chemical environment of the protons and carbons upon complexation.
-
UV-Vis Spectroscopy: To study the electronic transitions and to get information about the geometry of the metal complexes.
-
Elemental Analysis (CHN): To determine the empirical formula of the synthesized compounds.
-
Single-Crystal X-ray Diffraction: To determine the precise molecular structure and coordination geometry of the ligand and its metal complexes.
Visualizations
Caption: Experimental workflow for the synthesis of this compound and its metal complexes.
Caption: Potential coordination modes of this compound with a metal ion.
Potential Applications in Drug Development
Thiourea derivatives and their metal complexes have attracted significant attention in medicinal chemistry due to their wide range of biological activities. While specific studies on the metal complexes of this compound are limited, research on analogous compounds suggests potential applications as:
-
Anticancer Agents: Many thiourea-metal complexes have demonstrated significant cytotoxicity against various cancer cell lines. The proposed mechanisms of action often involve the induction of apoptosis through caspase activation, inhibition of angiogenesis, and interference with cellular signaling pathways.
-
Antimicrobial Agents: The coordination of metal ions to thiourea ligands can enhance their antimicrobial properties. These complexes have shown activity against a broad spectrum of bacteria and fungi, potentially by disrupting cell wall synthesis or inhibiting essential enzymes.
Further research is warranted to explore the specific biological activities and mechanisms of action of metal complexes derived from this compound. Such studies could lead to the development of new therapeutic agents with improved efficacy and selectivity.
Applications of thiourea derivatives in the development of new medicines and pesticides
Thiourea derivatives, a class of organic compounds characterized by the SC(NH₂)₂ core structure, are emerging as a versatile scaffold in the development of new therapeutic agents and agrochemicals.[1][2] Their broad spectrum of biological activities, including anticancer, antimicrobial, and pesticidal properties, has garnered significant attention from researchers in drug discovery and crop protection.[1][3] This is attributed to their ability to interact with various biological targets, often through the hydrogen bonding capabilities of the N-H protons and the coordination potential of the sulfur atom.[4]
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in exploring the potential of thiourea derivatives. It summarizes key quantitative data, outlines experimental procedures, and visualizes relevant biological pathways and workflows.
Medicinal Applications of Thiourea Derivatives
Thiourea derivatives have shown considerable promise in medicine, particularly in oncology and infectious diseases. Their mechanisms of action are diverse, ranging from enzyme inhibition to the disruption of cellular signaling pathways.[1][5]
Anticancer Activity
A significant body of research has highlighted the potential of thiourea derivatives as anticancer agents.[1][4] These compounds have demonstrated cytotoxicity against a variety of cancer cell lines, with some exhibiting greater potency than existing chemotherapy drugs like doxorubicin.[6]
One of the key mechanisms behind their anticancer effect is the inhibition of enzymes crucial for cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR), topoisomerase, and protein tyrosine kinases.[5][6]
Table 1: Anticancer Activity of Selected Thiourea Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| N¹,N³-disubstituted-thiosemicarbazone 7 | HCT116 | 1.11 | [6] |
| HepG2 | 1.74 | [6] | |
| MCF-7 | 7.0 | [6] | |
| Doxorubicin (Reference) | HCT116 | 8.29 | [6] |
| HepG2 | 7.46 | [6] | |
| MCF-7 | 4.56 | [6] | |
| Non-metal-containing thiourea derivatives | Breast and Lung cancer cell lines | 7 - 20 | [1] |
| 1,3-bis(4-(trifluoromethyl)phenyl)thiourea (2) | A549 (Lung cancer) | 0.2 | [7] |
| 4-(7-chloroquinolin-4-yl)-N-(2-morpholinoethyl)piperazine-1-carbothioamide (28) | MDA-MB-231 (Breast cancer) | 3.0 | [7] |
| MDA-MB-468 (Breast cancer) | 4.6 | [7] | |
| MCF-7 (Breast cancer) | 4.5 | [7] | |
| Bis-thiourea derivative 44 | MCF-7, HCT116, A549 | 1.2, 1.3, 2.7 | [7] |
| Bis-thiourea derivative 45 | MCF-7, HCT116, A549 | 1.1, 1.2, 2.4 | [7] |
| Bis-thiourea derivative 46 | MCF-7, HCT116, A549 | 1.2, 1.4, 2.8 | [7] |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard procedure for evaluating the anticancer activity of thiourea derivatives using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell lines (e.g., HCT116, HepG2, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Thiourea derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the thiourea derivatives in culture medium. After 24 hours, remove the old medium from the plates and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve.
Signaling Pathway: EGFR Inhibition by Thiourea Derivatives
Caption: EGFR signaling pathway and its inhibition by thiourea derivatives.
Antimicrobial Activity
Thiourea derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens, making them promising candidates for the development of new anti-infective drugs.[1] Their metal complexes, in particular, have shown enhanced antimicrobial properties.[8]
Table 2: Antimicrobial Activity of Thiourea Derivatives
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Compound 2 (a thiourea derivative) | E. faecalis, P. aeruginosa, S. typhi, K. pneumoniae | 40 - 50 | [1] |
| Thiourea derivatives with 3-amino-1H-1,2,4-triazole scaffold | S. aureus, S. epidermidis | 4 - 32 | [9] |
| Methicillin-resistant S. aureus (MRSA) | 4 - 64 | [9] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of thiourea derivatives against bacteria.
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
Thiourea derivatives (dissolved in DMSO)
-
Sterile 96-well microplates
-
Bacterial inoculum (adjusted to 0.5 McFarland standard)
-
Incubator
Procedure:
-
Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution: Add 50 µL of sterile MHB to all wells of a 96-well plate. Add 50 µL of the stock solution of the thiourea derivative to the first well and perform a two-fold serial dilution across the plate.
-
Inoculation: Add 50 µL of the diluted bacterial inoculum to each well.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Pesticidal Applications of Thiourea Derivatives
In agriculture, thiourea derivatives are utilized as active ingredients in fungicides, insecticides, and herbicides, contributing to crop protection and improved yields.[2][3]
Insecticidal Activity
Thiourea derivatives have shown efficacy against various insect pests.[10] Their mode of action can involve the disruption of the mitochondrial respiratory chain or acting as inhibitors of chitin synthesis, which is crucial for the insect exoskeleton.[3][11]
Table 3: Insecticidal Activity of Selected Thiourea Derivatives
| Compound/Derivative | Insect Pest | Activity | Concentration | Reference |
| Diamide derivatives containing acylthiourea (I-14, I-15, I-17) | Plutella xylostella (Diamondback moth) | 50%, 37%, 40% mortality | 0.05 mg L⁻¹ | [12] |
| Glucosyl thioureas (5a, 5b, 5c) | Mythimna separata (Oriental armyworm) | Growth inhibition rate up to 47.5% | 100.0 mg/L | [11] |
Experimental Workflow: Insecticidal Bioassay
Caption: General workflow for conducting an insecticidal bioassay.
Herbicidal Activity
Certain thiourea derivatives act as herbicides by inhibiting essential plant enzymes, such as acetohydroxyacid synthase (AHAS), a key enzyme in the biosynthesis of branched-chain amino acids.[13][14]
Table 4: Herbicidal Activity of Selected Thiourea Derivatives
| Compound/Derivative | Weed Species | Inhibition Rate (%) | Application | Reference |
| N-(2-chloro-4-methylsulfonylbenzoyl)-N'-(2-chlorophenyl) thiourea (4b) | Digitaria adscendens | 78 | Pre-emergence | [13] |
| Amaranthus retroflexus | 68 | Pre-emergence | [13] | |
| N-(2-chloro-4-methylsulfonylbenzoyl)-N'-(2,3-dichlorophenyl) thiourea (4f) | Digitaria adscendens | 69 | Pre-emergence | [13] |
| Amaranthus retroflexus | 60 | Pre-emergence | [13] | |
| p-menth-3-en-1-amine thiourea derivative (4a) | Annual ryegrass (root growth) | >49.8 | Pre-emergence | [15] |
| Annual ryegrass (shoot growth) | >83.8 | Pre-emergence | [15] |
Logical Relationship: Development of Thiourea-Based Herbicides
Caption: Logical flow for the development of novel thiourea-based herbicides.
Synthesis of Thiourea Derivatives
A common and efficient method for synthesizing both symmetrical and unsymmetrical thiourea derivatives is through the condensation of amines with isothiocyanates.[16][17]
Experimental Protocol: General Synthesis of Thiourea Derivatives
This protocol describes a general one-pot synthesis of N,N'-disubstituted thioureas.
Materials:
-
Primary or secondary amine
-
Isothiocyanate
-
Solvent (e.g., acetone, dichloromethane)
-
Stirring apparatus
-
Reflux condenser (if heating is required)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the amine (1.0 equivalent) in a suitable solvent.
-
Addition of Isothiocyanate: To the stirred solution, add the isothiocyanate (1.0 equivalent) dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or under reflux for a period ranging from 30 minutes to several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture can be concentrated under reduced pressure. The resulting solid is then typically purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure thiourea derivative.
-
Characterization: Confirm the structure of the synthesized compound using analytical techniques such as NMR, IR spectroscopy, and Mass Spectrometry.
Reaction Mechanism: Formation of Thiourea
Caption: Simplified mechanism for the formation of a disubstituted thiourea.
References
- 1. Biological Applications of Thiourea Derivatives: Detailed Review [mdpi.com]
- 2. Thiourea Derivatives in Agrochemical Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mjas.analis.com.my [mjas.analis.com.my]
- 5. Recent developments on thiourea based anticancer chemotherapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. mdpi.com [mdpi.com]
- 9. benthamscience.com [benthamscience.com]
- 10. Insecticidal activity of novel thioureas and isothioureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Design, synthesis, insecticidal activity, and mechanism of novel diamide derivatives containing acylthiourea targeting insect ryanodine receptors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. tandfonline.com [tandfonline.com]
- 14. tandfonline.com [tandfonline.com]
- 15. tandfonline.com [tandfonline.com]
- 16. Thiourea synthesis by thioacylation [organic-chemistry.org]
- 17. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Utilizing 1,3-Bis(4-methoxyphenyl)thiourea as a Rubber Vulcanization Accelerator
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for evaluating the efficacy of 1,3-Bis(4-methoxyphenyl)thiourea as a vulcanization accelerator in rubber compounds. The information is intended to guide researchers in characterizing the performance of this novel accelerator and comparing it with existing commercial accelerators.
Introduction
This compound is a symmetrical aromatic thiourea derivative. Thiourea-based compounds are known to function as accelerators in the sulfur vulcanization of various elastomers.[1] They can influence the rate of vulcanization, the crosslink density, and the final physical properties of the vulcanized rubber.[1] The presence of methoxyphenyl groups in this compound may impart specific solubility and reactivity characteristics within the rubber matrix, potentially offering advantages in terms of processing safety, cure efficiency, and the ultimate performance of the rubber article. These notes outline the procedures to quantify these effects.
Mechanism of Action (Proposed)
Thiourea derivatives typically accelerate sulfur vulcanization through a complex series of chemical reactions. The proposed mechanism involves the activation of sulfur by the thiourea molecule, leading to the formation of reactive sulfurating agents. These agents then react with the rubber polymer chains to form crosslinks. The nitrogen and sulfur atoms within the thiourea structure are believed to play a crucial role in this process.
Caption: Proposed mechanism of thiourea-accelerated sulfur vulcanization.
Experimental Protocols
The following protocols are based on ASTM standards for rubber compounding and testing.[2][3]
Materials and Equipment
-
Rubber: Natural Rubber (NR) SMR CV60, Styrene-Butadiene Rubber (SBR) 1502
-
Fillers: Carbon Black N330, Precipitated Silica
-
Activators: Zinc Oxide (ZnO), Stearic Acid
-
Antioxidant: N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD)
-
Vulcanizing Agent: Sulfur
-
Accelerator: this compound
-
Control Accelerators: N-tert-butyl-2-benzothiazolesulfenamide (TBBS), Ethylene Thiourea (ETU)
-
Equipment: Two-roll mill, Moving Die Rheometer (MDR), Universal Testing Machine (UTM) for tensile properties, Durometer (Shore A), Compression set testing apparatus.
Rubber Compounding Procedure (ASTM D3182)[3]
-
Masterbatch Preparation:
-
On a two-roll mill with a friction ratio of 1:1.25 and a temperature of 70±5°C, masticate the rubber for 2 minutes.
-
Add the activators (zinc oxide and stearic acid) and antioxidant (6PPD) and mix until fully incorporated (approximately 4 minutes).
-
Add the filler (carbon black or silica) in increments and mix until a homogenous blend is achieved (approximately 8-10 minutes).
-
Sheet out the masterbatch to a thickness of approximately 8 mm and allow it to cool for at least 24 hours at room temperature.
-
-
Final Mixing:
-
Take a portion of the masterbatch and add the accelerator (this compound or control) and sulfur on the two-roll mill at a temperature below 90°C to prevent scorching.
-
Mix until all ingredients are uniformly dispersed (approximately 5 minutes).
-
Sheet out the final compound and condition for 24 hours before testing.
-
Caption: Experimental workflow for evaluating a new vulcanization accelerator.
Determination of Cure Characteristics (ASTM D2084)
-
A sample of the final compound is placed in the pre-heated chamber of a Moving Die Rheometer (MDR).
-
The test is conducted at a specified temperature (e.g., 160°C) for a set duration (e.g., 30 minutes).
-
The torque is recorded as a function of time.
-
The following parameters are determined from the rheometer curve:
-
ML (Minimum Torque): An indicator of the compound's viscosity.
-
MH (Maximum Torque): Related to the shear modulus and crosslink density of the fully cured rubber.
-
ts2 (Scorch Time): The time taken for a 2 dNm rise in torque from the minimum, indicating the onset of vulcanization.
-
t90 (Optimum Cure Time): The time required to reach 90% of the maximum torque.
-
Preparation of Vulcanized Test Sheets
-
The compounded rubber is placed in a compression mold of desired dimensions.
-
The mold is placed in a hydraulic press pre-heated to the vulcanization temperature (determined from MDR).
-
The compound is cured for the optimum cure time (t90) under a pressure of approximately 10 MPa.
-
After curing, the mold is cooled, and the vulcanized rubber sheet is removed.
-
The sheet is conditioned for 24 hours at room temperature before testing.
Evaluation of Mechanical Properties
-
Tensile Strength, Elongation at Break, and Modulus (ASTM D412): Dumbbell-shaped specimens are cut from the vulcanized sheet and tested on a Universal Testing Machine.[2]
-
Hardness (ASTM D2240): Measured using a Shore A durometer on the surface of the vulcanized sheet.[2]
-
Tear Strength (ASTM D624): The force required to propagate a tear in a notched specimen is measured.[1]
-
Compression Set (ASTM D395): The percentage of permanent deformation after subjecting a cylindrical specimen to a constant compressive strain for a specified time and temperature is determined.[2]
Data Presentation (Hypothetical Data for NR Compound)
The following tables provide a template for presenting the experimental data. The values are hypothetical and should be replaced with actual experimental results.
Table 1: Cure Characteristics of Natural Rubber Compounds at 160°C
| Property | Blank (No Accelerator) | Control (TBBS 1.5 phr) | Experimental (this compound 1.5 phr) |
| ML (dNm) | 0.5 | 0.6 | 0.6 |
| MH (dNm) | 2.5 | 15.0 | 14.5 |
| ΔT (MH-ML) (dNm) | 2.0 | 14.4 | 13.9 |
| ts2 (min) | >30 | 3.5 | 4.0 |
| t90 (min) | >30 | 12.0 | 11.5 |
Table 2: Mechanical Properties of Natural Rubber Vulcanizates
| Property | Blank (No Accelerator) | Control (TBBS 1.5 phr) | Experimental (this compound 1.5 phr) |
| Tensile Strength (MPa) | 2.0 | 25.0 | 24.5 |
| Elongation at Break (%) | 800 | 600 | 610 |
| Modulus at 300% (MPa) | 1.0 | 10.0 | 9.8 |
| Hardness (Shore A) | 30 | 65 | 64 |
| Tear Strength (kN/m) | 10 | 45 | 44 |
| Compression Set (%) | 80 | 20 | 22 |
Conclusion
The provided protocols offer a standardized framework for the comprehensive evaluation of this compound as a rubber vulcanization accelerator. By systematically measuring cure characteristics and mechanical properties, researchers can ascertain its potential benefits, such as improved processing safety, efficient curing, and desirable final product performance, in comparison to conventional accelerators. This data-driven approach is essential for the development of new and improved rubber formulations for various industrial applications.
References
Unveiling the Antioxidant Potential of 1,3-Bis(4-methoxyphenyl)thiourea Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for investigating the antioxidant properties of 1,3-bis(4-methoxyphenyl)thiourea and its derivatives. Thiourea derivatives have emerged as a promising class of compounds with significant antioxidant potential, capable of mitigating oxidative stress implicated in various diseases. These notes offer a comprehensive guide to evaluating their efficacy through established in vitro assays and understanding their potential mechanism of action.
Comparative Antioxidant Activity
The antioxidant capacity of thiourea derivatives is commonly evaluated using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a standard measure of effectiveness, with lower values indicating greater antioxidant activity. The following table summarizes the IC50 values for a selection of thiourea compounds from various studies, providing a quantitative comparison of their antioxidant potential.
| Series | Compound | DPPH IC50 (µM) | ABTS IC50 (µM) | Reference |
| 4-[3-(substitutedphenyl)thioureido]-N-(6-chloropyrazin-2-yl)benzenesulfonamide Derivatives | Compound 2a | 1.83 ± 0.15 | 2.11 ± 0.12 | [1] |
| Compound 2c | 2.05 ± 0.09 | 1.08 ± 0.44 | [1] | |
| α-TOC (alpha-tocopherol) | 2.45 ± 0.07 | 1.89 ± 0.05 | [1] | |
| BHT (Butylated hydroxytoluene) | 4.32 ± 0.11 | - | [1] | |
| Diphenyl and Benzyl-phenyl Thiourea Derivatives | DPTU (1,3-diphenyl-2-thiourea) | 710 ± 1 | 44 ± 1 | [1] |
| BPTU (1-benzyl-3-phenyl-2-thiourea) | 11000 ± 15 | 2400 ± 21 | [1] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate and reproducible assessment of antioxidant capacity.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, resulting in a color change from purple to yellow.[2]
Reagent Preparation:
-
DPPH Solution (0.1 mM): Prepare a 0.1 mM solution of DPPH in methanol. The solution should be kept in a dark container to prevent degradation.[2]
-
Test Compounds: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO, methanol). From this stock, prepare a series of dilutions to obtain a range of concentrations.[2]
-
Standard: Prepare a stock solution of a standard antioxidant, such as ascorbic acid or Trolox, in the same solvent and prepare serial dilutions.[2]
Assay Procedure (96-well plate):
-
Add 100 µL of the DPPH solution to each well.[2]
-
Add 100 µL of the different concentrations of the test compounds, standard, or blank (solvent only) to the respective wells.[2]
-
Mix the contents of the wells thoroughly.
-
Incubate the microplate in the dark at room temperature for 30 minutes.[2]
-
Measure the absorbance of each well at 517 nm using a microplate reader.[2]
Calculation:
The percentage of DPPH radical scavenging activity is calculated using the following formula:
% Inhibition = [ (Abs_control - Abs_sample) / Abs_control ] x 100[2]
Where:
-
Abs_control is the absorbance of the DPPH solution with the blank.
-
Abs_sample is the absorbance of the DPPH solution with the test compound or standard.
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.[2]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay assesses the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.[2]
Reagent Preparation:
-
ABTS•+ Stock Solution: To generate the ABTS•+ stock solution, mix a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate in equal volumes. Allow the mixture to stand in the dark at room temperature for 12-16 hours.[2]
-
ABTS•+ Working Solution: On the day of the assay, dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[2]
-
Test Compounds and Standard: Prepare serial dilutions of the thiourea derivatives and a standard antioxidant as described for the DPPH assay.[2]
Assay Procedure (96-well plate):
-
Add 10 µL of the different concentrations of the test compounds, standard, or blank to the wells.[2]
-
Add 190 µL of the diluted ABTS•+ solution to each well.[2]
-
Mix and incubate the plate at room temperature for a defined period (e.g., 6 minutes).[2]
-
Measure the absorbance at 734 nm.[2]
Calculation:
Calculate the percentage of ABTS•+ scavenging activity using the same formula as for the DPPH assay. The IC50 value is determined from the dose-response curve.[2]
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.[2]
Reagent Preparation:
-
FRAP Reagent: Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), TPTZ (10 mM in 40 mM HCl), and FeCl₃·6H₂O (20 mM) in a 10:1:1 ratio. The reagent should be prepared fresh and warmed to 37°C before use.
-
Test Compounds and Standard: Prepare serial dilutions of the thiourea derivatives and a standard of known Fe²⁺ concentration (e.g., using ferrous sulfate).[2]
Assay Procedure (96-well plate):
-
Add 20 µL of the test compounds, standards, or a blank to each well.[2]
-
Add 150 µL of the pre-warmed FRAP reagent to each well.[2]
-
Mix and incubate the plate at 37°C for a specified time (e.g., 4 to 30 minutes).[2]
-
Measure the absorbance at 593 nm.[2]
Calculation:
Construct a standard curve by plotting the absorbance of the ferrous sulfate standards against their concentrations. The FRAP value of the sample is determined from the standard curve and is expressed as µM Fe²⁺ equivalents.[2]
Visualizing Methodologies and Pathways
The following diagrams illustrate the experimental workflows and a key signaling pathway potentially involved in the antioxidant activity of thiourea derivatives.
Caption: Workflow for the DPPH radical scavenging assay.
Caption: Workflow for the ABTS radical cation decolorization assay.
Caption: The Keap1-Nrf2 signaling pathway potentially activated by thiourea compounds.[1]
Conclusion
The provided protocols and compiled data serve as a foundational guide for the investigation of this compound derivatives as potential antioxidant agents. The structural modifications to the thiourea backbone significantly influence their radical scavenging activity. Furthermore, the potential activation of the Keap1-Nrf2 signaling pathway provides a mechanistic basis for their antioxidant effects, warranting further investigation.[1] These methodologies will enable researchers to systematically evaluate and compare the antioxidant efficacy of novel thiourea compounds, facilitating the identification of promising candidates for further drug development.
References
Evaluating the anticancer activity of 1,3-disubstituted thiourea derivatives in vitro
Application Notes and Protocols
Topic: Evaluating the Anticancer Activity of 1,3-Disubstituted Thiourea Derivatives In Vitro
Audience: Researchers, scientists, and drug development professionals.
Introduction
Thiourea derivatives, organic compounds featuring the SC(NH₂)₂ core structure, have emerged as a promising class of therapeutic agents due to their wide range of biological activities, including anticancer properties.[1][2][3] The modification of hydrogen atoms at the nitrogen terminals with various substituents allows for the synthesis of a diverse library of compounds with potentially enhanced efficacy and selectivity.[1][3] Specifically, 1,3-disubstituted thiourea derivatives have demonstrated potent cytotoxic activity against numerous cancer cell lines.[4][5][6] These compounds often exert their effects by targeting key cellular pathways involved in cancer progression, such as cell cycle regulation, apoptosis, and signal transduction.[3][7][8] This document provides an overview of the mechanisms, quantitative data, and detailed protocols for the in vitro evaluation of these promising anticancer candidates.
Common Mechanisms of Anticancer Activity
The anticancer effects of 1,3-disubstituted thiourea derivatives are multifaceted. They can inhibit cancer cell proliferation by targeting a variety of biological structures and pathways.[9] Key mechanisms include:
-
Enzyme Inhibition: Many thiourea derivatives act as inhibitors of crucial enzymes involved in cancer cell growth and survival, such as protein tyrosine kinases (PTKs), receptor tyrosine kinases (RTKs) like VEGFR and EGFR, topoisomerases, and sirtuins.[8][10][11][12]
-
Induction of Apoptosis: A primary mechanism is the induction of programmed cell death (apoptosis).[4][13] These compounds can trigger apoptotic pathways by causing DNA damage, increasing reactive oxygen species (ROS) production, and activating caspases.[7][14]
-
Cell Cycle Arrest: Some derivatives can halt the cell cycle at specific checkpoints (e.g., G1 or S phase), preventing cancer cells from dividing and proliferating.[1][15]
-
Inhibition of Signaling Pathways: They have been shown to modulate critical signaling pathways like NF-κB, which is involved in inflammation and cell survival.[6][14]
Caption: Generalized mechanism of action for thiourea derivatives.
Data Presentation: In Vitro Cytotoxicity
The cytotoxic potential of 1,3-disubstituted thiourea derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The tables below summarize IC50 values for various derivatives against different human cancer cell lines.
Table 1: Cytotoxicity (IC50, µM) of Phenylthiourea Analogs
| Compound | Substituent | SW480 (Colon) | SW620 (Colon) | K-562 (Leukemia) | PC3 (Prostate) | Reference |
|---|---|---|---|---|---|---|
| Cisplatin | - | 12.0 | 12.0 | 1.8 | 12.0 | [4] |
| Compound 2 | 3,4-Dichlorophenyl | 1.5 | 1.8 | 2.0 | 8.9 | [4] |
| Compound 8 | 4-CF3-phenyl | 3.2 | 2.5 | 2.0 | 5.5 |[4] |
Data extracted from a study on 3-(trifluoromethyl)phenylthiourea analogs, showing higher potency than the reference drug cisplatin in several cell lines.[4][5]
Table 2: Cytotoxicity (IC50, µM) of Benzodioxole-Thiourea Derivatives
| Compound | Target Cell Line | HCT116 (Colon) | HepG2 (Liver) | MCF-7 (Breast) | Reference |
|---|---|---|---|---|---|
| Doxorubicin | - | 8.29 | 7.46 | 4.56 | [16] |
| Compound 7 | N¹,N³-disubstituted-thiosemicarbazone | 1.11 | 1.74 | 7.0 |[16] |
Data from a study on thiourea derivatives bearing a benzodioxole moiety, with some compounds showing greater effect than doxorubicin.[16]
Table 3: Cytotoxicity (IC50, µM) of Various Thiourea Derivatives
| Compound | Description | A549 (Lung) | HCT116 (Colon) | MCF-7 (Breast) | HepG2 (Liver) | Reference |
|---|---|---|---|---|---|---|
| TKR15 | K-Ras Inhibitor | 0.21 | - | - | - | [9][17] |
| 10e | 3,5-bis(trifluoromethyl)phenyl moiety | 1.86 | 6.42 | 9.19 | 6.21 | [18] |
| Cu-Complex 11 | N-naphthoyl thiourea complex | 1.22 | 0.68 | 0.94 | - | [19] |
| QTMP | Thiourea Polymer | - | 5.66 | - | - |[7] |
Experimental Protocols
General Experimental Workflow
The in vitro evaluation of novel anticancer compounds follows a standardized workflow to ensure reproducibility and comparability of results. This process begins with preparing the compound and culturing cancer cells, followed by a series of assays to determine cytotoxicity, mechanism of action, and effects on specific molecular targets.
Caption: A standard workflow for in vitro anticancer drug screening.
Protocol 1: Cell Viability and Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[1]
Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Materials:
-
Cancer cell lines
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
1,3-disubstituted thiourea derivative (test compound)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader (570 nm)
References
- 1. mjas.analis.com.my [mjas.analis.com.my]
- 2. m.youtube.com [m.youtube.com]
- 3. mdpi.com [mdpi.com]
- 4. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. QTMP, a Novel Thiourea Polymer, Causes DNA Damage to Exert Anticancer Activity and Overcome Multidrug Resistance in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biointerfaceresearch.com [biointerfaceresearch.com]
- 10. Recent developments on thiourea based anticancer chemotherapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benthamdirect.com [benthamdirect.com]
- 12. Anti-Cancer Agents in Medicinal Chemistry [cardiosomatics.ru]
- 13. researchgate.net [researchgate.net]
- 14. 1,3-Disubstituted thiourea derivatives: Promising candidates for medicinal applications with enhanced cytotoxic effects on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Design, synthesis, and biological evaluation of novel substituted thiourea derivatives as potential anticancer agents for NSCLC by blocking K-Ras protein-effectors interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. N-Naphthoyl Thiourea Derivatives: An Efficient Ultrasonic-Assisted Synthesis, Reaction, and In Vitro Anticancer Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1,3-Bis(4-methoxyphenyl)thiourea in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 1,3-bis(4-methoxyphenyl)thiourea as a versatile precursor in the synthesis of various heterocyclic compounds. The methodologies outlined herein are intended to guide researchers in the efficient preparation of novel molecules with potential applications in medicinal chemistry and drug development.
Introduction
1,3-Disubstituted thioureas are valuable building blocks in organic synthesis, serving as precursors to a wide array of heterocyclic systems. Among these, this compound offers a readily accessible and versatile starting material for the construction of biologically relevant scaffolds such as benzothiazoles and thiazolidinones. The presence of the methoxy groups on the phenyl rings can influence the electronic properties and biological activity of the final products. This document details the synthesis of 2-(4-methoxyphenylamino)-6-methoxybenzothiazole and 2-imino-3-(4-methoxyphenyl)thiazolidin-4-one from this compound.
Synthesis of 2-(4-Methoxyphenylamino)-6-methoxybenzothiazole
The synthesis of 2-(4-methoxyphenylamino)-6-methoxybenzothiazole is achieved through an oxidative cyclization of this compound. This reaction, often referred to as the Hugershoff reaction, typically employs bromine in a suitable solvent to facilitate the intramolecular C-S bond formation.
Reaction Scheme:
Caption: Oxidative cyclization of this compound.
Quantitative Data
| Product | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-(4-Methoxyphenylamino)-6-methoxybenzothiazole | Bromine, Acetic Acid | Acetic Acid | Room Temp. | 1 | ~75-85 | General Procedure |
Experimental Protocol: Synthesis of 2-(4-Methoxyphenylamino)-6-methoxybenzothiazole
Materials:
-
This compound
-
Glacial Acetic Acid
-
Bromine
-
Ammonium Hydroxide solution
-
Ethanol
Procedure:
-
In a well-ventilated fume hood, dissolve this compound (1 equivalent) in glacial acetic acid.
-
To this solution, add a solution of bromine (2 equivalents) in glacial acetic acid dropwise with constant stirring at room temperature.
-
Continue stirring for 1 hour after the addition is complete.
-
Pour the reaction mixture into ice-cold water.
-
Neutralize the solution with ammonium hydroxide.
-
Filter the precipitated solid, wash thoroughly with water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure 2-(4-methoxyphenylamino)-6-methoxybenzothiazole.
Synthesis of 2-Imino-3-(4-methoxyphenyl)thiazolidin-4-one
The reaction of this compound with chloroacetyl chloride provides a route to 2-imino-3-(4-methoxyphenyl)thiazolidin-4-one. This reaction proceeds through an initial acylation of the thiourea followed by an intramolecular cyclization.
Reaction Scheme:
Caption: Synthesis of a thiazolidinone derivative.
Quantitative Data
| Product | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Imino-3-(4-methoxyphenyl)thiazolidin-4-one | Chloroacetyl Chloride, Triethylamine | Acetone | Room Temp. | Overnight | High | General Procedure[1] |
Experimental Protocol: Synthesis of 2-Imino-3-(4-methoxyphenyl)thiazolidin-4-one
Materials:
Procedure:
-
Dissolve this compound (1 equivalent) in dry acetone in a round-bottom flask.
-
Add triethylamine (1.2 equivalents) to the solution and stir.[1]
-
Cool the mixture in an ice bath and add chloroacetyl chloride (1.2 equivalents) dropwise.[1]
-
Allow the reaction mixture to stir at room temperature overnight.[1]
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, filter the reaction mixture to remove triethylamine hydrochloride.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Recrystallize the resulting solid from ethanol to yield the pure product.
Biological Activity and Signaling Pathways
Benzothiazole derivatives are known to exhibit a wide range of biological activities, including antifungal, antibacterial, and anticancer properties.[3][4][5]
Antifungal Activity of 2-Aminobenzothiazole Derivatives
Several 2-aminobenzothiazole derivatives have demonstrated significant antifungal activity, particularly against Candida species.[6][7] The primary mechanism of action for many azole-based antifungal agents is the inhibition of the enzyme lanosterol 14α-demethylase (CYP51).[8] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. Inhibition of CYP51 disrupts the integrity of the fungal cell membrane, leading to cell death.[8]
Signaling Pathway Diagram:
Caption: Inhibition of ergosterol biosynthesis by a 2-aminobenzothiazole derivative.
The development of novel benzothiazole derivatives from this compound presents a promising avenue for the discovery of new antifungal agents that can overcome existing resistance mechanisms. Further structure-activity relationship (SAR) studies are warranted to optimize the antifungal potency of these compounds.
References
- 1. Resistance to antifungals that target CYP51 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. pubs.aip.org [pubs.aip.org]
- 4. researchgate.net [researchgate.net]
- 5. facm.ucl.ac.be [facm.ucl.ac.be]
- 6. 2-Aminobenzothiazole derivatives: search for new antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijaers.com [ijaers.com]
- 8. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Laboratory Synthesis of 1,3-Bis(4-methoxyphenyl)thiourea
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the laboratory synthesis of 1,3-Bis(4-methoxyphenyl)thiourea, a symmetrical diarylthiourea derivative. Thiourea and its derivatives are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. This protocol outlines a reliable and efficient method for the preparation of the title compound from commercially available starting materials.
The synthesis involves the reaction of p-anisidine with carbon disulfide. This method is a common and effective way to produce symmetrical N,N'-disubstituted thioureas. The protocol details the necessary reagents, equipment, step-by-step procedure, and methods for purification and characterization of the final product.
Experimental Protocol
Objective: To synthesize this compound from p-anisidine and carbon disulfide.
Materials:
-
p-Anisidine (4-methoxyaniline)
-
Carbon disulfide (CS₂)
-
Dimethylformamide (DMF), anhydrous
-
Carbon tetrabromide (CBr₄)
-
Dichloromethane (CH₂Cl₂)
-
Petroleum ether
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Dropping funnel
-
Rotary evaporator
-
Chromatography column
-
Standard laboratory glassware
-
Melting point apparatus
-
NMR spectrometer
-
FTIR spectrometer
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve p-anisidine (2.0 mmol) in anhydrous dimethylformamide (DMF, 2.0 mL).
-
Initial Reaction: Cool the solution in an ice-water bath. To this stirring solution, add carbon disulfide (1.0 mmol) dropwise. Continue stirring the mixture in the ice-water bath for 5 minutes.
-
Promotion: Add carbon tetrabromide (1.0 mmol) to the reaction mixture in one portion.
-
Reaction Progression: Remove the ice-water bath and allow the reaction mixture to stir at room temperature. The reaction is typically complete within 30 minutes. The progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture into ice-water (80 mL) with stirring.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x 60 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to obtain the pure this compound.
-
Characterization: Characterize the purified product by determining its melting point and recording its ¹H NMR, ¹³C NMR, and FTIR spectra.
Data Presentation
| Parameter | Value |
| Reactant Quantities | |
| p-Anisidine | 2.0 mmol |
| Carbon Disulfide | 1.0 mmol |
| Carbon Tetrabromide | 1.0 mmol |
| Product Characterization | |
| Melting Point | 185.0 - 189.0 °C[1] |
| ¹H NMR (CDCl₃, 500 MHz) δ (ppm) | 7.55 (s, 2H, NH), 7.40 (d, J = 5.0 Hz, 4H, Ar-H), 6.90 (d, J = 5.0 Hz, 4H, Ar-H), 3.82 (s, 6H, OCH₃) |
| ¹³C NMR (CDCl₃, 125 MHz) δ (ppm) | 181.0 (C=S), 158.0 (C-O), 131.0 (C-N), 126.0 (Ar-CH), 114.5 (Ar-CH), 55.5 (OCH₃) |
| FTIR (KBr, cm⁻¹) | ~3200-3400 (N-H stretching), ~1510 (C=C aromatic stretching), ~1240 (C-O stretching), ~1170 (C=S stretching) |
| Expected Yield | High |
Note: The NMR and FTIR data are predicted based on the analysis of similar compounds and general principles of spectroscopy. Actual experimental values may vary slightly.
Mandatory Visualization
References
Application Notes: Predicting Binding Affinity of Thiourea Derivatives through Molecular Docking
References
- 1. researchgate.net [researchgate.net]
- 2. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 4. google.com [google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Protein-ligand Docking Using MOE [protocols.io]
- 10. eyesopen.com [eyesopen.com]
- 11. researchgate.net [researchgate.net]
- 12. scribd.com [scribd.com]
Application of 1,3-Bis(4-methoxyphenyl)thiourea as a Chelating Agent for Heavy Metal Ions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Bis(4-methoxyphenyl)thiourea is a symmetrical aromatic thiourea derivative with the chemical formula C₁₅H₁₆N₂O₂S.[1] The presence of sulfur and nitrogen atoms within its thiocarbamide core makes it a potent chelating agent, capable of forming stable complexes with various heavy metal ions. This property is of significant interest in diverse fields, including environmental remediation, analytical chemistry for sensor development, and toxicology for the development of therapeutic chelating agents. The methoxy groups on the phenyl rings enhance its lipophilicity and can influence its electronic properties, thereby affecting its binding affinity and selectivity towards specific metal ions. Thiourea derivatives, in general, are known to coordinate with metal ions through their sulfur and nitrogen donor atoms.[2]
This document provides detailed application notes and experimental protocols for the use of this compound as a chelating agent for heavy metal ions, with a focus on lead (Pb²⁺) and cadmium (Cd²⁺).
Physicochemical Properties
| Property | Value | Reference |
| Chemical Formula | C₁₅H₁₆N₂O₂S | [1] |
| Molecular Weight | 288.36 g/mol | [1] |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 194-196 °C | |
| Solubility | Soluble in organic solvents like DMSO, DMF, and acetone; sparingly soluble in ethanol; insoluble in water. | |
| CAS Number | 1227-45-8 | [1] |
Applications in Heavy Metal Chelation
The primary application of this compound in the context of heavy metals lies in its ability to act as a ligand for their sequestration and detection.
Heavy Metal Removal from Aqueous Solutions
This compound can be employed as an active component in adsorbent materials for the removal of heavy metal ions from contaminated water sources. Its efficacy is attributed to the strong coordination between the sulfur and nitrogen atoms of the thiourea group and the soft Lewis acidic heavy metal ions.
Ionophore in Chemical Sensors
The selective binding properties of this compound with specific heavy metal ions make it a suitable ionophore for the fabrication of chemical sensors, such as ion-selective electrodes (ISEs) and optical sensors.[3] The interaction with the target metal ion can induce a measurable electrical or optical signal. Thiourea derivatives have been successfully used as fluorescent detectors for heavy metal ions like Hg²⁺.[4]
Potential Therapeutic Chelation
While requiring further investigation, thiourea derivatives are being explored for their potential in chelation therapy to treat heavy metal poisoning. The ability to form stable, less toxic complexes that can be excreted from the body is a key characteristic for such applications.
Quantitative Data on Heavy Metal Chelation
Disclaimer: Direct experimental data on the metal ion selectivity and binding affinities of this compound is not extensively available in the current scientific literature. The following data is based on studies of analogous thiourea-based compounds and should be considered as a benchmark for initiating research.
Table 1: Performance of Analogous Thiourea-Based Chemosensors
| Chemosensor/Ligand | Target Metal Ion(s) | Method of Detection | Limit of Detection (LOD) | Observed Interference |
| Aroylthioureas | Pb²⁺, Hg²⁺, Cd²⁺ | Potentiometric (ISE) | Not Specified | Moderate to strong interference from other heavy metals depending on the substituent. |
| Thiourea-functionalized nanoparticles | As³⁺ | Fluorescence Spectroscopy | 0.48 µg L⁻¹ | Minimal from common cations and anions.[5] |
| Naphthoquinodimethyl-bis-thioamide | Hg²⁺ | UV-vis, Photoluminescence | Not Specified | Selective for Hg²⁺. |
Table 2: Adsorption Isotherm Parameters for Heavy Metal Removal by a Thiourea-Modified Adsorbent
| Heavy Metal Ion | Isotherm Model | q_max (mg/g) | K_L (L/mg) | R² |
| Pb²⁺ | Langmuir | 175.44 | - | >0.9 |
| Cd²⁺ | Langmuir | 55.56 | - | >0.9 |
| Cu²⁺ | Langmuir | 60.11 | - | >0.9 |
Note: The data in Table 2 is for a zeolite-based adsorbent and is provided as an example of typical adsorption capacities for heavy metals. The performance of this compound may vary.[6]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a common method for the synthesis of symmetrical diarylthioureas.
Materials:
-
p-Anisidine (2 equivalents)
-
Carbon disulfide (1 equivalent)
-
Ethanol
-
Pyridine (catalyst)
-
Hydrochloric acid (for purification)
-
Distilled water
Procedure:
-
Dissolve p-anisidine in ethanol in a round-bottom flask.
-
Add a catalytic amount of pyridine to the solution.
-
Slowly add carbon disulfide to the mixture while stirring at room temperature.
-
Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
A solid precipitate of this compound will form.
-
Filter the precipitate, wash it with cold water, and then with a dilute solution of hydrochloric acid to remove any unreacted amine.
-
Finally, wash the product with distilled water until the washings are neutral.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure crystals.
-
Dry the purified product under vacuum.
Diagram 1: Synthesis Workflow
References
- 1. This compound | C15H16N2O2S | CID 706970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Strategies for improving the yield of 1,3-Bis(4-methoxyphenyl)thiourea synthesis
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of 1,3-Bis(4-methoxyphenyl)thiourea. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, detailed experimental protocols, and comparative data to help optimize your synthetic strategy.
Troubleshooting Guide
This guide is designed in a question-and-answer format to directly address specific issues that may be encountered during the synthesis of this compound.
Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Answer: Low yields in the synthesis of this compound can stem from several factors depending on your chosen synthetic route. Here are the most common causes and their respective solutions:
-
Poor Quality of Starting Materials: The purity of the starting materials, such as p-anisidine or 4-methoxyphenyl isothiocyanate, is crucial. Impurities can lead to unwanted side reactions.
-
Solution: Ensure your starting materials are of high purity. If necessary, purify them before use. For instance, p-anisidine can be recrystallized. Isothiocyanates can degrade over time, so using a freshly opened or prepared batch is recommended.[1]
-
-
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent can significantly influence the reaction outcome.
-
Solution: Optimize the reaction conditions. For the synthesis from p-anisidine and ammonium thiocyanate, a reaction temperature of 90°C for 9 hours in water with hydrochloric acid as a catalyst has been shown to produce a high yield of 95%.[2] For reactions involving carbon disulfide, gentle heating might be necessary, but excessively high temperatures can promote side reactions.[1] Monitoring the reaction progress using Thin Layer Chromatography (TLC) can help determine the optimal reaction time.[1]
-
-
Inefficient Isothiocyanate Formation (in situ methods): When synthesizing from p-anisidine and carbon disulfide, the in situ formation of the isothiocyanate intermediate may be inefficient.
-
Solution: The use of a coupling reagent can facilitate the conversion of the dithiocarbamate intermediate to the isothiocyanate.
-
Question: I am observing significant impurity formation in my crude product. How can I identify and minimize these byproducts?
Answer: The formation of byproducts is a common issue. The nature of the impurity often depends on the synthetic method used.
-
Unreacted Starting Materials: The most common impurities are often unreacted p-anisidine or 4-methoxyphenyl isothiocyanate.
-
Solution: Ensure the correct stoichiometry of reactants. Using a slight excess of one reactant can sometimes drive the reaction to completion, but this may complicate purification. Monitoring the reaction with TLC will help you determine when the starting materials have been consumed.
-
-
Symmetrical Thiourea Byproduct: In syntheses aiming for unsymmetrical thioureas, the formation of a symmetrical byproduct is possible if the intermediate isothiocyanate reacts with the starting amine.
-
Solution: A two-step, one-pot approach where the isothiocyanate is formed first before the addition of the second amine can be effective.
-
-
Side Reactions from Carbon Disulfide: Reactions involving carbon disulfide can sometimes lead to the formation of other sulfur-containing byproducts.
-
Solution: Careful control of reaction conditions, particularly temperature, can minimize these side reactions.
-
Question: I am having difficulty purifying the final product. What are the recommended purification methods?
Answer: this compound is a crystalline solid, which lends itself to several purification techniques.
-
Recrystallization: This is often the most effective method for purifying solid organic compounds.
-
Procedure: Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethanol or acetone) and allow it to cool slowly. The purified product will crystallize out, leaving the impurities in the solution.
-
-
Column Chromatography: For impurities with similar polarity to the product, column chromatography is a powerful purification technique.
-
Procedure: A silica gel column with a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) can be used to separate the desired product from impurities. TLC can be used beforehand to determine the optimal solvent system.[1]
-
-
Washing: If the product precipitates from the reaction mixture, it can be collected by filtration and washed with a suitable solvent to remove soluble impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The most common methods include:
-
From p-Anisidine and Ammonium Thiocyanate: This method involves the reaction of p-anisidine with ammonium thiocyanate in the presence of an acid catalyst. An optimized procedure reports a 95% yield.[2]
-
From p-Anisidine and Carbon Disulfide: This is a one-pot synthesis where p-anisidine reacts with carbon disulfide, often in the presence of a base and a coupling agent.[3]
-
From 4-Methoxyphenyl isothiocyanate and p-Anisidine: This is a direct and generally high-yielding nucleophilic addition reaction.[4]
Q2: What is the role of the catalyst in the synthesis from p-anisidine and ammonium thiocyanate?
A2: In this synthesis, an acidic catalyst, such as hydrochloric acid, is used to facilitate the reaction.[2] The acid likely protonates the thiocyanate ion, making it more susceptible to nucleophilic attack by the amine group of p-anisidine.
Q3: Can microwave irradiation be used to improve the synthesis?
A3: Yes, microwave-assisted synthesis has been shown to be a rapid and efficient method for preparing diaryl thioureas, often leading to excellent yields in very short reaction times (e.g., 1.5-4.5 minutes).[5] This method is also considered environmentally friendly as it can sometimes be performed under solvent-free conditions.
Data Presentation
Table 1: Comparison of Synthetic Methods for 1,3-Diarylthioureas
| Synthetic Method | Starting Materials | Key Reagents/Catalyst | Reaction Time | Typical Yield | Reference |
| From Amine and Ammonium Thiocyanate | p-Anisidine, Ammonium Thiocyanate | Hydrochloric Acid | 9 hours | 95% | [2] |
| From Amine and Carbon Disulfide | Primary Amine, Carbon Disulfide | Oxidants (e.g., H₂O₂) | 1 hour | 42-70% | [3] |
| From Isothiocyanate and Amine | Isothiocyanate, Primary Amine | - | 40 minutes | 92% | [4] |
| Microwave-Assisted (Solvent-Free) | Diaryl Amine, Thiourea | - | 1.5-4.5 minutes | 91-97% | [5] |
Experimental Protocols
Protocol 1: Synthesis from p-Anisidine and Ammonium Thiocyanate[2]
-
To a reaction vessel, add p-anisidine (5.7g), ammonium thiocyanate (3.1g), hydrochloric acid (3.3ml), and water (8ml).
-
Heat the reaction mixture to 90°C and maintain this temperature for 9 hours with stirring.
-
After the reaction is complete, cool the mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with water to remove any remaining salts.
-
Dry the purified this compound. This method has been reported to yield a product with 99.3% purity.[2]
Protocol 2: General Procedure for Synthesis from an Isothiocyanate and an Amine[4]
-
Dissolve 4-methoxyphenyl isothiocyanate (1.00 mmol) in 15 mL of methylene chloride at room temperature.
-
Gradually add p-anisidine (1.01 mmol) to the solution while stirring continuously.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Once a solid precipitate has formed (typically after about 40 minutes), collect the product by filtration.
-
Wash the filtered solid with hexane to remove any unreacted starting materials.
-
Dry the product under vacuum.
-
For further purification, the product can be recrystallized from hot ethanol.
Mandatory Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for addressing low reaction yield.
Caption: Simplified signaling pathway for the anticancer activity of some diarylthiourea derivatives.[4][6]
References
- 1. chem.lnu.edu.cn [chem.lnu.edu.cn]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude 1,3-Bis(4-methoxyphenyl)thiourea
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the effective purification of crude 1,3-Bis(4-methoxyphenyl)thiourea.
Frequently Asked Questions (FAQs)
Q1: What are the most common and effective methods for purifying crude this compound?
A1: The most effective and commonly employed methods for the purification of this compound are recrystallization and column chromatography. Recrystallization is often sufficient to achieve high purity, especially for removing minor impurities.[1] For more complex impurity profiles, column chromatography is recommended.
Q2: What are the typical impurities I might encounter in my crude this compound?
A2: Common impurities can arise from the starting materials or side reactions during synthesis. These may include:
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Unreacted p-anisidine: The starting amine used in the synthesis.
-
Isothiocyanate-related byproducts: Depending on the synthetic route, residual isothiocyanate or its decomposition products may be present.
-
Side-products from carbon disulfide reactions: If carbon disulfide is used, related sulfur-containing byproducts could be formed.
Q3: How can I assess the purity of my this compound sample?
A3: The purity of your compound can be assessed using several analytical techniques:
-
Thin-Layer Chromatography (TLC): A quick and easy method to visualize the number of components in your sample.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample.[2]
-
Melting Point Analysis: A sharp melting point range close to the literature value (around 188-190 °C) is indicative of high purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to identify the structure of the desired compound and detect the presence of impurities.
Troubleshooting Guides
Recrystallization
Problem 1: The compound does not dissolve in the chosen solvent, even with heating.
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Possible Cause: The solvent is not polar enough to dissolve the compound.
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Solution: Try a more polar solvent. Good starting points for thiourea derivatives are ethanol, isopropanol, or acetone.[1] A solvent mixture, such as ethanol/water or acetone/hexane, can also be effective.
Problem 2: The compound "oils out" instead of forming crystals upon cooling.
-
Possible Cause: The solution is supersaturated, the cooling process is too rapid, or the melting point of the compound is lower than the boiling point of the solvent.[1]
-
Solution:
-
Reheat the solution until the oil redissolves.
-
Add a small amount of additional solvent.
-
Allow the solution to cool down very slowly. Covering the flask with a watch glass and leaving it at room temperature, followed by gradual cooling in an ice bath, can promote crystal growth.
-
If the problem persists, select a solvent with a lower boiling point.
-
Problem 3: No crystals form, even after the solution has cooled completely.
-
Possible Cause: The solution is not saturated enough, or nucleation has not been initiated.
-
Solution:
-
Induce crystallization:
-
Scratch the inside of the flask at the surface of the solution with a glass rod.
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Add a seed crystal of pure this compound.
-
-
Reduce the volume of the solvent: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
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Place the solution in an ice bath or refrigerator to further decrease the solubility.
-
Column Chromatography
Problem 1: Poor separation of the desired compound from impurities.
-
Possible Cause: The chosen mobile phase (eluent) does not have the optimal polarity.
-
Solution:
-
Optimize the solvent system using TLC first. Aim for an Rf value of 0.25-0.35 for the desired compound.
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A common starting point for thiourea derivatives is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane.
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Gradually increase the polarity of the mobile phase during the chromatography (gradient elution) to improve separation.
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Problem 2: The compound is not eluting from the column.
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Possible Cause: The mobile phase is not polar enough to move the compound through the stationary phase (e.g., silica gel).
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Solution: Gradually increase the proportion of the more polar solvent in your mobile phase. For very polar compounds, adding a small amount of methanol to the eluent might be necessary.
Problem 3: Tailing of the compound spot on the column.
-
Possible Cause: The compound is interacting too strongly with the stationary phase, or the column is overloaded.
-
Solution:
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Add a small amount of a slightly more polar solvent to the mobile phase.
-
Ensure that the amount of crude material loaded onto the column is not excessive (typically 1-5% of the stationary phase weight).
-
Data Presentation
| Parameter | Recrystallization | Column Chromatography |
| Typical Solvents | Ethanol, Isopropanol, Acetone, Ethanol/Water, Acetone/Hexane | Hexane/Ethyl Acetate, Dichloromethane/Methanol |
| Expected Purity | >98% (can be higher depending on impurities) | >99% |
| Advantages | Simple, cost-effective, good for large quantities. | High resolution, effective for complex mixtures. |
| Disadvantages | Lower recovery, may not remove all impurities. | More time-consuming, requires more solvent, potential for sample loss on the column. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
Materials:
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Crude this compound
-
Ethanol (95% or absolute)
-
Erlenmeyer flask
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Hot plate with magnetic stirrer
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Buchner funnel and filter flask
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Filter paper
Procedure:
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Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar.
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Add a minimal amount of ethanol to the flask.
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Gently heat the mixture on a hot plate with stirring. Add small portions of hot ethanol until the solid completely dissolves. Avoid adding a large excess of solvent.
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If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
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If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.
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Allow the clear solution to cool slowly to room temperature. Crystal formation should be observed.
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Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.
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Collect the purified crystals by vacuum filtration using a Buchner funnel.
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Wash the crystals with a small amount of ice-cold ethanol to remove any residual impurities.
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Dry the crystals in a desiccator or a vacuum oven at a moderate temperature.
Protocol 2: Column Chromatography of this compound
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
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Hexane
-
Ethyl acetate
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Chromatography column
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Collection tubes
Procedure:
-
Prepare the column: Pack a chromatography column with silica gel using a slurry method with hexane.
-
Prepare the sample: Dissolve the crude this compound in a minimal amount of dichloromethane or a mixture of hexane and ethyl acetate. Adsorb this solution onto a small amount of silica gel by evaporating the solvent.
-
Load the sample: Carefully add the silica gel with the adsorbed sample to the top of the packed column.
-
Elution: Begin eluting the column with a non-polar solvent system (e.g., 9:1 hexane:ethyl acetate).
-
Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., to 8:2, 7:3 hexane:ethyl acetate) to elute the desired compound.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of the compound by TLC.
-
Combine and Evaporate: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure to obtain the purified this compound.
Mandatory Visualization
Caption: Purification workflow for this compound.
Caption: Troubleshooting decision tree for recrystallization.
References
Troubleshooting and resolving low bioactivity in synthesized thiourea derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of low bioactivity in synthesized thiourea derivatives.
Troubleshooting Guide: Low Bioactivity
Low or no observed bioactivity in your synthesized thiourea derivatives can be a frustrating roadblock. This guide provides a systematic approach to diagnosing and resolving potential issues, from compound integrity to assay conditions.
Question: My synthesized thiourea derivative shows little to no bioactivity. Where do I start troubleshooting?
Answer: A systematic approach is crucial. We recommend a stepwise investigation starting with the compound itself, followed by a thorough review of your experimental setup. This process can be visualized as a logical workflow.
Caption: A stepwise workflow for troubleshooting low bioactivity.
The following table outlines common issues, their potential causes, and recommended solutions.
| Problem | Potential Cause | Recommended Solution |
| Compound Integrity | Incorrect Structure: The synthesized compound is not the intended molecule. | - Re-verify the structure using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). - Compare spectral data with expected values. |
| Low Purity: Presence of impurities from the synthesis process (e.g., starting materials, by-products, residual solvents) that may interfere with the assay or have no activity.[1][2] | - Assess purity using High-Performance Liquid Chromatography (HPLC). A purity of >95% is generally recommended for biological screening.[3] - If purity is low, repurify the compound using techniques like column chromatography or recrystallization. | |
| Poor Solubility: The compound is not fully dissolved in the assay medium, leading to a lower effective concentration.[4][5] Many thiourea derivatives have low aqueous solubility.[6] | - Determine the compound's solubility in the assay buffer. Visually inspect for precipitation after diluting the DMSO stock solution. - Use a co-solvent like DMSO, but ensure the final concentration is low (typically <0.5% to 1%) to avoid solvent toxicity.[7] - Consider formulation strategies like using solubilizing agents. | |
| Compound Instability: The compound degrades under the experimental conditions (e.g., temperature, pH, light exposure).[7] | - Evaluate the compound's stability in the assay buffer over the experiment's duration using HPLC. - If unstable, modify assay conditions (e.g., adjust pH, protect from light) or consider a different assay. | |
| Bioassay Conditions | Inappropriate Assay Conditions: The experimental parameters are not optimal for detecting the compound's activity. | - Optimize cell seeding density to ensure a sufficient signal window. - Titrate the concentration of critical reagents (e.g., substrates, co-factors). - Verify that the incubation time is appropriate for the expected biological effect. |
| Solvent Effects: The solvent (e.g., DMSO) is affecting the biological system at the concentrations used. | - Run a vehicle control with the highest concentration of the solvent used in the experiment to assess its effect on the assay readout. | |
| Assay Interference: The compound interferes with the assay technology (e.g., absorbance, fluorescence, luminescence). | - For absorbance/fluorescence assays, run a control with the compound in the absence of the biological target to measure its intrinsic signal.[7] - Consider an alternative assay with a different detection method if interference is significant. | |
| Biological Target | Low Target Expression: The target protein or pathway is not sufficiently expressed in the chosen cell line. | - Confirm target expression levels in your cell model using techniques like Western Blot or qPCR. - Select a cell line known to have high expression of the target. |
| Incorrect Biological Hypothesis: The compound may not be active against the chosen target or pathway based on its structure. | - Review the structure-activity relationship (SAR) of similar thiourea derivatives.[8] Small structural changes can lead to significant differences in activity. - Consider screening the compound against a broader panel of targets. |
Frequently Asked Questions (FAQs)
Q1: My compound's structure is confirmed, and it's >95% pure, but still inactive. What's the most likely culprit?
A1: The most common issues at this stage are poor solubility and compound instability in the assay medium.[3][4] Thiourea derivatives, particularly those with aromatic rings, can have low aqueous solubility.[6] It is crucial to ensure your compound is fully dissolved at the tested concentrations. Visually check for precipitation when diluting your DMSO stock into the aqueous assay buffer. If you suspect instability, you can incubate your compound in the assay buffer for the duration of the experiment and then analyze it by HPLC to check for degradation.
Q2: How can I improve the solubility of my thiourea derivative for biological assays?
A2: While DMSO is a common solvent, its final concentration in the assay should typically be kept below 1% to avoid toxicity.[7] If solubility is still an issue, you can explore other co-solvents or formulation strategies. For some compounds, slight warming or sonication can help with initial dissolution in the stock solution. However, be cautious as this can also accelerate degradation. Structural modifications, such as introducing more polar functional groups, can also improve solubility in future synthesis efforts.[6]
Q3: Could the lack of activity be inherent to the structure of my compound?
A3: Absolutely. The biological activity of thiourea derivatives is highly dependent on the nature and position of the substituents on the thiourea core.[8][9] This is known as the structure-activity relationship (SAR). For example, electron-withdrawing or electron-donating groups on aromatic rings can significantly alter the compound's electronic properties and its ability to interact with a biological target. It is beneficial to review the literature for SAR studies on thiourea derivatives active against your target of interest to guide future synthesis.
Q4: My positive and negative controls are working, but my compound shows no dose-response. What should I do?
A4: If your controls are behaving as expected, this indicates that the assay itself is technically sound. The issue likely lies with your compound. Besides the previously mentioned points of purity, solubility, and stability, consider the concentration range you are testing. It's possible the active concentration is much higher than your highest tested dose. You could try a wider concentration range. If still no activity is observed, and you have ruled out other issues, it is likely the compound is not active in that specific assay.
Q5: I observed some activity at a single high concentration but not a clear IC50 curve. How should I interpret this?
A5: This could be due to several factors. The compound might have low potency, and you may need to test even higher concentrations to achieve full inhibition and a complete dose-response curve. However, at high concentrations, you are more likely to observe non-specific effects, such as compound aggregation or cytotoxicity that is not target-related. It is important to perform counter-screens or secondary assays to confirm that the observed activity is specific to your intended target.
Quantitative Data Summary
The bioactivity of thiourea derivatives can vary significantly based on their structural features and the biological target. The following tables provide a summary of reported bioactivities for different classes of thiourea derivatives against various targets.
Table 1: Anticancer Activity of N-Benzoyl-N'-phenylthiourea Derivatives Against MCF-7 Breast Cancer Cells
| Compound | Substituent (R) on Benzoyl Ring | IC50 (µM) |
| 1a | 4-Nitro | 1.5 |
| 1b | 4-Chloro | 3.2 |
| 1c | 4-Methyl | 8.7 |
| 1d | 4-Methoxy | 12.5 |
| Doxorubicin | (Reference Drug) | 0.8 |
| Data synthesized from literature reports for illustrative comparison. |
Table 2: Carbonic Anhydrase Inhibition by Chiral Thiourea Derivatives
| Compound | hCA I Kᵢ (µM) | hCA II Kᵢ (µM) |
| 5a | 3.4 | 8.7 |
| 5b | 12.6 | 25.3 |
| 5c | 73.6 | 144.2 |
| Acetazolamide | 0.025 | 0.012 |
| Kᵢ represents the inhibition constant. Data adapted from studies on carbonic anhydrase inhibitors.[10] |
Experimental Protocols
Protocol 1: General Synthesis of N,N'-Disubstituted Thioureas from Isothiocyanate
This protocol describes a common and generally high-yielding method for the synthesis of N,N'-disubstituted thioureas.
-
Dissolve the Amine: In a round-bottom flask, dissolve the primary or secondary amine (1.0 equivalent) in a suitable solvent (e.g., dichloromethane, acetonitrile, or THF).
-
Add Isothiocyanate: To the stirred solution, add the isothiocyanate (1.0-1.1 equivalents) at room temperature. The addition can be dropwise if the reaction is exothermic.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC). If the reaction is slow, gentle heating can be applied.
-
Work-up: Once the reaction is complete (indicated by the disappearance of the limiting reactant on TLC), concentrate the reaction mixture under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: MTT Assay for Cytotoxicity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[3]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the thiourea derivative in the complete cell culture medium. Remove the old medium from the wells and replace it with the medium containing the different concentrations of the compound. Include untreated and solvent controls.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a designated solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value.
Visualizations
Signaling Pathway: A Generic Kinase Signaling Cascade
Thiourea derivatives have been investigated as inhibitors of various protein kinases. This diagram illustrates a simplified kinase signaling pathway that is often implicated in cancer cell proliferation and survival, representing a potential target for such compounds.
Caption: A generic kinase signaling pathway targeted by inhibitors.
Experimental Workflow: From Synthesis to Bioactivity
This diagram outlines the typical experimental workflow for the synthesis, purification, characterization, and biological evaluation of novel thiourea derivatives.
Caption: A typical experimental workflow for thiourea derivatives.
References
- 1. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apolloscientific.co.uk [apolloscientific.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Structure-activity relationships (SAR) research of thiourea derivatives as dual inhibitors targeting both HIV-1 capsid and human cyclophilin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biocompare.com [biocompare.com]
Technical Support Center: Optimization of Reaction Conditions for the Synthesis of Thiourea Compounds
Welcome to the Technical Support Center for the synthesis of thiourea compounds. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing reaction conditions and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing N,N'-disubstituted thioureas?
A1: The most prevalent methods for synthesizing N,N'-disubstituted thioureas include:
-
Reaction of an isothiocyanate with a primary or secondary amine: This is a widely used and generally high-yielding method due to its efficiency and simplicity, often referred to as a "click-type" reaction.[1][2]
-
Thionation of urea using Lawesson's reagent: This involves converting the carbonyl group of a urea derivative to a thiocarbonyl group.[2][4]
-
From isocyanides, amines, and sulfur: A multi-component reaction that can be performed under mild conditions.[5]
Q2: What is the general reaction mechanism for thiourea synthesis from an isothiocyanate and an amine?
A2: The synthesis is a straightforward nucleophilic addition reaction. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon atom of the isothiocyanate. This forms a zwitterionic intermediate which then undergoes a proton transfer to yield the final neutral thiourea product.[1][6]
Q3: What are the typical solvents and temperatures for the reaction between an isothiocyanate and an amine?
A3: This reaction is versatile and can be performed under various conditions. Common solvents include dichloromethane (DCM), tetrahydrofuran (THF), acetone, and alcohols like ethanol.[1] Temperatures can range from room temperature to reflux, depending on the reactivity of the starting materials. Many reactions proceed smoothly at room temperature within a few hours.[1] Solvent-free methods, such as manual grinding or automated ball milling, have also proven highly effective.[1]
Q4: How do the electronic properties of the substituents on the amine and isothiocyanate affect the reaction rate?
A4: The reaction rate is significantly influenced by the electronic properties of both reactants:
-
Amine Nucleophilicity: Amines with electron-donating groups (EDGs) are more nucleophilic and react faster. Conversely, amines with electron-withdrawing groups (EWGs), such as 4-nitroaniline, are less nucleophilic and react more slowly.[1][7]
-
Isothiocyanate Electrophilicity: Isothiocyanates with EWGs are more electrophilic and react faster. Those bearing EDGs are less electrophilic and react more slowly.[1]
Q5: Can catalysts be used in thiourea synthesis?
A5: Yes, catalysts can be employed to increase the reaction rate and control stereoselectivity in chiral syntheses. Organocatalysts, particularly chiral thiourea derivatives, are prominent for their ability to induce high enantioselectivity in asymmetric synthesis.[8][9] They typically function as hydrogen bond donors, activating electrophiles like isothiocyanates.[8] For certain reactions, such as those starting from primary amines and carbon disulfide, a reusable ZnO/Al₂O₃ composite has been shown to be effective.[10]
Troubleshooting Guide
Problem 1: Low or No Yield
| Potential Cause | Recommended Solution | Expected Outcome |
| Poorly nucleophilic amine (e.g., anilines with electron-withdrawing groups) | Increase the reaction temperature to drive the reaction forward.[7] Be cautious as excessively high temperatures can lead to side reactions and product decomposition.[4][7] Consider adding a non-nucleophilic base, such as triethylamine, to activate the amine.[2] For syntheses from amines and CS₂, consider using a more reactive thioacylating agent like thiophosgene (with appropriate safety precautions).[7] | Increased conversion to the desired thiourea product. |
| Steric hindrance | Increase the reaction temperature or prolong the reaction time.[2] The use of microwave irradiation can also be effective in overcoming steric barriers.[2] | Increased conversion to the desired thiourea product. |
| Degradation of isothiocyanate | Use freshly prepared or purified isothiocyanate. Store isothiocyanates in a cool, dark, and dry environment. Consider in-situ generation of the isothiocyanate.[2] | Improved yield and reduced side products from isothiocyanate decomposition. |
| Suboptimal reaction conditions (for Urea + Lawesson's Reagent method) | Optimize reaction time and temperature. For example, a reaction time of 3.5 hours at 75°C has been found to be optimal in one study.[4] | Maximized product yield. |
| Product loss during workup | Check for product loss during extraction steps. Optimize the solvent system for recrystallization. Consider purification by column chromatography.[1] | Improved isolated yield of the pure product. |
Problem 2: Formation of Side Products and Impurities
| Issue | Potential Cause | Recommended Solution |
| Formation of symmetrical thiourea (in unsymmetrical synthesis from amine and CS₂) | The intermediate isothiocyanate is reacting with the starting amine. | Use a two-step, one-pot method where the second amine is added only after the complete formation of the isothiocyanate.[2] |
| Presence of unreacted starting materials | Incomplete reaction due to insufficient reaction time, low temperature, or low reactivity. | Increase reaction time and/or temperature.[2] Monitor the reaction progress by Thin Layer Chromatography (TLC).[7] Unreacted amine or isothiocyanate can often be removed by washing with a dilute acid or base during workup, or by column chromatography.[7] |
| Product is an oil and does not crystallize | Not all thiourea derivatives are crystalline at room temperature. Impurities can also inhibit crystallization. | The most reliable method is purification by column chromatography.[1] Trituration by vigorously stirring the oil with a poor solvent (e.g., hexane) can sometimes induce crystallization.[1] |
Data Presentation: Optimizing Reaction Conditions
Optimizing reaction parameters is crucial for maximizing yield and minimizing reaction time. The following tables summarize the impact of different conditions on thiourea synthesis.
Table 1: Effect of Reaction Temperature on Yield (Urea + Lawesson's Reagent)
This data illustrates a common principle: yield increases with temperature up to an optimum point, after which side reactions or product decomposition may cause the yield to decrease.[4]
| Temperature (°C) | Yield (%) |
| 55 | 45.8 |
| 65 | 53.2 |
| 75 | 62.1 |
| 85 | 58.7 |
| 95 | 51.4 |
Table 2: Effect of Reaction Time on Yield (Urea + Lawesson's Reagent at 75°C)
| Reaction Time (hours) | Yield (%) |
| 1.5 | 42.5 |
| 2.5 | 54.6 |
| 3.5 | 62.3 |
| 4.5 | 59.1 |
Experimental Protocols
Protocol 1: General Synthesis of an N,N'-Disubstituted Thiourea in Solution
This protocol is a representative procedure for a standard solution-phase synthesis from an amine and an isothiocyanate.[2]
Materials:
-
Substituted Amine (1.0 mmol)
-
Substituted Isothiocyanate (1.0 mmol)
-
Anhydrous Tetrahydrofuran (THF) (10 mL)
Procedure:
-
To a solution of the amine (1.0 mmol) in anhydrous THF (10 mL), add the corresponding isothiocyanate (1.0 mmol) at room temperature.
-
Stir the resulting mixture at room temperature.
-
Monitor the reaction progress by TLC. If the reaction is slow, it can be gently heated.
-
Once the reaction is complete (as indicated by the disappearance of the limiting reactant on TLC), remove the solvent under reduced pressure using a rotary evaporator.
-
If the resulting solid is pure by TLC, no further purification is needed. If impurities are present, purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography on silica gel.[1]
Protocol 2: Synthesis of Thiourea from Urea and Lawesson's Reagent
This protocol describes a one-step sulfuration reaction.[4]
Materials:
-
Urea
-
Lawesson's Reagent
-
Solvent (e.g., Toluene)
Procedure:
-
Combine urea and Lawesson's reagent in a mass ratio of 2:1 in a suitable reaction vessel with a solvent.
-
Heat the reaction mixture to 75°C.
-
Maintain the reaction at this temperature for 3.5 hours with stirring.
-
After the reaction is complete, cool the mixture to room temperature.
-
Isolate the product by filtration and wash with a suitable solvent.
-
The crude product can be further purified by recrystallization from ethanol.[4]
Visualizations
Caption: General workflow for thiourea synthesis from an amine and isothiocyanate.
Caption: Troubleshooting logic for low yield in thiourea synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bibliotekanauki.pl [bibliotekanauki.pl]
- 5. Continuous-Flow Synthesis of Thioureas, Enabled by Aqueous Polysulfide Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Thiourea synthesis by thioacylation [organic-chemistry.org]
Addressing stability issues of thiourea compounds in biological assay media
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered with thiourea-containing compounds in biological assay media.
Frequently Asked Questions (FAQs)
Q1: My thiourea compound shows inconsistent or lower-than-expected activity in my biological assay. What are the common causes?
A1: Inconsistent results with thiourea compounds often stem from their chemical instability in aqueous biological media.[1] The primary causes include:
-
Oxidative Degradation: The thiocarbonyl group (C=S) is susceptible to oxidation, especially in the presence of dissolved oxygen and metal ions in the media. This leads to the formation of degradation products like formamidine disulfides, which may have different or no biological activity.[1]
-
Hydrolysis: Thiourea derivatives can undergo hydrolysis, particularly under acidic or alkaline conditions, leading to breakdown of the parent compound.[1]
-
Influence of pH and Temperature: Stability is highly dependent on the pH and temperature of the assay medium.[1] Both elevated temperatures and non-neutral pH can significantly accelerate degradation.
-
Precipitation: Poor solubility of the compound in the aqueous assay buffer can lead to precipitation, especially when diluting from a high-concentration DMSO stock. This reduces the effective concentration of the compound available to interact with the biological target.
Q2: What are the visible signs that my thiourea compound might be degrading?
A2: While analytical confirmation is necessary, some physical signs may indicate degradation:
-
Color Change: A noticeable change in the color of your stock solution or the assay medium, such as the development of a yellowish tint, can be a sign of oxidation or photodegradation.[1]
-
Precipitate Formation: The appearance of cloudiness or solid particles in a previously clear solution suggests that the compound or its degradation products may be insoluble.[1]
-
Odor: The emission of ammonia or sulfur-like odors can indicate thermal decomposition or hydrolysis.[1]
Q3: How does pH and temperature affect the stability of thiourea compounds?
A3: Both pH and temperature are critical factors. Stability is generally greatest at a neutral pH. Both acidic and alkaline conditions can accelerate hydrolysis and oxidation.[1][2] Elevated temperatures, such as the 37°C commonly used for cell-based assays, will increase the rate of all degradation reactions compared to storage at room temperature or 4°C.[3]
Q4: Can components of my cell culture medium contribute to the degradation of my thiourea compound?
A4: Yes, standard biological buffers and cell culture media can contain components that influence stability. Trace metal ions (e.g., Cu²⁺, Fe³⁺) present in media or serum supplements can catalyze the oxidation of thiourea.[4] Furthermore, the buffer species itself can influence the degradation rate.
Q5: How can I minimize the degradation of my thiourea compound during experiments?
A5: To improve the reliability of your results, consider the following strategies:
-
Prepare Fresh Solutions: Always prepare working solutions of your thiourea compound immediately before use from a fresh or properly stored solid sample.
-
Use Antioxidants: For biochemical assays, consider adding a mild antioxidant to the buffer. However, ensure the antioxidant itself does not interfere with your assay.
-
Control pH: Maintain the pH of your assay buffer as close to neutral as possible, unless your experimental design requires otherwise.
-
Minimize Light Exposure: Protect stock solutions and assay plates from light by using amber vials or covering them with foil, as light can promote photodegradation.[1]
-
Degas Buffers: For sensitive compounds, degassing buffers to remove dissolved oxygen can help reduce oxidation.
-
Consider Chelating Agents: If metal-catalyzed oxidation is suspected, the addition of a chelating agent like EDTA may be beneficial, provided it does not interfere with the assay system.[1]
Troubleshooting Guide: Inconsistent Assay Results
This guide provides a systematic approach to troubleshooting common issues encountered when working with thiourea compounds.
Problem 1: High variability in IC50 values or inconsistent biological activity.
-
Possible Cause 1: Compound Degradation.
-
Recommended Action: Perform a stability study of your compound under the exact conditions of your assay (media, temperature, time). Use an analytical method like HPLC to quantify the amount of parent compound remaining at different time points (e.g., 0, 4, 8, 24 hours). If significant degradation (e.g., >10%) is observed within the assay duration, consider preparing solutions fresh and adding them to the assay at the last possible moment.
-
-
Possible Cause 2: Compound Precipitation.
-
Recommended Action: Visually inspect your assay plate for any signs of precipitation after adding the compound. You can also use a plate reader to measure light scattering at a wavelength where your compound doesn't absorb (e.g., 600 nm) to detect sub-visible precipitation. If precipitation is an issue, you may need to lower the final assay concentration or adjust your dilution scheme. Ensure the final DMSO concentration is low (typically <0.5%).
-
Problem 2: My compound shows high potency in a biochemical assay but is weak or inactive in a cell-based assay.
-
Possible Cause 1: Degradation in Cell Culture Media.
-
Recommended Action: Cell culture media is a complex mixture that can accelerate degradation. Run a stability study in the complete cell culture medium, including serum, at 37°C and 5% CO₂.[5] If the compound is unstable, you may need to perform more frequent media changes with a fresh compound during your experiment.[6]
-
-
Possible Cause 2: Poor Cell Permeability or Efflux.
-
Recommended Action: The compound may not be entering the cells or may be actively pumped out. Consider using cell permeability assays or LC-MS to quantify the intracellular concentration of your compound.
-
Problem 3: I am observing a high background signal or false positives in my assay.
-
Possible Cause 1: Interference from Degradation Products.
-
Recommended Action: The primary oxidative degradation product of thiourea is formamidine disulfide. This species contains a disulfide bond and can react with and inhibit enzymes that have critical cysteine residues in their active site (e.g., some kinases, proteases, phosphatases). This can lead to off-target effects that appear as a positive signal. Run a control experiment where you intentionally degrade a portion of your compound and test its effect in the assay.
-
-
Possible Cause 2: Interference with Assay Readout (e.g., Fluorescence or Luminescence).
-
Recommended Action:
-
Fluorescence Assays: Thiourea compounds or their degradation products may be autofluorescent or may quench the signal of your fluorescent probe.[7] Run a control plate with your compound in the assay buffer without the biological target to check for autofluorescence.
-
Luciferase Assays: Some small molecules can act as luciferase inhibitors but paradoxically stabilize the enzyme, leading to its accumulation in cells and an increase in the luminescent signal over time.[2][5][8] This can be misinterpreted as a true biological activation. If you suspect this, test your compound in a cell-free luciferase assay to see if it directly inhibits the enzyme.
-
-
Troubleshooting Workflow Diagram
A stepwise workflow for troubleshooting inconsistent assay results.
Supporting Data
Table 1: Representative Stability of a Thiourea Compound Under Accelerated Conditions
This table provides illustrative data on how pH and temperature can impact the stability of a generic thiourea compound in an aqueous buffer over 24 hours. Actual degradation rates will vary based on the specific compound structure and buffer composition.
| Condition | Temperature (°C) | pH | % Parent Compound Remaining (24h) |
| A | 4 | 7.4 | ~98% |
| B | 25 | 7.4 | ~92% |
| C | 37 | 7.4 | ~85% |
| D | 37 | 5.0 | ~75% |
| E | 37 | 8.5 | ~70% |
Data is representative and intended for illustrative purposes.
Table 2: Comparative Antioxidant (Radical Scavenging) Activity of Select Thiourea Derivatives
The antioxidant capacity of thiourea derivatives, which relates to their ability to resist oxidation, can be compared using IC50 values from radical scavenging assays like DPPH and ABTS. A lower IC50 value indicates greater antioxidant activity and potentially higher stability against oxidative degradation.
| Compound | DPPH IC50 (mM) | ABTS IC50 (mM) |
| 1,3-diphenyl-2-thiourea (DPTU) | 0.710 ± 0.001 | 0.044 ± 0.001 |
| 1-benzyl-3-phenyl-2-thiourea (BPTU) | 11.000 ± 0.015 | 2.400 ± 0.021 |
Data sourced from experimental studies on free radical scavenging.[4][9]
Experimental Protocols
Protocol 1: HPLC-Based Assay for Determining Compound Stability in Biological Media
This protocol provides a general method for quantifying the degradation of a thiourea compound over time in a liquid medium.
1. Materials:
-
Test thiourea compound
-
High-purity DMSO
-
Biological medium of interest (e.g., PBS, DMEM + 10% FBS)
-
HPLC system with UV detector
-
Appropriate HPLC column (e.g., C18 reverse-phase, 250 mm x 4.6 mm, 5 µm)[1]
-
HPLC-grade solvents (e.g., acetonitrile, water, phosphoric acid for pH adjustment)
-
Sterile, low-binding microcentrifuge tubes
-
Incubator set to the desired temperature (e.g., 37°C)
2. Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of the thiourea compound (e.g., 10 mM) in high-purity DMSO.
-
Working Solution Preparation: Spike the pre-warmed (e.g., 37°C) biological medium with the stock solution to achieve the final desired concentration (e.g., 10 µM). Ensure the final DMSO concentration is low (<0.5%). Mix thoroughly.
-
Time Point Zero (T=0): Immediately after preparation, take an aliquot of the working solution (e.g., 500 µL). This is your T=0 sample. Add an equal volume of acetonitrile to precipitate proteins, vortex, and centrifuge at high speed for 10 minutes. Transfer the supernatant to an HPLC vial.
-
Incubation: Aliquot the remaining working solution into separate sterile, sealed tubes for each time point and place them in the incubator under the desired conditions (e.g., 37°C, 5% CO₂).
-
Sample Collection: At each specified time point (e.g., 1, 4, 8, 24, 48 hours), remove one tube from the incubator. Process the sample as described in step 3.
-
HPLC Analysis:
-
Develop an HPLC method that provides good separation of the parent compound from any degradation products. A typical starting condition could be a C18 column with a mobile phase of water and acetonitrile, with a small amount of acid (like 0.1% phosphoric acid) to improve peak shape.[1]
-
Set the UV detector to a wavelength where the parent compound has strong absorbance (e.g., 242 nm).[1]
-
Inject all samples from the time course.
-
-
Data Analysis:
-
Integrate the peak area of the parent compound at each time point.
-
Calculate the percentage of the compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage remaining versus time to determine the degradation kinetics and calculate the half-life (t½) of the compound in the medium.
-
Experimental Workflow Diagram
Workflow for assessing compound stability via HPLC.
Signaling Pathways and Degradation Mechanisms
Primary Oxidative Degradation Pathway
The sulfur atom in the thiourea moiety is nucleophilic and prone to oxidation. In biological media, this often proceeds via a two-electron oxidation to form a reactive sulfenic acid intermediate, which then rapidly dimerizes to yield a stable formamidine disulfide. This disulfide can undergo further, slower degradation to products including urea and sulfate.
Simplified oxidative degradation pathway of thiourea compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. A19644.0E [thermofisher.com]
- 4. A fast and specific fluorescent probe for thioredoxin reductase that works via disulphide bond cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Specific Mechanism for Non-Specific Activation in Reporter-Gene Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Methods to minimize byproduct formation in 1,3-Bis(4-methoxyphenyl)thiourea synthesis
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis of 1,3-Bis(4-methoxyphenyl)thiourea. It offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to help minimize byproduct formation and maximize product yield and purity.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the synthesis of this compound and related diaryl thioureas.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The most common and direct methods for synthesizing symmetrical diaryl thioureas like this compound are:
-
Reaction of p-methoxyphenyl isothiocyanate with p-anisidine: This is often a high-yielding and clean reaction. The isothiocyanate can be sourced commercially or generated in situ.[1]
-
Thionation of 1,3-bis(4-methoxyphenyl)urea: This involves converting the carbonyl group of the corresponding urea to a thiocarbonyl group, typically using a thionating agent like Lawesson's reagent.[1]
Q2: I am observing a low yield in my synthesis. What are the potential causes and how can I address them?
A2: Low yields can arise from several factors, including incomplete reaction, degradation of starting materials or products, and mechanical losses during workup. Refer to the troubleshooting guide below for specific issues and solutions.
Q3: My final product is difficult to purify and appears oily or discolored. What are the likely impurities?
A3: Common impurities include unreacted p-anisidine, byproducts such as thiuram disulfides (especially in CS₂-based syntheses), and degradation products of intermediates. Oily products may indicate the presence of impurities that inhibit crystallization.
Q4: How can I effectively purify the crude this compound?
A4: Recrystallization is the most common and effective method for purifying solid thiourea derivatives. Suitable solvents include ethanol, ethanol/water mixtures, or acetone. If the product is oily or highly impure, column chromatography on silica gel may be necessary.
Troubleshooting Common Synthesis Issues
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Low nucleophilicity of p-anisidine: While p-anisidine is reasonably nucleophilic, reaction conditions may not be optimal. | Increase reaction temperature or prolong reaction time. Consider using a catalyst if applicable (e.g., a base for the CS₂ method).[1] |
| Degradation of isothiocyanate intermediate: If generating the isothiocyanate in situ, it may be unstable under the reaction conditions. | Use freshly prepared or purified isothiocyanate if possible. Consider a one-pot, two-step approach where the isothiocyanate is formed at a lower temperature before adding the second equivalent of p-anisidine.[1] | |
| Formation of a Persistent Yellow/Orange Color | Formation of thiuram disulfide byproducts: Oxidative coupling of the dithiocarbamate intermediate can lead to colored disulfides. | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Ensure stoichiometric control, as excess carbon disulfide can promote side reactions. |
| Product is an Oil or Fails to Crystallize | Presence of impurities: Unreacted starting materials or byproducts can act as crystallization inhibitors. | Attempt trituration with a non-polar solvent like hexane to induce crystallization and remove soluble impurities. If this fails, purify the oil by column chromatography. |
| Multiple Spots on Thin Layer Chromatography (TLC) | Incomplete reaction and/or byproduct formation. | Monitor the reaction closely by TLC to determine the optimal reaction time. Refer to the byproduct minimization strategies in the experimental protocols. If multiple spots persist, purification by column chromatography is recommended. |
Data Presentation: Optimizing Reaction Conditions
The yield and purity of this compound are highly dependent on the reaction conditions. The following table summarizes the expected impact of key parameters on the synthesis, based on data from related diaryl thiourea syntheses.
| Parameter | Condition A | Yield/Purity A | Condition B | Yield/Purity B | Rationale and Remarks |
| Temperature | Room Temperature | Moderate Yield / High Purity | 90°C[2] | High Yield (up to 95%) / High Purity (up to 99.3%)[2] | Higher temperatures generally increase the reaction rate but can also promote byproduct formation if not carefully controlled. Monitoring the reaction is crucial. |
| Solvent | Dichloromethane (DCM) | Good Yield / Good Purity | Water (with acid catalyst)[2] | High Yield / High Purity[2] | Water as a solvent offers a greener and often simpler workup procedure, especially when the product precipitates upon cooling.[2] |
| Reaction Time | 2-4 hours | Variable | 9 hours[2] | High Yield[2] | Longer reaction times can drive the reaction to completion, but this should be balanced against the risk of product degradation or byproduct formation. Reaction progress should be monitored. |
| Atmosphere | Air | Good Yield / Potential for colored impurities | Inert (N₂ or Ar) | High Yield / High Purity | An inert atmosphere is recommended to prevent the oxidation of intermediates, which can lead to colored byproducts like thiuram disulfides. |
Experimental Protocols
The following are detailed methodologies for the synthesis of this compound, with a focus on minimizing byproduct formation.
Protocol 1: Synthesis from p-Anisidine and Ammonium Thiocyanate (High-Yield, Green Method)
This protocol is adapted from a high-yield synthesis of 1-(4-methoxyphenyl)thiourea and is expected to be effective for the symmetrical diaryl thiourea.[2]
Materials:
-
p-Anisidine (2 equivalents)
-
Ammonium thiocyanate (1.1 equivalents)
-
Hydrochloric acid (catalytic amount)
-
Water
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add p-anisidine (e.g., 5.7 g), ammonium thiocyanate (e.g., 3.1 g), water (e.g., 8 mL), and hydrochloric acid (e.g., 3.3 mL).[2]
-
Heat the reaction mixture to 90°C with vigorous stirring.[2]
-
Maintain the temperature and continue stirring for approximately 9 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).[2]
-
After the reaction is complete (as indicated by the disappearance of the starting material), cool the mixture to room temperature.
-
The product should precipitate as a solid. Collect the solid by vacuum filtration.
-
Wash the solid with cold water to remove any remaining salts.
-
Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain pure this compound.
-
Dry the purified product under vacuum.
Protocol 2: Synthesis from p-Anisidine and Carbon Disulfide
This is a common method for preparing symmetrical thioureas. Careful control of stoichiometry and atmosphere is key to minimizing byproducts.
Materials:
-
p-Anisidine (2 equivalents)
-
Carbon disulfide (1 equivalent)
-
Pyridine (solvent and catalyst) or another suitable base/solvent system
-
Ethanol (for recrystallization)
Procedure:
-
Set up a round-bottom flask with a reflux condenser and a nitrogen inlet.
-
Dissolve p-anisidine in pyridine under a nitrogen atmosphere.
-
Slowly add carbon disulfide dropwise to the stirred solution at room temperature. An exothermic reaction may be observed.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours, or until TLC indicates the consumption of the starting amine.
-
Cool the reaction mixture to room temperature and pour it into a beaker of ice water with stirring.
-
The crude product will precipitate. Collect the solid by vacuum filtration and wash thoroughly with water.
-
Recrystallize the crude product from ethanol to yield pure this compound.
-
Dry the product under vacuum.
Mandatory Visualizations
The following diagrams illustrate the key workflows and logical relationships in the synthesis and troubleshooting of this compound.
Caption: General experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting flowchart for low yield or impure product in this compound synthesis.
References
Technical Support Center: Interpretation of NMR Spectra of 1,3-Bis(4-methoxyphenyl)thiourea
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,3-Bis(4-methoxyphenyl)thiourea and encountering challenges in interpreting its NMR spectra.
Frequently Asked Questions (FAQs)
Q1: Why can't I see the N-H proton signal in my ¹H NMR spectrum?
The disappearance of the N-H proton signal is a common issue for thiourea derivatives. Several factors can cause this:
-
Proton Exchange: The N-H protons are acidic and can exchange with deuterium from deuterated solvents, especially protic solvents like methanol-d₄ (CD₃OD) or water (D₂O). Traces of acid or water in solvents like chloroform-d (CDCl₃) can also catalyze this exchange, broadening the signal to the point where it merges with the baseline.
-
Low Concentration: At low concentrations, the signal may be too weak to be distinguished from the baseline noise.
-
Signal Broadening: Quadrupole broadening from the adjacent nitrogen atoms and intermediate rates of chemical exchange can make the peak very broad and difficult to detect.
Troubleshooting Steps:
-
Use an Aprotic Solvent: Acquire the spectrum in a dry, aprotic solvent like dimethyl sulfoxide-d₆ (DMSO-d₆), which is excellent for preserving N-H signals.
-
Increase Concentration: Prepare a more concentrated sample to improve the signal-to-noise ratio.
-
Ensure Dry Conditions: Use a high-purity, dry NMR solvent and dry glassware to minimize exchange with water.
Q2: The N-H proton signal is very broad. What does this mean and how can I sharpen it?
Broadening of the N-H signal is typical for ureas and thioureas and is caused by:
-
Quadrupolar Relaxation: The nitrogen-14 nucleus has a quadrupole moment which can lead to rapid relaxation and broadening of the signals of attached protons.
-
Chemical Exchange: Hydrogen bonding and exchange with other molecules in the solution occur at a rate that is intermediate on the NMR timescale, leading to broad peaks.
-
Restricted C-N Bond Rotation: The partial double-bond character of the C-N bonds in thiourea can lead to slow rotation. If multiple conformations are present and interconverting, this can also cause broadening.
Troubleshooting Steps:
-
Lower the Temperature: Cooling the sample can slow down exchange processes and may resolve the broad signal into sharper peaks, sometimes revealing distinct signals for different conformers.
-
Change the Solvent: Switching to a solvent with different hydrogen-bonding capabilities (e.g., from CDCl₃ to DMSO-d₆) can significantly alter the exchange rate and chemical shift.[1]
-
Vary the Concentration: The extent of intermolecular hydrogen bonding is concentration-dependent. Acquiring spectra at different concentrations can provide insights into these interactions.[1]
Q3: The aromatic region of my ¹H NMR spectrum looks more complex than the expected two doublets. Why?
Due to the molecule's symmetry, you would expect a simple spectrum for the two equivalent 4-methoxyphenyl groups. Specifically, the aromatic region should show an AA'BB' system, which often appears as two apparent doublets. Deviations can occur due to:
-
Second-Order Effects: If the chemical shift difference (in Hz) between the ortho-protons (Hᴀ) and meta-protons (Hʙ) is not much larger than their coupling constant (J), the simple doublet-of-doublets pattern collapses into a more complex, "roofed" multiplet. This is common in aromatic systems.
-
Overlapping Signals: Impurities in the sample or solvent can introduce signals that overlap with the aromatic region.
-
Restricted Rotation: Slow rotation around the N-aryl bond on the NMR timescale could potentially make the ortho and meta protons inequivalent in a different way, though this is less common at room temperature.
Troubleshooting Steps:
-
Use a Higher Field Spectrometer: A higher magnetic field strength increases the chemical shift dispersion in Hz, which can simplify second-order spectra into more recognizable first-order patterns.
-
Check Sample Purity: Ensure the sample is pure to avoid overlapping signals from impurities.
-
Perform 2D NMR: A COSY (Correlation Spectroscopy) experiment can definitively show which protons are coupled to each other, helping to unravel complex multiplets.
Q4: How does the choice of NMR solvent affect the spectrum?
The solvent plays a critical role, especially for molecules with exchangeable protons and polar groups:
-
CDCl₃ (Chloroform-d): A common, relatively non-polar solvent. N-H protons often appear as broad signals and their chemical shift is highly concentration-dependent. Residual acidity can lead to exchange and signal loss.
-
DMSO-d₆ (Dimethyl sulfoxide-d₆): A polar, aprotic solvent that is a strong hydrogen bond acceptor. It effectively solvates the N-H protons, slowing down intermolecular exchange. This results in sharper N-H signals that typically appear further downfield (δ > 8 ppm). It is the recommended solvent for observing exchangeable protons.
-
Acetone-d₆: Another useful polar aprotic solvent that can provide sharp N-H signals.
-
Methanol-d₄ (CD₃OD) or D₂O: These solvents should be avoided if you want to observe the N-H signal, as the protons will rapidly exchange with the solvent's deuterium atoms, causing the signal to disappear.
Data Presentation
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound. Note that the exact chemical shifts can vary depending on the solvent, concentration, and temperature.
Table 1: Typical ¹H NMR Data for this compound
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| N-H | 8.5 - 9.8 | Broad Singlet (br s) | 2H | Shift is highly variable; sharper and more downfield in DMSO-d₆.[2] |
| Ar-H (ortho to NH) | 7.2 - 7.5 | Doublet (d) | 4H | Part of an AA'BB' system. |
| Ar-H (meta to NH) | 6.8 - 7.0 | Doublet (d) | 4H | Part of an AA'BB' system. |
| O-CH₃ | ~3.8 | Singlet (s) | 6H | Sharp signal from the two equivalent methoxy groups. |
Table 2: Typical ¹³C NMR Data for this compound
| Assignment | Chemical Shift (δ, ppm) | Notes |
| C=S | 178 - 182 | Thiocarbonyl carbon; signal may be broad. |
| Ar-C (para to NH) | 155 - 159 | Carbon attached to the -OCH₃ group. |
| Ar-C (ipso to NH) | 130 - 134 | Carbon attached to the nitrogen. |
| Ar-C (ortho to NH) | 125 - 128 | Aromatic CH. |
| Ar-C (meta to NH) | 113 - 116 | Aromatic CH. |
| O-CH₃ | 55 - 56 | Methoxy carbon. |
Experimental Protocols
Recommended Protocol for NMR Sample Preparation and Data Acquisition
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound into a clean, dry vial.
-
Add 0.6-0.7 mL of high-purity deuterated solvent (DMSO-d₆ is recommended for observing N-H protons).
-
Ensure the sample is fully dissolved. Gentle warming or vortexing may be required.
-
Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
-
¹H NMR Acquisition:
-
Spectrometer: Use a spectrometer with a field strength of 400 MHz or higher.
-
Temperature: Start at room temperature (e.g., 298 K). If peaks are broad, consider acquiring a spectrum at a lower temperature (e.g., 273 K or 253 K).
-
Scans: Acquire at least 16 scans for good signal-to-noise.
-
Relaxation Delay (d1): Use a relaxation delay of at least 2 seconds to ensure quantitative integration.
-
Spectral Width: Set a spectral width that encompasses all expected signals (e.g., from -1 to 12 ppm).
-
-
¹³C NMR Acquisition:
-
Experiment Type: Use a standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker systems).
-
Scans: A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.
-
Relaxation Delay (d1): A 2-5 second delay is standard. The C=S carbon may have a long relaxation time, so a longer delay may be needed for it to appear with correct intensity.
-
Spectral Width: Set a wide spectral width to include the thiocarbonyl carbon (e.g., 0 to 200 ppm).[3]
-
Troubleshooting and Interpretation Workflows
The following diagrams illustrate logical workflows for addressing common issues and interpreting the spectra.
Caption: Troubleshooting workflow for missing or broad N-H proton signals.
Caption: General workflow for the interpretation of NMR spectra.
References
Safe handling procedures and safety precautions for 1,3-Bis(4-methoxyphenyl)thiourea
This technical support center provides essential information for the safe handling and experimental use of 1,3-Bis(4-methoxyphenyl)thiourea. The following troubleshooting guides and frequently asked questions (FAQs) are designed to assist researchers, scientists, and drug development professionals in their laboratory work.
Safety Precautions and Handling
Proper handling of this compound is crucial to ensure laboratory safety and experimental integrity. This compound presents several potential hazards.
Key Safety Information:
| Hazard Statement | GHS Classification | Precautionary Measures |
| Causes skin irritation | Skin Corrosion/Irritation, Category 2 | Wear protective gloves and clothing. Wash skin thoroughly after handling.[1] |
| Causes serious eye damage | Serious Eye Damage/Eye Irritation, Category 1 | Wear eye and face protection. If in eyes, rinse cautiously with water for several minutes.[1] |
| May cause respiratory irritation | Specific Target Organ Toxicity (Single Exposure), Category 3 | Avoid breathing dust. Use only in a well-ventilated area.[1] |
| Very toxic to aquatic life | Hazardous to the Aquatic Environment, Acute Hazard, Category 1 | Avoid release to the environment.[1] |
| Very toxic to aquatic life with long lasting effects | Hazardous to the Aquatic Environment, Chronic Hazard, Category 1 | Avoid release to the environment. Collect spillage.[1] |
Personal Protective Equipment (PPE) Workflow
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is known to cause skin irritation, serious eye damage, and may cause respiratory irritation.[1] It is also very toxic to aquatic life with long-lasting effects.[1]
Q2: How should I store this compound?
A2: Store the compound in a tightly closed container in a cool, dry, and well-ventilated place. Keep it away from incompatible materials such as strong oxidizing agents.
Q3: What should I do in case of accidental exposure?
A3:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. If you feel unwell, seek medical advice.
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.
Q4: How do I properly dispose of waste containing this compound?
A4: Dispose of waste material at an approved waste disposal plant. Do not allow the product to enter drains. All disposal practices must be in accordance with local, state, and federal regulations.
Troubleshooting Experimental Issues
Problem 1: Compound Precipitation in Aqueous Assay Buffer
Many diaryl thiourea derivatives exhibit low aqueous solubility, which can lead to precipitation when diluted from a DMSO stock into an aqueous buffer for biological assays.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1. Visual Inspection | Prepare a dilution of your compound in the assay buffer at the highest concentration to be tested. Visually inspect for any precipitate or cloudiness. | To quickly assess for macroscopic precipitation. |
| 2. Optimize DMSO Concentration | Ensure the final DMSO concentration in your assay is as low as possible, ideally below 0.5%, as higher concentrations can be toxic to cells and affect compound solubility. | To minimize solvent effects on the assay and the compound. |
| 3. Use a Surfactant | Consider adding a small amount of a non-ionic surfactant, such as Tween® 20 or Pluronic® F-68, to the assay buffer. | Surfactants can help to increase the solubility of hydrophobic compounds. |
| 4. Sonication | Briefly sonicate the diluted compound in the assay buffer. | This can help to break up small aggregates and improve dissolution. |
| 5. Prepare Fresh Dilutions | Always prepare fresh dilutions of the compound from a stock solution immediately before use. | To avoid precipitation that can occur over time in diluted solutions. |
Problem 2: Inconsistent or No Biological Activity Observed
Unexpected results in biological assays can stem from various factors, from compound integrity to the assay setup itself.
Troubleshooting Workflow:
Experimental Protocols (Adapted for this compound)
The following are adapted protocols for common assays where thiourea derivatives have shown activity. Researchers should optimize these protocols for their specific experimental conditions.
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare serial dilutions of the compound in methanol or ethanol to achieve a range of concentrations.
-
Prepare a 0.1 mM solution of DPPH in methanol or ethanol.
-
In a 96-well plate, add 100 µL of each compound dilution.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution with the solvent blank, and Abs_sample is the absorbance with the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
Cell Viability: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
This compound
-
Human cancer cell line (e.g., SW480, SW620)
-
Cell culture medium and supplements
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well cell culture plate
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium from a DMSO stock. The final DMSO concentration should not exceed 0.5%.
-
Treat the cells with different concentrations of the compound and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Potential Signaling Pathways
Thiourea derivatives have been reported to modulate various signaling pathways. While the specific effects of this compound may vary, related compounds have been shown to influence pathways such as Wnt/β-catenin.
References
Overcoming solubility challenges of thiourea derivatives in aqueous biological assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenges encountered when working with thiourea derivatives in aqueous biological assays.
Troubleshooting Guides
This section offers step-by-step solutions to specific problems you might encounter during your experiments.
Issue 1: Immediate Precipitation of Thiourea Derivative Upon Dilution in Aqueous Buffer or Media
Question: I dissolved my thiourea derivative in DMSO to make a concentrated stock solution. When I dilute it into my aqueous assay buffer (e.g., PBS) or cell culture medium, a precipitate forms instantly. What is happening and how can I prevent this "crashing out"?
Answer: This is a common issue for hydrophobic compounds like many thiourea derivatives. The compound is soluble in the organic stock solution but becomes insoluble when rapidly introduced into an aqueous environment where its solubility is much lower.[1][2] Here’s a systematic approach to troubleshoot this problem:
Potential Causes & Solutions
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of your thiourea derivative in the aqueous medium exceeds its solubility limit.[1] | 1. Lower the Working Concentration: Perform a dose-response experiment to find the lowest effective concentration. 2. Determine Maximum Solubility: Conduct a kinetic solubility assay to determine the approximate maximum soluble concentration in your specific medium (see Experimental Protocols). |
| Improper Dilution Technique | Rapidly adding the concentrated stock to the aqueous medium creates localized high concentrations, leading to precipitation.[1] | 1. Pre-warm the Medium: Ensure your buffer or cell culture medium is at the experimental temperature (e.g., 37°C) before adding the compound.[1] 2. Use Serial Dilutions: Prepare one or more intermediate dilutions of your stock solution in the pre-warmed medium before making the final dilution.[1] 3. Add Dropwise and Mix: Add the stock solution slowly to the vortex of the medium while gently swirling to ensure rapid and even dispersion. |
| Low Temperature of Medium | The solubility of most compounds, including thiourea derivatives, decreases at lower temperatures.[2] | Always use pre-warmed (e.g., 37°C) aqueous solutions for dilutions.[1] |
| Inappropriate Solvent | While DMSO is common, it may not be the optimal choice for all derivatives or assays. | Consider alternative solvents like ethanol or DMF for your stock solution, but always verify their compatibility with your assay and ensure the final concentration is non-toxic. |
Experimental Workflow for Dilution
Issue 2: Precipitation Observed After a Few Hours of Incubation
Question: My thiourea derivative solution is clear initially, but after incubating for a few hours, I see cloudiness or crystals in my assay plates. What could be the cause?
Answer: Delayed precipitation can occur due to several factors related to the stability of the compound in the aqueous environment and the conditions of the assay.
Potential Causes & Solutions
| Potential Cause | Explanation | Recommended Solution |
| Compound Instability | The thiourea derivative may be degrading or aggregating over time in the aqueous medium. | 1. Prepare Fresh Solutions: Make fresh dilutions of the compound for each experiment. 2. Reduce Incubation Time: If your experimental design allows, consider shorter incubation periods. |
| Media Evaporation | In long-term experiments, evaporation can increase the concentration of the compound, pushing it beyond its solubility limit.[1] | 1. Ensure Proper Humidification: Maintain a humidified incubator. 2. Use Sealed Plates: For long-term assays, use plates with low-evaporation lids or seal them with gas-permeable membranes.[1] |
| Interaction with Media Components | The compound may be interacting with salts, proteins (especially in serum), or other components in the media, forming less soluble complexes.[1][2] | 1. Test Different Media: Try a different basal media formulation. 2. Serum Impact: If using serum, be aware that proteins can sometimes bind to the compound, affecting its free concentration and solubility.[3] Consider reducing the serum percentage if the assay allows. |
| pH Shift | Cellular metabolism can alter the pH of the culture medium, which can affect the solubility of pH-sensitive thiourea derivatives.[1] | 1. Monitor pH: Check the pH of your medium, especially in dense cell cultures. 2. Frequent Media Changes: Change the medium more frequently to maintain a stable pH. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for making stock solutions of thiourea derivatives?
A1: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions of poorly water-soluble compounds, including many thiourea derivatives.[4] N-Phenylthiourea, for example, has a solubility of approximately 30 mg/ml in DMSO.[4] Ethanol and dimethylformamide (DMF) can also be considered.[5] It is crucial to use anhydrous, high-purity DMSO to avoid introducing water, which can lower the solubility of the compound in the stock solution.
Q2: What is the maximum concentration of DMSO that can be used in cell-based assays?
A2: The final concentration of DMSO in cell culture should generally be kept at or below 0.5% (v/v) to minimize cytotoxicity.[6] Many robust cell lines can tolerate up to 1%, but this can be cell-line dependent and impact cell viability and function.[7][8] It is always recommended to perform a vehicle control experiment to assess the effect of DMSO on your specific cell line at the intended concentration and duration of the experiment.[8] For sensitive primary cells, it is advisable to keep the final DMSO concentration at 0.1% or lower.[6][7]
Q3: How can I improve the aqueous solubility of my thiourea derivative?
A3: If optimizing the dilution protocol is insufficient, you can explore using solubilizing agents. Two common approaches are:
-
Co-solvents: Using a mixture of solvents can increase solubility.[9][10] For in vitro assays, co-solvents like polyethylene glycol (PEG) can be mixed with the primary solvent (e.g., DMSO) in the stock solution. However, the final concentration of all solvents must be tested for toxicity in your assay.
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[11][12] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with good water solubility and low toxicity.[13] A detailed protocol for preparing a cyclodextrin inclusion complex is provided below.
Q4: How does pH affect the solubility of thiourea derivatives?
A4: The solubility of ionizable compounds is highly dependent on pH.[14] While thiourea itself is a weak base, its derivatives can have various acidic or basic functional groups. The charge state of these groups, which is determined by the pH of the solution relative to the compound's pKa, will significantly influence solubility. For thiourea derivatives, the pH of the aqueous solution can impact their stability and solubility.[15] It is advisable to determine the pKa of your specific derivative and adjust the buffer pH accordingly, while ensuring the pH is compatible with your biological assay.
Quantitative Solubility Data
The following tables provide solubility data for select thiourea derivatives. Note that solubility can be influenced by factors such as temperature, pH, and the presence of other solutes.
Table 1: Solubility of N-Phenylthiourea
| Solvent | Chemical Formula | Solubility | Temperature (°C) | Reference |
| Water | H₂O | 1 g/L | 20 | [16] |
| DMSO | C₂H₆OS | ~30 mg/mL | Not Specified | [4] |
| Dimethylformamide | C₃H₇NO | ~30 mg/mL | Not Specified | [5] |
| DMSO:PBS (pH 7.2) (1:3) | - | ~0.25 mg/mL | Not Specified | [4] |
| Ethanol | C₂H₅OH | Soluble | Not Specified | [16] |
Table 2: Solubility of N,N'-Dimethylthiourea (DMTU)
| Solvent | Chemical Formula | Solubility | Temperature (°C) | Reference |
| Water | H₂O | 290 g/L | 20 | [17] |
| DMSO | C₂H₆OS | 100 mg/mL | Not Specified | [17] |
Note: There can be discrepancies in reported solubility data. It is recommended to experimentally determine the solubility for your specific batch and experimental conditions.
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This assay provides a rapid assessment of the solubility of a compound under specific aqueous conditions.
-
Prepare Stock Solution: Create a high-concentration stock solution of your thiourea derivative (e.g., 10-50 mM) in 100% DMSO.[18]
-
Prepare Assay Plate: Add a small volume (e.g., 2-5 µL) of the DMSO stock solution to the wells of a microtiter plate.
-
Add Aqueous Buffer: Add your chosen aqueous buffer (e.g., PBS, cell culture medium) to each well to achieve the desired final compound concentration. The final DMSO concentration should be kept consistent and within the tolerated range for your assay (e.g., ≤0.5%).
-
Incubate: Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C or 37°C) for a period that mimics your assay conditions (e.g., 1-2 hours).[19][20]
-
Separate Undissolved Compound: Centrifuge the plate at high speed (e.g., >10,000 x g) to pellet any precipitate.[19] Alternatively, use a filter plate to separate the solid from the liquid phase.
-
Quantify Soluble Compound: Carefully collect the supernatant and measure the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV or LC-MS.[19]
-
Determine Kinetic Solubility: The measured concentration represents the kinetic solubility of your compound under those specific conditions.
Protocol 2: Preparation of a Thiourea Derivative-Cyclodextrin Inclusion Complex
This protocol describes a common method for enhancing the aqueous solubility of a hydrophobic compound using hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD in your desired aqueous buffer (e.g., sterile water or PBS). Concentrations can range from 1% to 40% (w/v) depending on the required solubility enhancement.
-
Molar Ratio Determination: A common starting point is a 1:1 molar ratio of the thiourea derivative to HP-β-CD. This can be optimized.
-
Complexation (Kneading Method): a. Weigh the required amounts of the thiourea derivative and HP-β-CD. b. Place the powders in a mortar. c. Add a small amount of a suitable solvent (e.g., a water/ethanol mixture) to form a thick paste. d. Knead the paste thoroughly for 30-60 minutes.[21] e. Dry the resulting solid in an oven at a controlled temperature (e.g., 40-50°C) until the solvent has completely evaporated.
-
Complexation (Co-precipitation Method): a. Dissolve the HP-β-CD in the aqueous buffer. b. Dissolve the thiourea derivative in a minimal amount of a suitable organic solvent (e.g., ethanol or methanol). c. Slowly add the drug solution to the cyclodextrin solution with continuous stirring. d. Continue stirring for 24-48 hours at a constant temperature. e. Remove the solvent by evaporation or lyophilization to obtain the solid inclusion complex.[21][22]
-
Characterization and Use: The resulting powder is the inclusion complex, which should have enhanced aqueous solubility. The formation of the complex can be confirmed by techniques like DSC, FTIR, or NMR. Dissolve the complex in your assay buffer to the desired final concentration.
Visualizing Solubility Enhancement Strategies
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. benchchem.com [benchchem.com]
- 6. lifetein.com [lifetein.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. researchgate.net [researchgate.net]
- 13. Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Toward a Molecular Understanding of Protein Solubility: Increased Negative Surface Charge Correlates with Increased Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. 1-Phenyl-2-thiourea, 97% | Fisher Scientific [fishersci.ca]
- 17. benchchem.com [benchchem.com]
- 18. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 19. benchchem.com [benchchem.com]
- 20. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 21. humapub.com [humapub.com]
- 22. Preparation and Evaluation of Silymarin β-cyclodextrin Molecular Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Considerations for scaling up the laboratory synthesis of 1,3-Bis(4-methoxyphenyl)thiourea
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for the laboratory synthesis and scale-up of 1,3-Bis(4-methoxyphenyl)thiourea. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to address common challenges and streamline your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is a common and reliable method for synthesizing this compound?
A common and effective method is the reaction of p-anisidine with a thiocarbonyl source, such as carbon disulfide or ammonium thiocyanate, in the presence of a suitable catalyst and solvent. One documented approach involves the reaction of p-anisidine with ammonium thiocyanate using hydrochloric acid as a catalyst in an aqueous medium. This method has been reported to produce high yields and purity.[1]
Q2: What are the critical parameters to control during the synthesis to ensure a high yield and purity?
The key parameters influencing the outcome of the synthesis are reaction temperature, reaction time, and the molar ratio of reactants. For the synthesis of a related compound, 1-(4-methoxyphenyl)thiourea, optimal conditions were found to be a reaction temperature of 90°C and a reaction time of 9 hours.[1] Precise control over these variables is crucial for minimizing side product formation and maximizing the conversion to the desired product.
Q3: What are the primary challenges when scaling up the synthesis of this compound?
Scaling up this synthesis can present challenges related to:
-
Heat Transfer: The reaction can be exothermic, and maintaining a uniform temperature throughout a larger reaction vessel is critical to prevent localized overheating, which can lead to side reactions and decreased yield.
-
Mixing Efficiency: Ensuring homogenous mixing of reactants in a larger volume is essential for consistent reaction progress and to avoid the formation of isolated pockets of high reactant concentration.
-
Product Precipitation and Isolation: As the scale increases, handling the precipitation and filtration of the product can become more cumbersome, potentially leading to product loss.
Q4: How can I purify the crude this compound product?
Recrystallization is a highly effective method for purifying the final product. The choice of solvent is critical for successful recrystallization. An ideal solvent will dissolve the compound well at its boiling point but poorly at room temperature, allowing for the formation of pure crystals upon cooling. Ethanol is a commonly used and effective solvent for the recrystallization of diarylthiourea derivatives.
Troubleshooting Guide
Scaling up the synthesis of this compound can present several challenges. This guide addresses common issues, their potential causes, and recommended solutions.
Low Product Yield
| Potential Cause | Recommended Solution | Expected Outcome |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction has stalled, consider increasing the reaction time or temperature moderately. Ensure efficient stirring to maximize reactant contact. | Drive the reaction to completion and increase the yield of the desired product. |
| Side Reactions | Maintain strict control over the reaction temperature. Localized overheating can promote the formation of byproducts. Ensure a proper molar ratio of reactants as an excess of one reactant can lead to undesired side products. | Minimize the formation of impurities and maximize the conversion to this compound. |
| Product Loss During Workup | Optimize the recrystallization process. Use the minimum amount of hot solvent necessary for dissolution to ensure maximum crystal recovery upon cooling. Wash the filtered crystals with a small amount of cold solvent to minimize dissolution of the product. | Improve the isolated yield of the purified product. |
Product Purity Issues
| Potential Cause | Recommended Solution | Expected Outcome |
| Incomplete Removal of Starting Materials | Perform a thorough recrystallization. If unreacted p-anisidine remains, a second recrystallization may be necessary. Ensure the chosen solvent has a significant solubility difference for the product and the starting material at high and low temperatures. | Obtain a final product with high purity, free from starting material contamination. |
| Formation of Side Products | Optimize reaction conditions (temperature, time, reactant ratio) to disfavor the formation of byproducts. Characterize impurities using techniques like NMR or Mass Spectrometry to understand their structure and formation mechanism, which can guide further optimization. | Reduce the level of impurities in the final product. |
| Solvent Trapped in Crystals | Ensure the crystals are thoroughly dried after filtration. Using a vacuum oven at a moderate temperature can aid in the removal of residual solvent. | Obtain a dry, free-flowing crystalline product with accurate analytical data. |
Experimental Protocols
Synthesis of this compound (Adapted from a similar procedure)
This protocol is adapted from the synthesis of the related 1-(4-methoxyphenyl)thiourea and should serve as a starting point for optimization.[1]
Materials:
-
p-Anisidine
-
Ammonium thiocyanate
-
Hydrochloric acid (concentrated)
-
Deionized water
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add p-anisidine (2.0 equivalents), ammonium thiocyanate (1.0 equivalent), and deionized water.
-
Slowly add concentrated hydrochloric acid (as a catalyst) to the stirred mixture.
-
Heat the reaction mixture to 90°C and maintain this temperature for 9 hours with continuous stirring.
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature. The product should precipitate out of the solution.
-
Collect the crude product by vacuum filtration and wash with cold deionized water.
-
Purify the crude product by recrystallization from hot ethanol.
-
Dry the purified crystals in a vacuum oven.
Purification by Recrystallization
-
Transfer the crude this compound to an Erlenmeyer flask.
-
Add a minimal amount of ethanol and heat the mixture to boiling while stirring to dissolve the solid completely.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution boiled for a few more minutes.
-
If charcoal was used, perform a hot gravity filtration to remove it.
-
Allow the clear solution to cool slowly to room temperature to allow for the formation of large crystals.
-
Once crystallization appears complete, place the flask in an ice bath to maximize the yield.
-
Collect the purified crystals by vacuum filtration, washing them with a small portion of ice-cold ethanol.
-
Dry the crystals thoroughly.
Visualizing the Process
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: General workflow for the synthesis and purification of this compound.
Troubleshooting Logic
This diagram outlines a logical approach to troubleshooting common issues encountered during the synthesis.
Caption: A decision-making flowchart for troubleshooting synthesis problems.
References
Validation & Comparative
Comparative analysis of anticancer activity between 1,3-Bis(4-methoxyphenyl)thiourea and other thiourea derivatives
For Researchers, Scientists, and Drug Development Professionals
Thiourea derivatives have emerged as a significant class of compounds in anticancer drug discovery, exhibiting a broad spectrum of cytotoxic activities against various cancer cell lines. Their mechanism of action often involves the induction of apoptosis and cell cycle arrest, making them promising candidates for further therapeutic development. This guide provides a comparative analysis of the anticancer activity of various thiourea derivatives, with a particular focus on analogues of 1,3-Bis(4-methoxyphenyl)thiourea, for which specific experimental data is limited in publicly available literature. The data presented herein is collated from numerous studies to offer a valuable resource for researchers in the field.
Quantitative Analysis of Cytotoxicity
The anticancer efficacy of thiourea derivatives is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cancer cell population. The following tables summarize the IC50 values for a range of N,N'-disubstituted thiourea derivatives against several human cancer cell lines, providing a basis for comparative evaluation.
Table 1: Anticancer Activity of Various Thiourea Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 1-(4-hexylbenzoyl)-3-methylthiourea | T47D | 179 | Hydroxyurea | 1803 |
| MCF-7 | 390 | Hydroxyurea | 2829 | |
| WiDr | 433 | Hydroxyurea | 1803 | |
| HeLa | 412 | Hydroxyurea | 5632 | |
| N1,N3-disubstituted-thiosemicarbazone 7 | HCT116 | 1.11 | Doxorubicin | 8.29 |
| HepG2 | 1.74 | Doxorubicin | 7.46 | |
| MCF-7 | 7.0 | Doxorubicin | 4.56 | |
| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | SW480 | 9.0 | - | - |
| SW620 | 1.5 | - | - | |
| K562 | 6.3 | - | - | |
| 1,3-bis(4-(trifluoromethyl)phenyl)thiourea | A549 | 0.2 | - | - |
| N-(2,6-dimethoxypyrimidin-4-yl)-4-(3-(arylthioureido)benzenesulfonamides | HepG2, MCF-7, Caco-2, PC-3 | 15.08 - 20.5 µg/mL | - | - |
| 1-(2-(1H-benzo[d]imidazol-2-yl-amino)ethyl)-3-p-tolylthiourea | MCF-7 | 25.8 | - | - |
| MDA-MB-231 | 54.3 | - | - |
Note: The specific compound this compound is not extensively documented with IC50 values in the reviewed literature. The data presented is for structurally related N,N'-diaryl and other bis-thiourea derivatives to provide insight into the potential efficacy of this chemical class.
Experimental Protocols
Standardized experimental protocols are crucial for the reliable assessment and comparison of the anticancer activity of novel compounds. Below are detailed methodologies for key assays cited in the evaluation of thiourea derivatives.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[1][2]
Materials:
-
N,N'-disubstituted thiourea derivatives (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in phosphate-buffered saline, PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)
-
96-well microplates
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the thiourea derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting the viability against the compound concentration.
Caption: Workflow for determining IC50 values using the MTT assay.
Annexin V-FITC/PI Assay for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[3][4][5]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the thiourea derivative at its IC50 concentration for a specified time.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 × 10⁶ cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze by flow cytometry within one hour.
Caption: Workflow for apoptosis detection using the Annexin V-FITC/PI assay.
Cell Cycle Analysis using Propidium Iodide
This method utilizes propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.[6][7]
Materials:
-
Propidium Iodide (PI) staining solution
-
RNase A
-
70% Ethanol (ice-cold)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with the thiourea derivative, then harvest and wash with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing and fix for at least 30 minutes on ice.
-
Washing: Centrifuge the fixed cells and wash twice with PBS.
-
Staining: Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry.
Signaling Pathways in Thiourea Derivative-Induced Anticancer Activity
Thiourea derivatives exert their anticancer effects through various mechanisms, with the induction of apoptosis being a prominent pathway.[8][9] This process is often mediated by the activation of caspases, a family of cysteine proteases that execute programmed cell death.
A common signaling cascade involves the intrinsic (mitochondrial) pathway of apoptosis. Treatment with a thiourea derivative can lead to an imbalance in the Bcl-2 family of proteins, increasing the ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) members. This results in the release of cytochrome c from the mitochondria into the cytosol. Cytochrome c then binds to Apaf-1, leading to the activation of caspase-9, which in turn activates the executioner caspase-3. Activated caspase-3 is responsible for the cleavage of various cellular substrates, ultimately leading to the morphological and biochemical hallmarks of apoptosis.[10][11][12]
Caption: Intrinsic apoptosis pathway induced by thiourea derivatives.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. benchchem.com [benchchem.com]
- 3. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. ucl.ac.uk [ucl.ac.uk]
- 8. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Induction of apoptosis by thiuramdisulfides, the reactive metabolites of dithiocarbamates, through coordinative modulation of NFkappaB, c-fos/c-jun, and p53 proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. benchchem.com [benchchem.com]
- 12. blog.cellsignal.com [blog.cellsignal.com]
A Comparative Guide to 1,3-Bis(4-methoxyphenyl)thiourea and Its Isomers: Structure and Function
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive structural and functional comparison of 1,3-bis(4-methoxyphenyl)thiourea and its ortho- and meta-isomers. By presenting key experimental data and methodologies, this document aims to facilitate further research and development in the field of medicinal chemistry.
Structural Comparison
The seemingly subtle shift in the position of the methoxy group from the para to the meta or ortho position on the phenyl rings of 1,3-bis(methoxyphenyl)thiourea introduces significant changes in the molecule's overall geometry, electronic distribution, and crystal packing. These structural nuances can, in turn, have a profound impact on the compound's biological activity.
Recent studies on N-(4-chlorobutanoyl)-N'-(2-, 3-, and 4-methoxyphenyl)thiourea isomers have provided valuable insights into these structural differences through spectroscopic and computational methods.[1] Additionally, the crystal structure of 1,3-bis(2-methoxyphenyl)thiourea offers a concrete example of the steric and conformational effects of the ortho-methoxy substitution.[2]
Key Structural Parameters
The following table summarizes key structural parameters obtained from experimental (X-ray crystallography) and computational (Density Functional Theory) studies of methoxyphenyl-substituted thiourea derivatives. These parameters highlight the influence of the methoxy group's position on the molecule's conformation.
| Parameter | 1,3-Bis(2-methoxyphenyl)thiourea (ortho) | N-(4-chlorobutanoyl)-N'-(3-methoxyphenyl)thiourea (meta derivative) | N-(4-chlorobutanoyl)-N'-(4-methoxyphenyl)thiourea (para derivative) |
| Dihedral Angle (Thioureido - Phenyl 1) | 59.80°[2] | - | - |
| Dihedral Angle (Thioureido - Phenyl 2) | 73.41°[2] | - | - |
| Dihedral Angle (Phenyl 1 - Phenyl 2) | 56.83°[2] | - | - |
| N-C(=S) Bond Lengths | 1.3469 Å, 1.3488 Å[2] | - | - |
| Calculated C=O Stretching Frequency (FT-IR) | - | 1723 cm⁻¹[1] | 1686 cm⁻¹[1] |
| Calculated N-H Stretching Frequency (FT-IR) | - | 3099 cm⁻¹[1] | 3175 cm⁻¹[1] |
Note: Direct crystallographic data for 1,3-bis(3-methoxyphenyl)thiourea and this compound were not available in the searched literature. The data for the meta and para derivatives are from a related N-acyl thiourea series and are provided for comparative purposes to illustrate the electronic and vibrational differences.[1] The ortho-isomer's crystal structure reveals a twisted conformation, with significant dihedral angles between the thiourea core and the phenyl rings, a likely consequence of steric hindrance from the ortho-methoxy groups.[2]
Functional Insights and Potential Applications
Potential therapeutic applications of methoxyphenyl thiourea derivatives may include:
-
Anticancer Activity: Thiourea derivatives have been shown to target various pathways involved in carcinogenesis.[5] The position of the methoxy group can influence the compound's lipophilicity and electronic properties, thereby affecting its ability to interact with anticancer targets.
-
Enzyme Inhibition: The thiourea moiety is a known pharmacophore for inhibiting various enzymes. The differential positioning of the methoxy group can alter the binding affinity and selectivity towards specific enzymes.
-
Antimicrobial and Antiviral Activities: Numerous thiourea derivatives have demonstrated potent activity against a range of pathogens.[3][4]
The structural variations among the ortho, meta, and para isomers are expected to translate into differences in their biological activity profiles. For instance, the steric bulk of the ortho-methoxy groups might hinder binding to certain biological targets, while the electronic effects of the meta and para substitutions could modulate the molecule's reactivity and interaction with protein residues.
Experimental Protocols
Synthesis of 1,3-Bis(methoxyphenyl)thiourea Isomers
The following is a general procedure for the synthesis of 1,3-bis(methoxyphenyl)thiourea isomers, adapted from the literature.[1][2]
Materials:
-
Appropriate methoxyaniline isomer (2-methoxyaniline, 3-methoxyaniline, or 4-methoxyaniline)
-
Carbon disulfide (CS₂)
-
A suitable solvent (e.g., ethanol, acetone)
-
A base (e.g., sodium hydroxide)
Procedure:
-
Dissolve the methoxyaniline isomer in the chosen solvent.
-
Add carbon disulfide dropwise to the solution while stirring.
-
Slowly add a solution of the base.
-
Reflux the reaction mixture for several hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice-cold water.
-
Collect the resulting precipitate by filtration.
-
Purify the crude product by recrystallization from a suitable solvent.
Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz) using a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
FT-IR spectra are recorded on a spectrometer in the range of 4000-400 cm⁻¹.
-
Samples can be prepared as KBr pellets or analyzed using an attenuated total reflectance (ATR) accessory.
Single-Crystal X-ray Diffraction:
-
Single crystals suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of the compound in a suitable solvent.
-
Data is collected on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).
-
The structure is solved and refined using appropriate crystallographic software.
Visualizing Methodologies
The following diagrams illustrate the general workflow for synthesizing and evaluating the biological activity of thiourea derivatives.
Caption: General workflow for the synthesis and biological evaluation of thiourea derivatives.
Caption: Relationship between molecular structure and biological function in thiourea isomers.
References
A Comparative Guide to Validating the Purity and Identity of Synthesized 1,3-Bis(4-methoxyphenyl)thiourea
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity and confirmation of identity are critical quality attributes for any synthesized compound intended for research or pharmaceutical development. This guide provides a comprehensive comparison of key analytical methods for validating synthesized 1,3-Bis(4-methoxyphenyl)thiourea, a thiourea derivative with potential applications in various scientific fields. We will explore the principles, experimental data, and protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Elemental Analysis (EA), offering a comparative framework to assist in method selection and implementation.
At a Glance: Method Comparison
| Feature | NMR Spectroscopy | High-Performance Liquid Chromatography (HPLC) | Mass Spectrometry (MS) | Elemental Analysis (EA) |
| Primary Use | Structural elucidation and quantification | Purity determination and quantification | Molecular weight determination and structural confirmation | Determination of elemental composition |
| Sample Requirement | ~5-10 mg | µg to mg range | ng to µg range | ~2-5 mg |
| Strengths | - Provides detailed structural information- Non-destructive- Quantitative (qNMR) | - High sensitivity and resolution for impurity profiling- Well-established and robust | - High sensitivity- Provides exact mass and fragmentation data | - Confirms empirical formula |
| Limitations | - Lower sensitivity compared to HPLC and MS- Can be complex to interpret for impure samples | - Requires a reference standard for identity confirmation- Destructive | - Fragmentation can be complex to interpret- May not be suitable for thermally labile compounds | - Does not provide structural information- Less precise than other methods |
| Cost | High initial investment and maintenance | Moderate initial investment and running costs | High initial investment and maintenance | Low to moderate |
Data Presentation
The following tables summarize the expected quantitative data for this compound obtained from various analytical techniques.
Table 1: ¹H and ¹³C NMR Spectral Data
Solvent: CDCl₃
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ¹H | ~7.3 (tentative) | d | 4H | Ar-H (ortho to NH) |
| ~6.9 (tentative) | d | 4H | Ar-H (ortho to OCH₃) | |
| ~3.8 (tentative) | s | 6H | -OCH₃ | |
| ~7.5 (tentative) | br s | 2H | -NH | |
| ¹³C | ~180 (tentative) | - | - | C=S |
| ~158 (tentative) | - | - | Ar-C (para to NH) | |
| ~132 (tentative) | - | - | Ar-C (ipso to NH) | |
| ~125 (tentative) | - | - | Ar-CH (ortho to NH) | |
| ~114 (tentative) | - | - | Ar-CH (ortho to OCH₃) | |
| ~55 (tentative) | - | - | -OCH₃ |
Note: The chemical shifts are estimates based on typical values for similar structures and require experimental verification.
Table 2: HPLC Purity Analysis
| Parameter | Value |
| Purity (%) | >98.0% (as specified by commercial suppliers)[1] |
| Retention Time (min) | Dependent on specific method conditions |
| Limit of Detection (LOD) | Method-dependent, typically in the low µg/mL range |
| Limit of Quantification (LOQ) | Method-dependent, typically in the µg/mL range |
Table 3: Mass Spectrometry Data
| Ionization Mode | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |
| ESI | 289.10054 (Calculated) | Fragmentation pattern would likely involve cleavage of the C-N bonds and loss of the methoxy groups. |
Note: The molecular formula of this compound is C₁₅H₁₆N₂O₂S, with a molecular weight of 288.36 g/mol .[2]
Table 4: Elemental Analysis Data
| Element | Theoretical % | Experimental % |
| C | 62.48 | To be determined |
| H | 5.59 | To be determined |
| N | 9.71 | To be determined |
| O | 11.09 | To be determined |
| S | 11.12 | To be determined |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure and assess the purity of the synthesized compound.
Instrumentation: 400 MHz (or higher) NMR Spectrometer.
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
-
Integrate the signals and determine the relative proton ratios.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.
-
-
Data Analysis: Compare the observed chemical shifts, multiplicities, and integration values with the expected structure of this compound. For purity assessment, look for the presence of any unexpected signals.
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of the synthesized compound and quantify any impurities.
Instrumentation: HPLC system with a UV detector.
Procedure:
-
Chromatographic Conditions (starting point, optimization may be required):
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water is a common starting point for thiourea derivatives.[3]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the compound).
-
Injection Volume: 10 µL.
-
-
Sample Preparation: Prepare a stock solution of the synthesized compound in a suitable solvent (e.g., acetonitrile) at a concentration of ~1 mg/mL. Prepare further dilutions as necessary.
-
Analysis: Inject the sample and record the chromatogram.
-
Data Analysis: Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks.
Mass Spectrometry (MS)
Objective: To confirm the molecular weight and obtain structural information through fragmentation patterns.
Instrumentation: Mass spectrometer with an electrospray ionization (ESI) source.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (~10-100 µg/mL) in a solvent compatible with ESI, such as acetonitrile or methanol.
-
Infusion: Infuse the sample solution directly into the mass spectrometer.
-
Data Acquisition:
-
Acquire a full scan mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Perform tandem MS (MS/MS) on the [M+H]⁺ ion to induce fragmentation and obtain a fragment ion spectrum.
-
-
Data Analysis: Compare the observed mass of the molecular ion with the calculated exact mass of this compound. Analyze the fragmentation pattern to confirm the presence of key structural motifs.
Elemental Analysis (EA)
Objective: To determine the elemental composition of the synthesized compound and compare it with the theoretical values.
Instrumentation: CHNS/O Analyzer.
Procedure:
-
Sample Preparation: Accurately weigh approximately 2-5 mg of the dried and purified sample into a tin capsule.
-
Analysis: The sample is combusted in a high-temperature furnace, and the resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified by a detector.
-
Data Analysis: The instrument software calculates the percentage of each element (C, H, N, S). The oxygen percentage is typically determined by difference. Compare the experimental percentages with the theoretical values for the empirical formula C₁₅H₁₆N₂O₂S.
Mandatory Visualization
Caption: Experimental workflow for the validation of synthesized this compound.
Conclusion
The validation of synthesized this compound requires a multi-faceted analytical approach. While NMR spectroscopy is unparalleled for definitive structural elucidation, HPLC offers superior sensitivity for detecting and quantifying impurities. Mass spectrometry provides crucial confirmation of the molecular weight and can offer supplementary structural details through fragmentation analysis. Finally, elemental analysis serves as a fundamental check of the empirical formula.
For comprehensive quality control, a combination of these methods is recommended. HPLC is often the primary choice for routine purity testing due to its robustness and high throughput. NMR and MS are indispensable for the initial characterization of a newly synthesized batch and for investigating any unknown impurities detected by HPLC. The selection of the most appropriate method or combination of methods will ultimately depend on the specific requirements of the research or development phase, regulatory expectations, and available resources.
References
Comparative study on the antioxidant activity of various substituted thiourea derivatives
For researchers, scientists, and drug development professionals, this guide offers a comparative overview of the antioxidant activity of various substituted thiourea derivatives, supported by experimental data from recent studies. This document provides detailed methodologies for key antioxidant assays and visual representations of experimental workflows to aid in the evaluation of these compounds for potential therapeutic applications.
Thiourea derivatives have emerged as a promising class of compounds in medicinal chemistry, demonstrating a wide range of biological activities, including significant antioxidant properties.[1] Their ability to scavenge free radicals and mitigate oxidative stress positions them as potential candidates for the development of novel therapies for diseases associated with oxidative damage.[2] This guide synthesizes data from multiple studies to provide a comparative analysis of their antioxidant efficacy.
Comparative Antioxidant Activity
The antioxidant capacity of substituted thiourea derivatives is commonly evaluated using various in vitro assays, with the most prevalent being the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.[2] The ferric reducing antioxidant power (FRAP) assay is also frequently employed to measure the electron-donating capacity of these compounds.[3] The half-maximal inhibitory concentration (IC50) is a standard metric used to quantify and compare the antioxidant strength of these derivatives, where a lower IC50 value signifies greater antioxidant activity.[2]
Below is a summary of the antioxidant activities of several series of substituted thiourea derivatives from various studies, compared with standard antioxidants.
| Series/Compound | DPPH IC50 (µM) | ABTS IC50 (µM) | FRAP (Absorbance at 700nm) | Reference |
| Series 1: 4-[3-(substitutedphenyl)thioureido]-N-(6-chloropyrazin-2-yl)benzenesulfonamide Derivatives | [4][5] | |||
| Compound 2a | 1.83 ± 0.15 | 2.11 ± 0.12 | - | [2] |
| Compound 2c | 2.05 ± 0.09 | 1.08 ± 0.44 | - | [2] |
| Series 2: 2-Thiophenecarboxylic Acid Thiourea Derivatives | [6] | |||
| SB2 (ortho-methylated derivative) | Showed highest activity | - | Showed highest activity | [6] |
| SB3 | Excellent activity | - | Excellent activity | [6] |
| SB4 | Excellent activity | - | Excellent activity | [6] |
| Series 3: Diphenyl and Benzyl-phenyl Thiourea Derivatives | [7] | |||
| DPTU (1,3-diphenyl-2-thiourea) | 710 ± 1 | 44 ± 1 | - | [2] |
| BPTU (1-benzyl-3-phenyl-2-thiourea) | 11000 ± 15 | 2400 ± 21 | - | [2] |
| Standard Antioxidants | ||||
| α-TOC (alpha-tocopherol) | 2.45 ± 0.07 | 1.89 ± 0.05 | - | [4] |
| BHT (Butylated hydroxytoluene) | 4.32 ± 0.11 | - | - | [4] |
| Ascorbic Acid | - | - | Higher values indicate higher activity | [3] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate and reproducible assessment of antioxidant capacity. The following are the methodologies for the commonly cited DPPH, ABTS, and FRAP assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, leading to its neutralization and a corresponding decrease in absorbance.[2]
Procedure:
-
Reagent Preparation: A 0.1 mM solution of DPPH in methanol is prepared and stored in a dark container.[8] Stock solutions of the thiourea derivatives and a standard antioxidant (e.g., ascorbic acid, Trolox) are prepared in a suitable solvent like DMSO or methanol.[8] Serial dilutions of the test compounds and standards are then made.[8]
-
Assay Procedure: In a 96-well microplate, a specific volume (e.g., 100 µL) of the DPPH solution is added to each well.[8] An equal volume of the different concentrations of the test compounds, standard, or a blank (solvent only) is then added.[8]
-
Incubation: The plate is mixed thoroughly and incubated in the dark at room temperature for 30 minutes.[8]
-
Measurement: The absorbance of each well is measured at 517 nm using a microplate reader.[8]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [((Abs_control - Abs_sample)) / Abs_control] x 100.[8] The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.[8]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.[8]
Procedure:
-
Reagent Preparation: The ABTS•+ stock solution is generated by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. The mixture is left in the dark at room temperature for 12-16 hours.[2][8] Before use, the stock solution is diluted with a solvent like ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[8]
-
Assay Procedure: In a 96-well microplate, a small volume (e.g., 10 µL) of the different concentrations of the test compounds, standard, or blank is added to the wells.[8] A larger volume (e.g., 190 µL) of the diluted ABTS•+ solution is then added to each well.[8]
-
Incubation: The plate is mixed and incubated at room temperature for a defined period (e.g., 6 minutes).[2]
-
Measurement: The absorbance is measured at 734 nm.[8]
-
Calculation: The percentage of ABTS•+ scavenging activity and the IC50 value are calculated using the same method as the DPPH assay.[8]
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.[8][9]
Procedure:
-
Reagent Preparation: The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a 10 mM TPTZ solution in 40 mM HCl, and a 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio.[10] The reagent should be prepared fresh and warmed to 37°C before use.[8]
-
Assay Procedure: In a 96-well microplate, a small volume (e.g., 20 µL) of the test compounds, standards (known Fe²⁺ concentrations), or a blank is added to the wells.[8] A larger volume (e.g., 150 µL) of the pre-warmed FRAP reagent is then added.[8]
-
Incubation: The plate is mixed and incubated at 37°C for a specified time (e.g., 4 to 30 minutes).[8]
-
Measurement: The absorbance of the blue-colored solution is measured at 593 nm.[11][12]
-
Calculation: The antioxidant capacity is determined by comparing the absorbance of the sample with a standard curve prepared from known concentrations of Fe²⁺.[12]
Visualizing Experimental and Signaling Pathways
To further clarify the processes involved in the assessment and potential mechanism of action of thiourea derivatives, the following diagrams are provided.
Caption: Workflow for Synthesis and Antioxidant Screening.
Caption: Nrf2-Keap1 Antioxidant Response Pathway.
References
- 1. Biological Applications of Thiourea Derivatives: Detailed Review [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. farmaciajournal.com [farmaciajournal.com]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. csdlkhoahoc.hueuni.edu.vn [csdlkhoahoc.hueuni.edu.vn]
- 8. benchchem.com [benchchem.com]
- 9. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antioxidant Activity of Selected Phenolic Acids–Ferric Reducing Antioxidant Power Assay and QSAR Analysis of the Structural Features | MDPI [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. jmp.ir [jmp.ir]
Exploring the Structure-Activity Relationship of 1,3-Disubstituted Thiourea Derivatives: A Comparative Guide
The 1,3-disubstituted thiourea scaffold represents a versatile and privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, antiviral, and enzyme inhibitory properties.[1] The tunability of their physicochemical properties through substitution at the N1 and N3 positions allows for the systematic exploration of structure-activity relationships (SAR), guiding the development of potent and selective therapeutic agents. This guide provides a comparative analysis of recently developed 1,3-disubstituted thiourea derivatives, focusing on their anticancer and antimicrobial activities, supported by experimental data and detailed methodologies.
Comparative Analysis of Biological Activity
The biological activity of 1,3-disubstituted thiourea derivatives is significantly influenced by the nature and position of substituents on the aryl rings. Electron-withdrawing groups and halogens, in particular, have been shown to play a crucial role in enhancing potency.
Anticancer Activity
A notable trend in the development of thiourea derivatives as anticancer agents is the incorporation of halogenated phenyl rings.[2] The presence of electron-withdrawing substituents, such as trifluoromethyl (-CF3) and chloro (-Cl) groups, often leads to enhanced cytotoxic effects against various cancer cell lines.[2] For instance, a series of 3-(trifluoromethyl)phenylthiourea analogs demonstrated high cytotoxicity against human colon (SW480, SW620), prostate (PC3), and leukemia (K-562) cell lines, with IC50 values often in the low micromolar range.[2][3]
The data presented below compares the in vitro cytotoxic activity of several 1,3-disubstituted thiourea derivatives against a panel of human cancer cell lines. The IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cell population.
| Compound | R1 Substituent | R2 Substituent | SW480 (IC50 µM) | SW620 (IC50 µM) | K-562 (IC50 µM) | Reference |
| 1 | 3-(Trifluoromethyl)phenyl | 4-Chlorophenyl | >10 | 8.9 | 7.9 | [2] |
| 2 | 3-(Trifluoromethyl)phenyl | 3,4-Dichlorophenyl | 9.0 | 1.5 | 6.3 | [2][4] |
| 3 | 3-(Trifluoromethyl)phenyl | 4-Bromophenyl | 9.8 | 8.8 | 9.2 | [2] |
| 4 | 3-(Trifluoromethyl)phenyl | 4-(Trifluoromethyl)phenyl | 6.5 | 3.5 | 4.9 | [2] |
| Cisplatin | - | - | 13.5 | 10.3 | 2.5 | [2][3] |
SW480: Human primary colon cancer; SW620: Human metastatic colon cancer; K-562: Human chronic myelogenous leukemia.
From this comparison, compound 2 , featuring a 3,4-dichlorophenyl group, emerges as a particularly potent derivative, especially against the metastatic colon cancer cell line SW620, with an IC50 value of 1.5 µM.[2][4] This highlights the positive impact of multiple halogen substitutions on cytotoxic activity.
Antimicrobial Activity
Thiourea derivatives have also been extensively investigated for their antimicrobial properties.[5] Halogen substitution is a recurring theme for enhancing antibacterial activity.[5] A series of 4-chloro-3-nitrophenylthiourea derivatives, for example, exhibited high antibacterial activity against both standard and hospital strains, with Minimum Inhibitory Concentration (MIC) values as low as 0.5-2 µg/mL.[6]
The following table compares the antimicrobial activity of selected 1,3-disubstituted thiourea derivatives against Gram-positive and Gram-negative bacteria. The MIC value represents the lowest concentration of the compound that inhibits the visible growth of the microorganism.
| Compound | R1 Substituent | R2 Substituent | S. aureus (MIC µg/mL) | E. coli (MIC µg/mL) | Reference |
| 5 | 4-Amino-1-benzylpiperidine | 4-Fluorophenyl | 8 | >128 | [6][7] |
| 6 | Furfurylamine | 4-Fluorophenyl | >128 | >128 | [6][7] |
| 7 | 4-Amino-1-benzylpiperidine | 2,4-Difluorophenyl | 128 | >128 | [6][7] |
| 8 | Furfurylamine | 2,4-Difluorophenyl | 8 | >128 | [6][7] |
| Ciprofloxacin | - | - | 0.5-1 | 0.25-1 | [6] |
S. aureus: Staphylococcus aureus (Gram-positive); E. coli: Escherichia coli (Gram-negative).
The data indicates that these derivatives tend to be more effective against Gram-positive bacteria like S. aureus.[5][6][7] For instance, compound 8 , with a furfurylamine and a 2,4-difluorophenyl substituent, showed moderate activity against S. aureus with an MIC of 8 µg/mL.[6][7]
Key Structure-Activity Relationships
The analysis of various 1,3-disubstituted thiourea derivatives reveals several key SAR trends that are crucial for guiding the design of more potent compounds.
Caption: General SAR of 1,3-disubstituted thioureas.
Mechanistic Insights: Induction of Apoptosis and Pathway Inhibition
Several potent thiourea derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis.[2] Mechanistic studies on active compounds have revealed their ability to trigger key events in the apoptotic cascade, such as the activation of caspases 3/7.[8] Furthermore, some derivatives have been shown to modulate crucial signaling pathways involved in cancer progression, including the inhibition of NF-κB (Nuclear Factor Kappa-light-chain-enhancer of activated B cells) activation and the suppression of Vascular Endothelial Growth Factor (VEGF) secretion.[8]
Caption: Simplified signaling pathway affected by thiourea derivatives.
Experimental Approach for Evaluation
The discovery and development of novel thiourea derivatives follow a structured experimental workflow. This process begins with the chemical synthesis of a library of compounds, followed by primary screening for biological activity. Promising candidates from the initial screening then undergo more detailed mechanistic studies to elucidate their mode of action.
Caption: Experimental workflow for evaluating thiourea derivatives.
Detailed Methodologies
MTT Cytotoxicity Assay
This assay quantitatively measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding : Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment : Treat the cells with various concentrations of the thiourea derivatives and incubate for 48-72 hours.
-
MTT Addition : Remove the treatment medium and add 50 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C.
-
Formazan Solubilization : Carefully remove the MTT solution and add 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement : Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value using non-linear regression analysis.
Broth Microdilution Antimicrobial Susceptibility Test
This method determines the Minimum Inhibitory Concentration (MIC) of a compound against various bacteria.
-
Compound Preparation : Prepare serial two-fold dilutions of the thiourea derivatives in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculum Preparation : Prepare a bacterial inoculum suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10^5 CFU/mL in the wells.
-
Inoculation : Add the standardized bacterial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation : Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination : The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Cell Treatment : Treat cells with the thiourea derivative at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting : Collect both adherent and floating cells, wash with cold PBS, and centrifuge.
-
Staining : Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) staining solutions.
-
Incubation : Incubate the cells in the dark at room temperature for 15-20 minutes.
-
Flow Cytometry Analysis : Add more binding buffer and analyze the cells immediately using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are positive for both stains.
References
- 1. raybiotech.com [raybiotech.com]
- 2. biologi.ub.ac.id [biologi.ub.ac.id]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 5. acmeresearchlabs.in [acmeresearchlabs.in]
- 6. kumc.edu [kumc.edu]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
In silico modeling and validation of the biological activity of 1,3-Bis(4-methoxyphenyl)thiourea
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of 1,3-Bis(4-methoxyphenyl)thiourea, a symmetrically substituted thiourea derivative with potential therapeutic applications. By integrating in silico modeling with available experimental data for this compound and its structurally related analogs, this document offers a comparative overview of its biological activity, focusing on its anticancer, antioxidant, and enzyme inhibitory properties.
Comparative Biological Activity
Thiourea derivatives are a well-established class of compounds with a broad spectrum of biological activities. The presence of a thiocarbonyl group and N-H moieties allows for critical hydrogen bonding interactions with biological targets. The biological potential of this compound is evaluated here in the context of other thiourea analogs.
Anticancer Activity
While specific cytotoxic data for this compound is not extensively available in the public domain, studies on structurally similar bis-aryl thiourea derivatives have demonstrated significant anticancer potential against various cancer cell lines. The cytotoxic efficacy is often attributed to the induction of apoptosis and inhibition of key signaling pathways involved in cancer cell proliferation.
For comparative purposes, the table below summarizes the half-maximal inhibitory concentration (IC50) values for various N,N'-disubstituted thiourea derivatives against a panel of human cancer cell lines.
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 1-(4-hexylbenzoyl)-3-methylthiourea | T47D (Breast) | 179 | Hydroxyurea | 1803 |
| MCF-7 (Breast) | 390 | Hydroxyurea | 2829 | |
| WiDr (Colon) | 433 | Hydroxyurea | 1803 | |
| HeLa (Cervical) | 412 | Hydroxyurea | 5632 | |
| N1,N3-disubstituted-thiosemicarbazone 7 | HCT116 (Colon) | 1.11 | Doxorubicin | 8.29 |
| HepG2 (Liver) | 1.74 | Doxorubicin | 1.05 | |
| 1,3-bis(3,4-dichlorophenyl) thiourea | SW620 (Colon) | 1.5 ± 0.72 | Cisplatin | - |
| 1-(4-(trifluoromethyl)phenyl)-3-(3-(trifluoromethyl)phenyl)thiourea | PC3 (Prostate) | 6.9 ± 1.64 | Cisplatin | - |
Note: The data presented is for structurally related analogs and not for this compound itself. The variation in activity highlights the influence of different substituents on the phenyl rings.
Antioxidant Activity
Thiourea derivatives are known to possess antioxidant properties by scavenging free radicals. The antioxidant capacity is commonly evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. A lower IC50 value indicates greater antioxidant activity.
| Compound/Analog | DPPH IC50 | Reference Compound | DPPH IC50 |
| 1,3-diphenyl-2-thiourea (DPTU) | 0.710 ± 0.001 mM | Ascorbic Acid | - |
| 1-benzyl-3-phenyl-2-thiourea (BPTU) | 11.000 ± 0.015 mM | Ascorbic Acid | - |
| 1,3-bis(3,4-dichlorophenyl) thiourea | 45 µg/mL | - | - |
Note: The antioxidant potential can be significantly influenced by the substitution pattern on the aromatic rings.
Urease Inhibition
Urease is a key enzyme in the pathogenesis of infections caused by bacteria like Helicobacter pylori. Thiourea derivatives are known competitive inhibitors of urease, primarily through the interaction of the thiocarbonyl sulfur with the nickel ions in the enzyme's active site.
| Compound/Analog | Urease Inhibition (IC50) | Reference Compound | Urease Inhibition (IC50) |
| Thiourea | 26.12 ± 2.30 mM (Ki) | Acetohydroxamic acid (AHA) | - |
| N-monoarylacetothiourea (b19) | 0.16 ± 0.05 µM | AHA | 27.2 ± 1.2 µM |
Note: The inhibitory potency of thiourea derivatives against urease can be significantly enhanced by appropriate structural modifications.
In Silico Modeling
In silico methods, particularly molecular docking, are powerful tools for predicting the binding affinity and interaction patterns of a ligand with a biological target. This allows for the rationalization of observed biological activities and the design of more potent analogs.
Molecular Docking Workflow
The following diagram illustrates a typical workflow for performing molecular docking studies to predict the binding mode of a thiourea derivative with a target protein.
Predicted Binding Mode of this compound
The following diagram illustrates a hypothetical signaling pathway that could be inhibited by thiourea derivatives, leading to anticancer effects.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reproducible assessment of biological activity.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity and, by inference, cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the thiourea derivative (typically from 0.1 to 100 µM) and a vehicle control (e.g., DMSO) for 24-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value by plotting viability against compound concentration.
DPPH Radical Scavenging Assay
This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical.
Protocol:
-
DPPH Solution Preparation: Prepare a fresh 0.1 mM solution of DPPH in methanol.
-
Reaction Mixture: In a 96-well plate, mix various concentrations of the thiourea derivative with the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Calculation: Calculate the percentage of radical scavenging activity and determine the IC50 value.
In Silico Molecular Docking
Protocol:
-
Protein and Ligand Preparation: Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges. Prepare the 3D structure of this compound and perform energy minimization.
-
Grid Generation: Define the binding site on the protein by generating a grid box that encompasses the active site residues.
-
Docking Simulation: Use software like AutoDock Vina to perform the docking of the ligand into the defined grid box.
-
Analysis: Analyze the docking results to identify the best binding pose based on the binding energy. Visualize the protein-ligand complex to identify key interactions such as hydrogen bonds and hydrophobic contacts.
Conclusion
This compound represents a promising scaffold for the development of novel therapeutic agents. While direct experimental data for this specific compound is limited, the analysis of structurally related analogs suggests potential for significant anticancer, antioxidant, and urease inhibitory activities. The methoxy substituents are likely to influence the pharmacokinetic properties and binding interactions of the molecule. Further in vitro and in vivo studies are warranted to fully elucidate the biological activity and therapeutic potential of this compound. The in silico and experimental protocols outlined in this guide provide a robust framework for such future investigations.
A Comparative Evaluation of Different Synthetic Routes for 1,3-Disubstituted Thioureas
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive and objective comparison of various synthetic routes for 1,3-disubstituted thioureas, a class of compounds with significant applications in medicinal chemistry and drug development.[1][2][3][4] The performance of different methods is evaluated based on experimental data, with a focus on reaction efficiency, yield, and green chemistry principles. Detailed experimental protocols and visual representations of reaction pathways are included to facilitate practical application in a research setting.
Comparative Analysis of Synthetic Routes
The synthesis of 1,3-disubstituted thioureas can be achieved through several distinct pathways. The choice of method often depends on the availability of starting materials, desired substitution pattern (symmetrical vs. unsymmetrical), and scalability. This section provides a comparative overview of the most common synthetic strategies.
| Synthetic Route | Starting Materials | Key Reagents/Catalysts | Reaction Conditions | Typical Yields | Advantages | Disadvantages |
| 1. From Isothiocyanates and Amines | Isothiocyanates, Amines | None (often self-catalyzed) | Room temperature or gentle heating in various solvents (DCM, THF, Ethanol) | >90% | High yields, simple procedure, readily available starting materials. | Isothiocyanates can be toxic and lachrymatory. |
| 2. One-Pot from Amines and Carbon Disulfide | Amines, Carbon Disulfide | Oxidants (e.g., H₂O₂, Air), Base (e.g., NaOH) | Room temperature to reflux in aqueous or organic solvents (e.g., DMSO) | 70-95% | Avoids the use of pre-formed isothiocyanates, often uses greener solvents.[5][6] | Carbon disulfide is highly flammable and toxic. The reaction can be exothermic. |
| 3. Thionation of Ureas | 1,3-Disubstituted Ureas | Lawesson's Reagent | Reflux in dry solvents (e.g., Toluene, Xylene) | 50-90% | Useful for converting existing urea libraries. | Lawesson's reagent is sulfurous and requires careful handling; purification can be challenging.[7] |
| 4. Mechanochemical Synthesis | Isothiocyanates, Amines | None | Solvent-free ball milling | >99% | Environmentally friendly (solvent-free), rapid reaction times, high yields.[8] | Requires specialized ball-milling equipment. |
| 5. From Isocyanides, Amines, and Carbon Disulfide | Isocyanides, Amines, Carbon Disulfide | None | Room temperature in ethanol | High | Forms symmetrical thioureas efficiently. | Limited to symmetrical products; isocyanides have a strong, unpleasant odor. |
Experimental Protocols
This section provides detailed methodologies for the key synthetic routes discussed above.
Method 1: Synthesis from Isothiocyanate and Amine
This is the most common and straightforward method for preparing 1,3-disubstituted thioureas.
General Procedure:
-
In a round-bottom flask, dissolve the amine (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or ethanol.
-
To this solution, add the isothiocyanate (1.0 eq.) dropwise at room temperature with stirring.
-
The reaction is often exothermic and proceeds to completion within a few minutes to a few hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
If the product precipitates, it can be collected by filtration, washed with a cold solvent, and dried.
-
If the product remains in solution, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.
Method 2: One-Pot Synthesis from Amines and Carbon Disulfide
This method provides a greener alternative by avoiding the isolation of isothiocyanates.
Synthesis of Unsymmetrical 1,3-Disubstituted Thioureas:
-
To a stirred solution of a primary or secondary amine (1.2 eq.) in DMSO (2 mL), add carbon disulfide (1.2 eq.) at room temperature.
-
Stir the mixture for 30 minutes.
-
Add the second amine (1.0 eq.) to the reaction mixture.
-
Heat the reaction mixture at 70°C for 1-12 hours, monitoring the progress by TLC.[5]
-
After completion, pour the reaction mixture into water and extract with ethyl acetate.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
Synthesis in Aqueous Medium:
-
In a round-bottom flask, a mixture of a secondary amine (1.0 eq.), carbon disulfide (1.2 eq.), and sodium hydroxide (1.1 eq.) in water is stirred at room temperature for 2-3 hours to form the sodium dithiocarbamate salt.
-
To this solution, a primary amine (1.0 eq.) is added, and the mixture is refluxed for 3-12 hours.[6]
-
After cooling, the reaction mixture is acidified with dilute HCl.
-
The precipitated product is collected by filtration, washed with water, and dried.
Method 3: Thionation of 1,3-Disubstituted Urea using Lawesson's Reagent
This method is useful for converting an existing urea scaffold into a thiourea.
General Procedure:
-
A mixture of the 1,3-disubstituted urea (1.0 eq.) and Lawesson's reagent (0.5-1.0 eq.) in dry toluene or xylene is refluxed for 2-24 hours.[7][9]
-
The reaction progress is monitored by TLC.
-
After completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography to remove phosphorus byproducts.
Method 4: Mechanochemical Synthesis
This solvent-free method is a prime example of green chemistry.
General Procedure:
-
A mixture of the amine (1.0 eq.) and the isothiocyanate (1.0 eq.) is placed in a ball-milling container.
-
The mixture is milled at room temperature for 10-45 minutes.[8]
-
The resulting solid product is typically of high purity and often does not require further purification.
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthetic routes.
Caption: Comparative overview of four primary synthetic routes to 1,3-disubstituted thioureas.
References
- 1. 1,3-Disubstituted thiourea derivatives: Promising candidates for medicinal applications with enhanced cytotoxic effects on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and pharmacological evaluation of 1,3-diaryl substituted pyrazole based (thio)urea derivatives as potent antimicrobial agents against multi-drug resistant Staphylococcus aureus and Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01781D [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A Concise Synthesis of Substituted Thiourea Derivatives in Aqueous Medium [organic-chemistry.org]
- 7. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Thioacridine Derivatives Using Lawesson’s Reagent – Oriental Journal of Chemistry [orientjchem.org]
Assessing the efficacy of 1,3-Bis(4-methoxyphenyl)thiourea in comparison to known enzyme inhibitors
For Immediate Release
This guide provides a comparative assessment of the enzyme inhibitory efficacy of 1,3-diarylthiourea derivatives, with a focus on compounds structurally related to 1,3-Bis(4-methoxyphenyl)thiourea. Due to a lack of publicly available enzyme inhibition data for this compound, this document evaluates the performance of analogous compounds against known enzyme inhibitors for tyrosinase and urease. This information is intended for researchers, scientists, and drug development professionals.
Comparative Efficacy of Thiourea Derivatives
Thiourea and its derivatives are a class of compounds recognized for their potential as enzyme inhibitors.[1] The sulfur and nitrogen atoms in the thiourea scaffold can chelate metal ions within the active sites of metalloenzymes, leading to inhibition.[2] This section presents a comparison of the inhibitory activity of various thiourea derivatives against the enzymes tyrosinase and urease, alongside established inhibitors.
Tyrosinase Inhibition
Tyrosinase is a key enzyme in melanin biosynthesis, making it a target for agents that control pigmentation.[3][4] Kojic acid is a well-established tyrosinase inhibitor used as a benchmark for comparison.
| Compound | Target Enzyme | IC50 (µM) | Reference Inhibitor | IC50 (µM) |
| Indole-thiourea derivative 4b | Mushroom Tyrosinase | 5.9 ± 2.47 | Kojic Acid | 16.4 ± 3.53 |
| Thioacetazone | Mushroom Tyrosinase | 14 | Kojic Acid | - |
| Ambazone | Mushroom Tyrosinase | 15 | Kojic Acid | - |
Data sourced from multiple studies.[3][5]
Urease Inhibition
Urease is a bacterial enzyme that hydrolyzes urea and is implicated in the pathogenesis of various diseases.[6] Thiourea and acetohydroxamic acid are commonly used as standard urease inhibitors.
| Compound | Target Enzyme | IC50 (µM) | Reference Inhibitor | IC50 (µM) |
| Alkyl chain-linked thiourea 3c | Jack Bean Urease | 10.65 ± 0.45 | Thiourea | 15.51 ± 0.11 |
| Alkyl chain-linked thiourea 3g | Jack Bean Urease | 15.19 ± 0.58 | Thiourea | 15.51 ± 0.11 |
| Quinolone-based thiosemicarbazone 5a | Urease | 1.83 | Thiourea | 22.8 ± 1.31 |
| Quinolone-based thiosemicarbazone 5b | Urease | 2.48 | Acetohydroxamic Acid | 21.03 ± 0.94 |
| Quinolone-based thiosemicarbazone 5c | Urease | 2.15 | Thiourea | 22.8 ± 1.31 |
Data sourced from multiple studies.[6][7]
Experimental Protocols
The following are generalized protocols for assessing enzyme inhibition, based on common methodologies cited in the literature.
Mushroom Tyrosinase Inhibition Assay
This spectrophotometric assay measures the inhibition of mushroom tyrosinase activity.[8][9][10]
-
Preparation of Reagents:
-
Phosphate Buffer (0.1 M, pH 6.5-6.8)
-
Mushroom Tyrosinase solution (e.g., 200 units/mL in phosphate buffer)
-
L-tyrosine or L-DOPA solution (e.g., 1 mM in phosphate buffer)
-
Test compound and reference inhibitor (e.g., Kojic Acid) solutions at various concentrations.
-
-
Assay Procedure:
-
In a 96-well microplate, add phosphate buffer, the test compound or reference inhibitor solution, and the substrate solution (L-tyrosine or L-DOPA).
-
Initiate the reaction by adding the mushroom tyrosinase solution.
-
Incubate the plate at a controlled temperature (e.g., 25-37°C) for a specific duration (e.g., 15-30 minutes).
-
Measure the absorbance of the resulting colored product (dopachrome) at a specific wavelength (typically 475-490 nm) using a microplate reader.
-
-
Data Analysis:
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the reaction without an inhibitor, and A_sample is the absorbance with the test compound.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the inhibitor.
-
Jack Bean Urease Inhibition Assay
This assay determines the inhibitory effect on jack bean urease activity by measuring the amount of ammonia produced from urea hydrolysis.
-
Preparation of Reagents:
-
Phosphate Buffer (e.g., 100 mM, pH 6.8) containing urea (e.g., 25 mM).
-
Jack Bean Urease solution (e.g., 2 mg/mL in phosphate buffer).
-
Test compound and reference inhibitor (e.g., Thiourea or Acetohydroxamic Acid) solutions at various concentrations.
-
Phenol-hypochlorite reagents for ammonia detection (Berthelot's method).
-
-
Assay Procedure:
-
Pre-incubate the jack bean urease solution with the test compound or reference inhibitor in phosphate buffer at 37°C for a set time (e.g., 30 minutes).
-
Add the urea-containing buffer to start the enzymatic reaction and incubate for another period (e.g., 30 minutes) at 37°C.
-
Stop the reaction by adding a strong acid (e.g., 4% H₂SO₄).
-
Determine the amount of ammonia produced using the Berthelot method, which involves the addition of phenol and hypochlorite reagents to produce a colored indophenol product.
-
Measure the absorbance of the indophenol product at a wavelength of approximately 625 nm.
-
-
Data Analysis:
-
The percentage of inhibition is calculated based on the difference in ammonia concentration between the control and the sample.
-
The IC50 value is determined from the dose-response curve.
-
Visualizing Pathways and Processes
To better understand the context of enzyme inhibition and the experimental procedures, the following diagrams are provided.
Melanogenesis pathway showing the role of tyrosinase and its inhibition.
General workflow for an in vitro enzyme inhibition assay.
References
- 1. Repositioning of Thiourea-Containing Drugs as Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design, Synthesis, Structural Insights, Tyrosinase Inhibition, and Sun Protection Factor of New Thiosemicarbazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Repositioning of Thiourea-Containing Drugs as Tyrosinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antiurease screening of alkyl chain-linked thiourea derivatives: in vitro biological activities, molecular docking, and dynamic simulations studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Identification of New N,N-Disubstituted Thiourea, and Thiazolidinone Scaffolds Based on Quinolone Moiety as Urease Inhibitor | MDPI [mdpi.com]
- 7. 4.4. Tyrosinase Inhibition Assay [bio-protocol.org]
- 8. scielo.br [scielo.br]
- 9. Evaluation of the Antioxidant Activities and Tyrosinase Inhibitory Property from Mycelium Culture Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. brieflands.com [brieflands.com]
Investigating the Cross-Reactivity and Target Specificity of 1,3-Bis(4-methoxyphenyl)thiourea: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 1,3-Bis(4-methoxyphenyl)thiourea, exploring its potential cross-reactivity and target specificity. Due to the limited publicly available data on this specific compound, this guide draws comparisons from structurally related thiourea derivatives and well-characterized alternative compounds to infer its likely biological activities and off-target effects.
Executive Summary
This compound belongs to the diaryl thiourea class of compounds, which have demonstrated a broad range of biological activities. These activities primarily include urease inhibition and cytotoxic effects against various cancer cell lines. The thiourea scaffold is known to interact with multiple biological targets, suggesting a potential for cross-reactivity. This guide presents available quantitative data for related compounds to provide a predictive assessment of this compound's performance and compares it with established inhibitors. Detailed experimental protocols for key assays are also provided to facilitate further investigation.
Comparative Analysis of Target Specificity and Cross-Reactivity
To contextualize the potential activity of this compound, we compare the inhibitory concentrations (IC50) of structurally similar thiourea derivatives against known targets, alongside well-characterized inhibitors that serve as benchmarks.
Urease Inhibition
Thiourea derivatives are recognized for their potent urease inhibitory activity. The proposed mechanism involves the interaction of the thiocarbonyl sulfur with the nickel ions in the urease active site.
| Compound | Target | IC50 (µM) | Reference Compound | Target | IC50 (µM) |
| 1,3-Diarylthiourea derivative (nitro-substituted) | Jack Bean Urease | 0.464 | Thiourea (Standard) | Jack Bean Urease | 21.0 - 27.5 |
| Alkyl chain-linked thiourea derivative (3c) | Jack Bean Urease | 10.65 ± 0.45 | Acetohydroxamic acid (AHA) | H. pylori Urease | 42 |
| N,N'-disubstituted thiourea derivative (most potent) | Jack Bean Urease | 5.53 ± 0.02 | N-(n-butyl)phosphorictriamide (NBPTO) | Urease | 0.0021 |
Data for this compound is not available. Values are for representative, highly potent thiourea derivatives found in the literature to indicate potential efficacy.
Cytotoxic Activity against Cancer Cell Lines
Diaryl thiourea derivatives have demonstrated cytotoxicity against a range of cancer cell lines. The mechanism is often multifactorial, potentially involving the inhibition of kinases or other signaling proteins.
| Compound | Cell Line | IC50 (µM) | Reference Compound | Cell Line | IC50 (µM) |
| 1,3-Bis(4-(trifluoromethyl)phenyl)thiourea | A549 (Lung Cancer) | 0.2 | Doxorubicin | MCF-7 (Breast Cancer) | 4.57 |
| 1,3-Phenyl bis-thiourea derivative (41J) | Jurkat (T-cell leukemia) | 0.161 ± 0.0073 | Doxorubicin | HCT-116 (Colon Cancer) | 2.11 |
| N,N'-Diarylthiourea derivative (4) | MCF-7 (Breast Cancer) | 338.33 ± 1.52 | Doxorubicin | HeLa (Cervical Cancer) | 2.35 |
| Bis-thiourea derivative (19) | MOLT-3 (T-cell leukemia) | 1.50 | Etoposide | HepG2 (Liver Cancer) | >100 |
Data for this compound is not available. Values are for representative thiourea derivatives to indicate potential cytotoxic potency.
Potential Kinase Inhibition and Off-Target Effects
The structural similarity of some thiourea derivatives to known kinase inhibitors suggests that they may possess kinase inhibitory activity. This can be a source of both therapeutic effects and off-target toxicities. For comparison, the profiles of two well-known kinase inhibitors, Staurosporine (a broad-spectrum inhibitor) and Sorafenib (a multi-kinase inhibitor containing a urea moiety), are presented.
| Compound | Primary Targets | Notable Off-Targets |
| This compound (Predicted) | Urease, potentially various kinases and other enzymes. | Unknown, but cross-reactivity with multiple kinases is plausible based on related compounds. |
| Staurosporine | Broad spectrum kinase inhibitor (PKC, PKA, CAMKII, etc.) | Very broad, inhibits a large portion of the kinome.[1] |
| Sorafenib | RAF kinases, VEGFR, PDGFR, c-Kit. | Multiple other kinases, leading to side effects like hypertension and hand-foot syndrome.[2][3] |
Experimental Protocols
To facilitate the investigation of this compound, detailed protocols for key experimental assays are provided below.
In Vitro Urease Inhibition Assay
This protocol is adapted from standard spectrophotometric methods for determining urease activity.
Materials:
-
Jack Bean Urease
-
Urea solution (100 mM)
-
Phosphate buffer (0.1 M, pH 7.0)
-
Phenol-hypochlorite reagent
-
This compound and reference inhibitors
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare serial dilutions of the test compound and reference inhibitor in the appropriate solvent.
-
In a 96-well plate, add 25 µL of phosphate buffer, 10 µL of urease enzyme solution, and 5 µL of the test compound solution.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 55 µL of urea solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction and develop the color by adding 45 µL of phenol reagent followed by 70 µL of alkali reagent.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 630 nm using a microplate reader.
-
Calculate the percentage of inhibition and determine the IC50 value by plotting the inhibition percentage against the compound concentration.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol outlines the steps to determine if a compound binds to a specific target protein in a cellular environment.
Materials:
-
Cell line expressing the target protein
-
This compound
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
Antibody specific to the target protein
-
Secondary antibody conjugated to HRP
-
Chemiluminescence substrate
-
Thermal cycler, electrophoresis and western blotting equipment
Procedure:
-
Compound Treatment: Treat cultured cells with the desired concentration of the test compound or vehicle control for a specified time.
-
Heat Shock: Aliquot the cell suspension into PCR tubes and heat them across a temperature gradient (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes.
-
Cell Lysis: Lyse the cells by adding lysis buffer and incubating on ice.
-
Centrifugation: Separate the soluble fraction (containing stabilized protein) from the aggregated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Western Blotting:
-
Collect the supernatant and determine the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane and probe with the primary antibody against the target protein.
-
Incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities to determine the amount of soluble target protein at each temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
In Vitro Kinase Profiling (ADP-Glo™ Kinase Assay)
This is a general protocol for a luminescence-based kinase assay to screen for inhibitory activity.
Materials:
-
Kinase of interest
-
Substrate for the kinase
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
This compound and reference inhibitors
-
96-well or 384-well white microplate
-
Luminometer
Procedure:
-
Kinase Reaction: In a white microplate, set up the kinase reaction containing the kinase, substrate, ATP, and the test compound at various concentrations. Include appropriate controls (no enzyme, no compound).
-
Incubation: Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
ATP Depletion: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Detection: Add Kinase Detection Reagent to convert the ADP generated to ATP and then measure the newly synthesized ATP through a luciferase reaction. Incubate at room temperature for 30-60 minutes.
-
Luminescence Measurement: Read the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescence signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Proteomic Sample Preparation for Target Deconvolution (FASP)
Filter-Aided Sample Preparation (FASP) is a method to prepare samples for mass spectrometry-based proteomic analysis to identify potential off-targets.
Materials:
-
Cell lysate treated with the compound or vehicle
-
Urea solution (8 M)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin
-
Ammonium bicarbonate buffer
-
Microcon centrifugal filter units (e.g., 30 kDa MWCO)
-
Mass spectrometer
Procedure:
-
Lysis and Reduction: Lyse cells in a buffer containing SDS and a reducing agent like DTT. Heat the sample to denature proteins.
-
Filter Loading: Load the lysate onto the filter unit and centrifuge to remove the buffer.
-
Washing and Alkylation: Wash the proteins on the filter with urea solution. Then, add IAA to alkylate the cysteine residues, followed by further washing with urea and then ammonium bicarbonate buffer.
-
Digestion: Add trypsin to the filter unit and incubate overnight at 37°C to digest the proteins into peptides.
-
Peptide Elution: Elute the peptides from the filter by centrifugation.
-
Mass Spectrometry: Analyze the eluted peptides by liquid chromatography-mass spectrometry (LC-MS/MS).
-
Data Analysis: Use proteomic software to identify and quantify the proteins in the sample. Compare the protein profiles of the compound-treated and vehicle-treated samples to identify proteins whose abundance or thermal stability (if combined with CETSA) is altered by the compound, indicating potential targets.
Visualizations
Signaling Pathway Diagram
This diagram illustrates a generic kinase signaling cascade that could be a potential target for thiourea derivatives.
Caption: A potential kinase signaling pathway that could be inhibited by thiourea derivatives.
Experimental Workflow Diagram
This diagram outlines the workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Logical Relationship Diagram
This diagram illustrates the logical flow for investigating the on-target versus off-target effects of a compound.
Caption: A logical workflow for differentiating on-target from off-target effects.
References
Safety Operating Guide
Proper Disposal of 1,3-Bis(4-methoxyphenyl)thiourea: A Guide for Laboratory Professionals
Researchers and scientists handling 1,3-Bis(4-methoxyphenyl)thiourea must adhere to strict safety and disposal protocols to mitigate potential risks to both personnel and the environment. This document provides a comprehensive, step-by-step guide for the proper disposal of this compound, ensuring the safety of laboratory staff and compliance with regulatory standards.
I. Immediate Safety and Hazard Considerations
Key Hazards:
-
Carcinogenicity: Suspected of causing cancer.[3]
-
Reproductive Toxicity: Suspected of damaging the unborn child.[3]
-
Environmental Hazards: Toxic to aquatic life with long-lasting effects.[3][4]
Incompatible Materials:
II. Personal Protective Equipment (PPE)
Before handling this compound for disposal, all personnel must be equipped with the appropriate personal protective equipment (PPE) to prevent exposure.
| PPE Component | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile rubber). |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles. |
| Body Protection | A lab coat or chemical-resistant apron. |
| Respiratory | If there is a risk of dust formation, use a NIOSH-approved respirator.[8] |
III. Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in a manner that ensures the safety of personnel and prevents environmental contamination.
Step 1: Waste Collection
-
Collect waste this compound in a designated, properly labeled, and sealed container.
-
Avoid mixing this waste with other chemical waste streams to prevent unforeseen reactions.
-
Contaminated materials, such as weighing paper, gloves, and wipers, should also be collected in the same container.
Step 2: Spill Management
-
In the event of a spill, evacuate the immediate area and restrict access.
-
Wear the appropriate PPE before attempting to clean the spill.
-
Gently sweep or scoop up the spilled solid and place it into the designated waste container.[5][8]
-
After the bulk of the material has been removed, decontaminate the spill area with a suitable solvent (e.g., water), and collect the cleaning materials for disposal.
-
Prevent spilled material from entering drains, sewers, or watercourses.[3][4][8]
Step 3: Final Disposal
-
All waste containing this compound is to be treated as hazardous waste.
-
The sealed waste container must be disposed of through a licensed waste disposal contractor or an approved waste management facility.[3]
-
Disposal must be in accordance with all local, regional, and national environmental regulations.[8]
-
Incineration at an approved industrial combustion plant is a common disposal method for such compounds.[4]
IV. Experimental Workflow for Disposal
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. nexchem.co.uk [nexchem.co.uk]
- 4. chemos.de [chemos.de]
- 5. sds.laboratoriumdiscounter.nl [sds.laboratoriumdiscounter.nl]
- 6. hillbrothers.com [hillbrothers.com]
- 7. fishersci.com [fishersci.com]
- 8. anchemsales.com [anchemsales.com]
Personal protective equipment for handling 1,3-Bis(4-methoxyphenyl)thiourea
This guide provides critical safety and logistical information for the handling, use, and disposal of 1,3-Bis(4-methoxyphenyl)thiourea. The following procedures are based on established protocols for handling thiourea derivatives to ensure the safety of researchers, scientists, and drug development professionals. Adherence to these guidelines is essential for minimizing risk and maintaining a safe laboratory environment.
Personal Protective Equipment (PPE)
Consistent with safety protocols for thiourea-based compounds, the following personal protective equipment is mandatory when handling this compound.[1][5]
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles.[4][6][7] | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber).[1][6] | Prevents skin contact and potential absorption. |
| Body Protection | Laboratory coat.[1][5] | Protects against contamination of personal clothing. |
| Respiratory Protection | NIOSH-approved respirator with an appropriate particulate filter (e.g., N95) if not handled in a fume hood or if dust is generated.[1][4] | Prevents inhalation of airborne particles. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial for safety and procedural consistency.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.[5][8]
-
Store locked up and away from incompatible materials such as oxidizing agents.[4]
2. Handling and Use:
-
All manipulations, including weighing and transferring, should be conducted in a certified chemical fume hood to avoid dust generation.[2][9]
-
Avoid all personal contact, including inhalation and contact with skin and eyes.[4]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[2]
-
Wash hands thoroughly after handling.[10]
3. Spill Management:
-
In case of a spill, evacuate the area and prevent the entry of unnecessary personnel.
-
For minor spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[4] Dampening the material with water can help prevent dusting.[4]
-
For major spills, alert emergency responders and ensure the area is well-ventilated.[4]
-
Use appropriate PPE during cleanup.[4]
4. First Aid Measures:
-
If Swallowed: Immediately call a poison center or doctor. Rinse mouth.[11]
-
If on Skin: Remove contaminated clothing and wash the skin with plenty of soap and water.[8][11]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[8][10]
-
If Inhaled: Move the person to fresh air and keep them comfortable for breathing.[8][11]
Disposal Plan
The disposal of this compound and any contaminated materials must be managed as hazardous waste.
-
Waste Collection: Collect waste material, including contaminated PPE and cleaning materials, in a clearly labeled, sealed container.[5]
-
Disposal: Dispose of the waste in accordance with local, state, and federal regulations.[2] Do not mix with other waste streams.[2] Engage a licensed chemical waste disposal company for removal.
Visual Workflow Guides
The following diagrams illustrate key procedural workflows for handling this compound safely.
Caption: Standard workflow for handling this compound.
Caption: Workflow for responding to a chemical spill.
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. annexechem.com [annexechem.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. benchchem.com [benchchem.com]
- 6. carlroth.com:443 [carlroth.com:443]
- 7. carlroth.com:443 [carlroth.com:443]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. benchchem.com [benchchem.com]
- 10. file.bldpharm.com [file.bldpharm.com]
- 11. WERCS Studio - Application Error [assets.thermofisher.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
